Benzyl-PEG2-acid
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
3-(2-phenylmethoxyethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-12(14)6-7-15-8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIUDJXITUDGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-acid, systematically named 3-(2-(benzyloxy)ethoxy)propanoic acid, is a bifunctional crosslinking reagent of significant interest in the fields of bioconjugation, drug delivery, and proteomics. As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, it offers a combination of desirable properties, including a terminal carboxylic acid for conjugation to amine-containing molecules and a benzyl-protected hydroxyl group. The short, discrete PEG chain (n=2) imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of conjugated biomolecules.[][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and analytical methods related to this compound, intended to support its effective application in research and development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference |
| CAS Number | 91555-65-6 | [3] |
| Molecular Formula | C₁₂H₁₆O₄ | [3] |
| Molecular Weight | 224.25 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.136 g/cm³ | [4] |
| Purity | Typically ≥95% | [5] |
| Predicted pKa | ~4.30 - 4.87 | [6] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in both organic synthesis and aqueous bioconjugation reactions. While it is a liquid in its pure form, understanding its behavior in various solvents is essential for effective use.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Readily soluble. | [3] |
| Dimethylformamide (DMF) | Soluble | Commonly used for stock solutions. | [7] |
| Dichloromethane (DCM) | Soluble | Suitable for organic reactions. | [7] |
| Water | Soluble | The PEG chain imparts water solubility. Quantitative data is not readily available. | [][7] |
| Phosphate-Buffered Saline (PBS) | Expected to be soluble | Ideal for bioconjugation reactions. |
Reactivity and Stability
This compound possesses two key functional groups that dictate its reactivity: a terminal carboxylic acid and a benzyl (B1604629) ether.
-
Carboxylic Acid: The carboxylic acid moiety is the primary site for conjugation. It readily reacts with primary amines in the presence of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form stable amide bonds. The efficiency of this reaction is enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2]
-
Benzyl Ether: The benzyl group serves as a stable protecting group for the terminal hydroxyl. It is generally robust to a wide range of reaction conditions. However, it can be cleaved by hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) to reveal a free hydroxyl group for further functionalization if desired.[5]
For optimal stability, this compound should be stored at -20°C for long-term use.[3]
Experimental Protocols
Synthesis of this compound
Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to the Structure and Synthesis of Benzyl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Benzyl-PEG2-acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed synthetic protocols, presents key quantitative data, and offers visual representations of the synthetic pathway and experimental workflow.
Chemical Structure and Properties
This compound, systematically named 3-(2-(benzyloxy)ethoxy)propanoic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative. It incorporates a benzyl (B1604629) ether protecting group at one terminus and a carboxylic acid at the other, connected by a diether linkage. This structure imparts both hydrophilicity, due to the PEG chain, and lipophilicity from the benzyl group. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, often through amide bond formation. The benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions if further modification is required.
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 91555-65-6 | [1] |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| IUPAC Name | 3-(2-(benzyloxy)ethoxy)propanoic acid | [1] |
| Density | 1.136 g/cm³ | [1] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a suitable diethylene glycol derivative. The general synthetic strategy involves:
-
Williamson Ether Synthesis: Introduction of the benzyl protecting group onto a diethylene glycol derivative.
-
Oxidation: Conversion of the terminal primary alcohol to a carboxylic acid.
Below is a detailed, representative synthetic pathway.
Experimental Protocols
Step 1: Synthesis of 2-(2-(Benzyloxy)ethoxy)ethanol (Williamson Ether Synthesis) [4][5]
-
Materials:
-
Diethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred solution of diethylene glycol (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2-(2-(benzyloxy)ethoxy)ethanol.
-
Step 2: Synthesis of 3-(2-(Benzyloxy)ethoxy)propanoic acid (Oxidation) [6][7][8]
-
Materials:
-
2-(2-(Benzyloxy)ethoxy)ethanol
-
Jones reagent (prepared from chromium trioxide (CrO₃) and concentrated sulfuric acid (H₂SO₄) in water)
-
Acetone
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1 equivalent) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture should change from orange/red to green. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange color disappears completely and a green precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Partition the residue between dichloromethane and water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.
-
Characterization Data
Characterization of the final product is crucial to confirm its identity and purity. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
The following are representative ¹H and ¹³C NMR data for a closely related precursor, which can be used as a reference for the characterization of this compound and its intermediates.
Representative ¹H and ¹³C NMR Data:
| Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| ¹H NMR | 7.44 – 7.24 (m, 5H) | Aromatic protons of the benzyl group |
| 4.58 (s, 2H) | -O-CH₂ -Ph | |
| 3.80 - 3.60 (m, 8H) | PEG backbone protons (-O-CH₂ -CH₂ -O-) | |
| 2.60 (t, 2H) | -CH₂ -COOH | |
| ¹³C NMR | ~172 | C OOH |
| ~138 | Quaternary aromatic carbon of the benzyl group | |
| ~128 | Aromatic carbons of the benzyl group | |
| ~73 | -O-C H₂-Ph | |
| ~70 | PEG backbone carbons (-O-C H₂-C H₂-O-) | |
| ~35 | -C H₂-COOH |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented is a general representation based on similar structures.[1][9]
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.
Expected Mass Spectrometry Data:
| Ionization Mode | Expected m/z |
| ESI-MS (+) | [M+H]⁺ = 225.10 |
| ESI-MS (+) | [M+Na]⁺ = 247.08 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and purification of this compound and the logical relationships in troubleshooting the synthesis.
This technical guide provides a foundational understanding of the structure and synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug delivery, and chemical biology. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. rsc.org [rsc.org]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. gentaur.com [gentaur.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to Benzyl-PEG2-acid for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-acid, systematically named 3-(2-(benzyloxy)ethoxy)propanoic acid, is a bifunctional molecule increasingly utilized in the field of advanced drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional linker, it plays a crucial role in connecting a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand. The incorporation of a short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility and optimizes the spatial orientation of the resulting PROTAC, thereby facilitating the formation of a productive ternary complex for efficient targeted protein degradation. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a viscous liquid at room temperature. Its chemical structure consists of a benzyl-protected hydroxyl group at one end and a carboxylic acid at the other, connected by a two-unit ethylene (B1197577) glycol spacer. This structure imparts both hydrophobic (benzyl group) and hydrophilic (PEG and carboxylic acid groups) characteristics, rendering it a versatile building block in medicinal chemistry.
| Property | Value |
| CAS Number | 91555-65-6 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 3-(2-(benzyloxy)ethoxy)propanoic acid |
| Physical Form | Liquid |
| Density | 1.136 g/cm³ |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane |
| Storage Temperature | 4°C |
Synthesis of this compound
While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible and commonly employed synthetic route can be proposed based on established organic chemistry principles. The synthesis can be envisioned in a two-step process starting from commercially available reagents:
-
Alkylation of Ethyl 3-hydroxypropanoate: Ethyl 3-hydroxypropanoate is reacted with benzyl (B1604629) 2-bromoethyl ether in the presence of a non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The alkoxide generated from the hydroxyl group of ethyl 3-hydroxypropanoate displaces the bromide from benzyl 2-bromoethyl ether to form the ether linkage, yielding ethyl 3-(2-(benzyloxy)ethoxy)propanoate.
-
Hydrolysis of the Ester: The resulting ethyl ester is then subjected to hydrolysis under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water. Acidification of the reaction mixture with a dilute acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final product, this compound.
Characterization
The structural identity and purity of synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the methylene (B1212753) protons of the benzyl group and the PEG chain, and the protons of the propanoic acid moiety.
-
¹³C NMR would display distinct signals for the carbons of the aromatic ring, the benzylic carbon, the carbons of the PEG chain, the carbonyl carbon of the carboxylic acid, and the carbons of the propionate (B1217596) backbone.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be observed at m/z 223.1.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band characteristic of the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carbonyl group (around 1710 cm⁻¹), and C-O stretching vibrations for the ether linkages.
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. The carboxylic acid functionality allows for a straightforward amide bond formation with an amine-containing ligand for either the protein of interest (POI) or the E3 ligase.
Experimental Protocol: Amide Coupling
A general protocol for the coupling of this compound with an amine-functionalized molecule (Amine-Ligand) involves the use of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine).
Materials:
-
This compound
-
Amine-Ligand (for POI or E3 ligase)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vessel, dissolve the Amine-Ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the Amine-Ligand to the pre-activated this compound mixture.
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction mixture is worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is then purified using flash column chromatography to yield the desired PROTAC precursor.
Signaling Pathways and Experimental Workflows
The ultimate function of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome pathway.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis and Evaluation
An In-depth Technical Guide to Benzyl-PEG2-acid (CAS: 91555-65-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-acid, with the CAS number 91555-65-6, is a functionalized polyethylene (B3416737) glycol (PEG) derivative that has garnered significant interest in the field of drug discovery and development. Its unique bifunctional nature, featuring a protected benzyl (B1604629) ether and a terminal carboxylic acid, makes it a valuable building block in the synthesis of complex biomolecules and therapeutic agents. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a well-characterized compound with the following key properties:
| Property | Value | Source(s) |
| CAS Number | 91555-65-6 | [1][2][3][4][5] |
| Molecular Formula | C12H16O4 | [1][3][4] |
| Molecular Weight | 224.25 g/mol | [1][6] |
| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid | [2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Density | Approximately 1.136 g/cm³ | [2] |
| Storage Conditions | 4°C | [2] |
| Solubility | Soluble in DMSO and other organic solvents | [7] |
Core Applications in Drug Discovery
The primary application of this compound lies in its role as a flexible and hydrophilic linker in the design and synthesis of PROTACs.[5][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]
The this compound linker offers several advantages in PROTAC design:
-
Biocompatibility and Solubility : The PEG component enhances the aqueous solubility and overall biocompatibility of the PROTAC molecule.[10]
-
Optimal Length and Flexibility : The two ethylene (B1197577) glycol units provide a specific length and flexibility that can be crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]
-
Reactive Handle : The terminal carboxylic acid provides a convenient reactive handle for conjugation to an amine-containing ligand (either the target protein ligand or the E3 ligase ligand) through a stable amide bond.[10]
-
Protecting Group Strategy : The benzyl ether serves as a stable protecting group for the hydroxyl terminus, allowing for selective reactions at the carboxylic acid end. The benzyl group can be removed under specific conditions if further modification at that terminus is required.[11]
Beyond PROTACs, this compound can be utilized in other bioconjugation applications where a short, hydrophilic spacer with a carboxylic acid handle is desired, such as in the development of antibody-drug conjugates (ADCs) or the surface modification of nanoparticles for drug delivery.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as this compound.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following section provides a detailed, generalized protocol for the synthesis of a PROTAC using this compound. This protocol describes the coupling of the carboxylic acid of the linker to an amine-functionalized ligand.
Amide Bond Formation with this compound
This protocol outlines the coupling of this compound to an amine-containing molecule (Ligand-NH2), which could be either the target protein ligand or the E3 ligase ligand.
Materials:
-
This compound (CAS: 91555-65-6)
-
Amine-functionalized ligand (Ligand-NH2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-functionalized ligand (Ligand-NH2) (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of Ligand-NH2 to the pre-activated this compound mixture dropwise.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the purified Benzyl-PEG2-Ligand conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of a PROTAC using this compound.
Caption: A typical experimental workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a versatile and valuable reagent for researchers in drug discovery and development. Its well-defined structure and dual functionality make it an ideal linker for the construction of PROTACs and other complex bioconjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in the laboratory. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in importance.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 7. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Core Mechanism of Benzyl-PEG2-acid: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-acid has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation. Its primary role is not as a standalone therapeutic agent but as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the mechanism of action of this compound within the context of PROTACs, providing a comprehensive overview for researchers and drug development professionals. The core function of this compound is to serve as a flexible and hydrophilic linker, connecting a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This tripartite assembly, known as the ternary complex, is the cornerstone of PROTAC-mediated protein degradation.
The PROTAC Mechanism of Action: The Operational Context for this compound
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects them.[4][5] this compound functions as this crucial linker element.
The mechanism unfolds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ligase within the cell, bringing them into close proximity to form a ternary complex. The flexibility and length of the linker, such as that provided by this compound, are critical for the stable formation of this complex.[6][7]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively removing it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
The role of the this compound linker is paramount in this process. Its polyethylene (B3416737) glycol (PEG) nature imparts hydrophilicity, which can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecule.[1][4] The length and flexibility of the PEG chain are also determining factors in the stability and geometry of the ternary complex, which directly impacts the efficiency of protein degradation.[6]
Quantitative Data Analysis
| Parameter | Description | Illustrative Value |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | 50 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | >90% |
| Binary Binding Affinity (Target) | The binding affinity of the PROTAC's "warhead" to the isolated target protein (Kd). | 100 nM |
| Binary Binding Affinity (E3 Ligase) | The binding affinity of the PROTAC's "anchor" to the isolated E3 ligase (Kd). | 200 nM |
| Ternary Complex Dissociation Constant | The dissociation constant (KD) of the fully formed ternary complex. | 25 nM |
| Cooperativity (α) | A measure of the influence of the binary binding events on the stability of the ternary complex. An α > 1 indicates positive cooperativity. | 1.5 |
Experimental Protocols
The evaluation of a PROTAC's mechanism of action involves a series of key experiments to confirm target protein degradation and ternary complex formation.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.[8][9][10]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
-
Ternary Complex Formation Assays
Several biophysical and cell-based assays can be used to confirm and characterize the formation of the ternary complex.[11][12][13]
-
Co-Immunoprecipitation (Co-IP): [11]
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse the cells and incubate the lysate with an antibody against the target protein that is conjugated to magnetic or agarose (B213101) beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze the eluate by Western blotting for the presence of the E3 ligase. An increased amount of the E3 ligase in the presence of the PROTAC indicates ternary complex formation.
-
-
NanoBRET™ Assay: [12]
-
This live-cell assay measures protein-protein interactions.
-
The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and the E3 ligase is expressed as a fusion with HaloTag® (the energy acceptor), which is labeled with a fluorescent ligand.
-
In the presence of a PROTAC that forms a ternary complex, the donor and acceptor are brought into close proximity, resulting in bioluminescence resonance energy transfer (BRET).
-
The BRET signal is measured using a plate reader and is proportional to the amount of ternary complex formed.
-
Visualizing the Mechanism and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
This compound is a key enabling technology in the field of targeted protein degradation. Its mechanism of action is defined by its role as a linker within a PROTAC, where it critically influences the molecule's physicochemical properties and its ability to induce the formation of a productive ternary complex. A thorough understanding of this mechanism, coupled with rigorous experimental evaluation, is essential for the successful design and development of novel protein-degrading therapeutics. The strategic use of linkers like this compound will continue to be a cornerstone of innovation in the pursuit of drugging the "undruggable" proteome.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Ternary Complex Formation [promega.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Benzyl-PEG2-Acid Moieties in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far more than a simple tether; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[3] These characteristics profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1] Furthermore, the linker dictates the physicochemical properties of the PROTAC, affecting its solubility, cell permeability, and pharmacokinetic profile.
Among the diverse array of linker architectures, those incorporating polyethylene (B3416737) glycol (PEG) units are prevalent due to their ability to enhance hydrophilicity and solubility.[2] The Benzyl-PEG2-acid moiety, a bifunctional building block, offers a strategic combination of a semi-rigid benzyl (B1604629) group and a flexible, hydrophilic PEG2 chain, terminating in a carboxylic acid for versatile conjugation. This guide provides an in-depth examination of the role and application of benzyl- and PEG-containing linkers in PROTAC design, using the well-characterized SMARCA2/4 degrader, ACBI1, as a primary case study.
Physicochemical Properties of this compound Linkers
The this compound linker element provides a unique combination of structural features that are advantageous for PROTAC development:
-
Hydrophilicity : The two ethylene (B1197577) glycol units significantly increase the water solubility of the PROTAC molecule, which can improve its pharmacokinetic properties and prevent aggregation.[2]
-
Defined Length and Flexibility : The PEG2 unit provides a specific length and degree of flexibility, which is crucial for enabling the optimal orientation of the POI and E3 ligase to form a stable and productive ternary complex.
-
Semi-Rigidity : The benzyl group introduces a degree of conformational restriction.[1] This semi-rigid nature can help pre-organize the PROTAC into a bioactive conformation, potentially improving binding affinity and reducing the entropic penalty of ternary complex formation. In some cases, aromatic linkers can also engage in beneficial pi-stacking interactions with residues on the target or E3 ligase, further stabilizing the ternary complex.[1][4]
-
Synthetic Tractability : The terminal carboxylic acid provides a convenient handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through amide bond formation.
Case Study: ACBI1, a Potent SMARCA2/4 Degrader
A prime example illustrating the principles of a benzyl-containing linker is ACBI1, a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the related protein PBRM1.[5][6][7] ACBI1 is composed of a ligand for the bromodomains of its targets, a linker described as a "benzyl linking fragment," and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][8] The design of this linker was a key aspect of the PROTAC's optimization, leading to a highly potent and cooperative degrader.[5][7]
Quantitative Data for ACBI1
The efficacy of ACBI1 has been extensively characterized, providing valuable quantitative data on its degradation capabilities and biological effects.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Type |
| SMARCA2 | MV-4-11 | 6 | >90% | Western Blot |
| SMARCA4 | MV-4-11 | 11 | >90% | Western Blot |
| PBRM1 | MV-4-11 | 32 | >90% | Western Blot |
| SMARCA2 | NCI-H1568 | 3.3 | Not Reported | Western Blot |
| PBRM1 | NCI-H1568 | 15.6 | Not Reported | Western Blot |
Data compiled from references:[5][7][8]
| Cell Line | IC50 (nM) | Assay Type |
| MV-4-11 | 29 | Cell Proliferation |
| NCI-H1568 | 68 | Cell Proliferation |
Data compiled from reference:[8]
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding and developing PROTACs.
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
General Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for evaluating a PROTAC candidate, from synthesis to in vitro and mechanistic studies.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail generalized protocols for the synthesis and evaluation of PROTACs like ACBI1.
Synthesis of a PROTAC using this compound
This protocol describes a general approach for conjugating a POI ligand (containing a free amine) with an E3 ligase ligand (containing a free amine) using this compound as the linker.
Materials:
-
POI-ligand-NH2
-
E3-ligase-ligand-NH2
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as a coupling agent
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C) for debenzylation
-
Hydrogen gas (H2)
-
Methanol (MeOH)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 eq.), DCC (1.1 eq.), and NHS (1.1 eq.) in anhydrous DCM.
-
Stir the reaction at room temperature for 2-4 hours until the formation of the NHS ester is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
-
First Amide Coupling:
-
Dissolve the activated Benzyl-PEG2-NHS ester (1 eq.) and the POI-ligand-NH2 (1 eq.) in anhydrous DMF.
-
Add DIPEA (2-3 eq.) to the mixture.
-
Stir at room temperature overnight. Monitor reaction progress by LC-MS.
-
Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product (Benzyl-PEG2-POI ligand) by flash column chromatography.
-
-
Debenzylation to Reveal Carboxylic Acid:
-
Dissolve the purified Benzyl-PEG2-POI ligand in MeOH.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an atmosphere of H2 (balloon or Parr shaker) for 4-16 hours until the benzyl group is cleaved (monitor by LC-MS).
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate. The product is HOOC-PEG2-POI ligand.
-
-
Second Amide Coupling:
-
Activate the carboxylic acid of the HOOC-PEG2-POI ligand using HBTU (1.1 eq.) and DIPEA (2-3 eq.) in DMF for 15-30 minutes.
-
Add the E3-ligase-ligand-NH2 (1 eq.) to the activated intermediate.
-
Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.[9]
Materials:
-
Cultured cells (e.g., MV-4-11)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (against target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range for an initial screen is 1 nM to 10,000 nM. Include a vehicle control (DMSO only).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[9][10]
-
Conclusion
The linker is a pivotal component in the design of effective and drug-like PROTACs. Linker elements derived from this compound provide a valuable scaffold, offering a balance of hydrophilicity, defined length, and semi-rigidity that can be fine-tuned to optimize ternary complex formation and overall degradation efficiency. The case of ACBI1 demonstrates how a linker containing a benzyl moiety can contribute to the development of a highly potent and selective degrader with promising therapeutic potential. As the field of targeted protein degradation continues to advance, the rational design of linkers, leveraging versatile building blocks like this compound, will remain a cornerstone of success.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Benzyl Protecting Group in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the benzyl (B1604629) protecting group in the synthesis and application of Polyethylene Glycol (PEG) linkers. Benzyl ethers serve as versatile and reliable protecting groups for hydroxyl functionalities during the multi-step synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. This document provides a comprehensive overview of the chemistry, applications, and experimental considerations associated with benzyl-protected PEG linkers.
Introduction to Benzyl Protecting Groups in PEG Chemistry
Polyethylene glycol (PEG) linkers are widely utilized in pharmaceutical and biotechnology research to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] The synthesis of heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus, often requires a strategic use of protecting groups to ensure selective modifications. The benzyl group (Bn), introduced as a benzyl ether, is a popular choice for protecting hydroxyl groups due to its relative stability under a range of reaction conditions and the availability of mild and efficient deprotection methods.[2]
The primary function of the benzyl protecting group in this context is to mask a hydroxyl group on the PEG backbone, preventing it from participating in unintended side reactions while other parts of the molecule are being functionalized. Once the desired modifications are complete, the benzyl group can be selectively removed to reveal the hydroxyl group for subsequent conjugation or to yield the final product.
Properties and Stability of Benzyl-Protected PEG Linkers
Benzyl-protected PEG linkers are valued for their stability across a variety of chemical environments, which is crucial for multi-step synthetic strategies. However, it is equally important to understand their lability under specific conditions to orchestrate a successful deprotection.
General Stability Profile:
-
Basic and Nucleophilic Conditions: Benzyl ethers are generally stable to strong bases and nucleophiles, making them compatible with reactions such as esterifications and amidations at other sites of the PEG linker.
-
Acidic Conditions: While stable to mild acidic conditions, benzyl ethers can be cleaved by strong acids.[2] This susceptibility to strong acids allows for an alternative deprotection strategy, although it is less commonly used for sensitive substrates due to the harsh conditions required.
-
Oxidative Conditions: The benzyl group can be cleaved under certain oxidative conditions.[2] Care must be taken to avoid strong oxidizing agents if the benzyl group is to be retained.
-
Reductive Conditions: The key vulnerability of the benzyl ether linkage is its susceptibility to cleavage by catalytic hydrogenolysis.[2] This provides a mild and highly selective method for deprotection.
Stability in Aqueous Media:
The stability of the benzyl ether bond in aqueous solution is pH-dependent. While generally stable at neutral and slightly basic pH, acidic conditions can lead to cleavage of the benzyl ether bond, exposing the primary alcohol.[3] The ether linkages within the PEG backbone itself can also be susceptible to oxidative degradation, which can be accelerated by elevated temperatures and the presence of transition metals.[3] For long-term storage, solid Benzyl-PEG compounds should be kept at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.[3] Stock solutions are typically stable for shorter periods, with storage at -80°C recommended for up to 6 months.[3]
Data Presentation: Quantitative Analysis of Benzylation and Debenzylation Reactions
The efficiency of both the introduction (benzylation) and removal (debenzylation) of the benzyl protecting group is a critical factor in the overall yield and purity of the final PEGylated product. The following tables summarize quantitative data from various sources on the yields of these reactions under different conditions.
Table 1: Yields of Monobenzylation of Diols
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| Symmetrical Diol | Ag₂O, Benzyl Bromide | Very Good | [2] |
| Hindered Sugar Hydroxyls | NaH, THF, cat. IN(Bu)₄, Benzyl Bromide, rt, 10-165 min | Quantitative | [2] |
Table 2: Yields of Benzyl Ether Cleavage (Debenzylation) by Catalytic Hydrogenolysis
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Observations | Reference |
| 5% Pd/C | Benzyl-protected oligosaccharide | THF:tBuOH:PBS | Ambient | 10 | - | >73 | High yield and selectivity | [4] |
| 10% Pd/C | Benzyl ether of p-cresol | Ethanol | 25 | 1 | 0.5 | 100 | Very efficient under standard conditions | [4] |
| 20% Pd(OH)₂/C | Benzyl ether of p-cresol | Ethanol | 25 | 1 | 0.5 | 100 | Comparable efficiency to 10% Pd/C | [4] |
| 10% Pd/C + 20% Pd(OH)₂/C (1:1) | Benzyl ether of p-cresol | Ethanol | 25 | 1 | 0.25 | 100 | Combination of catalysts significantly reduced reaction time | [4] |
Table 3: Yields of Benzyl Ether Cleavage using Lewis Acids and Other Reagents
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| BCl₃·SMe₂ | Various benzyl ethers | Dichloromethane (B109758) or ether | Favorable | [5] |
| SnCl₄ | Benzyl esters (for comparison) | - | - | [6] |
| BCl₃ | Benzyl ethers | - | - | [7] |
| Trifluoroacetic acid | ortho-substituted phenol (B47542) benzyl ethers | - | - | [8] |
| N-bromosuccinimide and light | Sterically hindered benzyl ethers | aq. Calcium Carbonate | 72-95 | [9] |
| Alkali metal bromide/Oxone | N-benzyl amides and O-benzyl ethers | Mild conditions | High | [10] |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and visible light | Benzyl ethers | CH₂Cl₂, H₂O, 525 nm irradiation | 84-96 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving benzyl-protected PEG linkers.
Protocol for Monobenzylation of a PEG Diol (Williamson Ether Synthesis)
This protocol describes a general method for the selective monobenzylation of a symmetrical PEG diol.
Materials:
-
Symmetrical PEG diol (e.g., HO-(CH₂CH₂O)n-H)
-
Silver(I) oxide (Ag₂O)
-
Benzyl bromide (BnBr)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the PEG diol (1 equivalent) in anhydrous DCM or THF, add Ag₂O (0.5-1.0 equivalents). The mixture is stirred vigorously at room temperature.
-
Addition of Benzylating Agent: Add benzyl bromide (1.0-1.2 equivalents) dropwise to the suspension.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate (B1210297) in hexane) to isolate the monobenzylated PEG linker. The desired product is typically a colorless oil or a white solid.
Protocol for Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenolysis
This protocol outlines the standard procedure for the removal of a benzyl group from a PEG linker using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celatom® or a similar filter aid
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected PEG linker in MeOH or EtOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas several times. The reaction is then stirred vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.
-
Reaction Monitoring: The progress of the deprotection is monitored by TLC or LC-MS until the starting material is fully consumed. This can take from a few hours to overnight.
-
Work-up: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celatom® to remove the Pd/C catalyst. The filter cake is washed with additional solvent (MeOH or EtOH).
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected PEG linker. Further purification may be performed if necessary.
Protocol for Deprotection using Boron Trichloride-Dimethyl Sulfide (B99878) Complex (BCl₃·SMe₂)
This method is suitable for substrates that are sensitive to hydrogenolysis.
Materials:
-
Benzyl-protected PEG linker
-
Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂)
-
Anhydrous dichloromethane (DCM)
-
Pentamethylbenzene (B147382) (cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected PEG linker and pentamethylbenzene (3 equivalents) in anhydrous DCM and cool the solution to -78°C under an inert atmosphere.[12]
-
Reagent Addition: Add BCl₃·SMe₂ (2 equivalents) dropwise to the cold solution.[12]
-
Reaction: Stir the reaction mixture at low temperature, allowing it to slowly warm to 0°C or room temperature as needed, while monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate (ADC) where a benzyl-protected PEG linker is employed. The benzyl group serves to temporarily block a reactive site on the linker during the conjugation of the payload.
Caption: ADC Synthesis Workflow with Benzyl Protection.
Drug Delivery Pathway of a PEGylated Nanoparticle
This diagram illustrates the journey of a drug-loaded, PEGylated nanoparticle from administration to cellular uptake, where the PEG linker enhances circulation time and targeting.
Caption: PEGylated Nanoparticle Drug Delivery Pathway.
Conclusion
The benzyl protecting group is an invaluable tool in the synthesis of advanced PEG linkers for biomedical applications. Its stability to a wide range of reaction conditions, coupled with the availability of mild and efficient deprotection methods, allows for the precise and controlled construction of complex bioconjugates. A thorough understanding of the chemistry and experimental protocols associated with benzyl-protected PEG linkers is essential for researchers and scientists working in the fields of drug delivery and development. The strategic use of this protecting group will continue to play a vital role in the advancement of targeted therapies and diagnostics.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
An In-depth Technical Guide to Carboxylic Acid Functionalized PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of carboxylic acid functionalized polyethylene (B3416737) glycol (PEG) linkers, essential tools in modern bioconjugation and drug delivery. We will delve into their synthesis, properties, and applications, with a focus on practical experimental protocols and quantitative data to aid researchers in their work.
Introduction to Carboxylic Acid Functionalized PEG Linkers
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible, hydrophilic spacers.[1] When functionalized with a terminal carboxylic acid (-COOH) group, these linkers become versatile platforms for covalently attaching molecules, particularly those containing primary amines, through stable amide bonds.
The inclusion of a PEG spacer in bioconjugates offers several key advantages:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins in aqueous environments.[2]
-
Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation and improve their chemical stability.[2]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a molecule, potentially lowering the risk of an immune response.[2]
-
Favorable Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life.[1]
Carboxylic acid-functionalized PEG linkers are available in various lengths and architectures, including linear and branched forms, allowing for precise control over the properties of the final conjugate.
Synthesis and Functionalization
Carboxylic acid functionalized PEG linkers can be synthesized through various methods. A common approach involves the oxidation of a terminal hydroxyl group on a PEG molecule. However, this can sometimes lead to side reactions and impurities.[3] A more controlled method is to react a PEG molecule with a protected carboxylic acid derivative, followed by deprotection.
Heterobifunctional PEG linkers, which possess two different reactive groups at their termini, are particularly valuable for more complex conjugation strategies. For instance, a COOH-PEG-N3 (azide) linker allows for the sequential conjugation of two different molecules via orthogonal click chemistry and carbodiimide (B86325) coupling.[4]
General Workflow for Synthesis of a Heterobifunctional COOH-PEG-Linker
The following diagram illustrates a general workflow for the synthesis of a heterobifunctional PEG linker, starting from a diol.
Bioconjugation using Carboxylic Acid Functionalized PEG Linkers
The most common application of COOH-PEG linkers is the conjugation to primary amines to form a stable amide bond. This is typically achieved by activating the carboxylic acid group using a coupling agent.
Carbodiimide-Mediated Amide Bond Formation
The use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), is a widely adopted method for activating carboxylic acids.[5][6] The reaction proceeds through a highly reactive O-acylisourea intermediate. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to form a more stable amine-reactive NHS ester.[6]
Experimental Workflow for EDC/NHS-Mediated Conjugation
The following diagram outlines the key steps in a typical two-step EDC/NHS-mediated conjugation of a COOH-PEG linker to an amine-containing molecule.
Data Presentation: Quantitative Insights
The choice of PEG linker length and conjugation strategy can significantly impact the properties of the final product. The following tables summarize key quantitative data from various studies.
Impact of PEG Linker Length on Pharmacokinetics
| PEG Linker Length | Effect on Half-Life | Effect on Clearance | Reference |
| Short (e.g., < 2 kDa) | Modest increase | Faster clearance | [1] |
| Medium (e.g., 5-20 kDa) | Significant increase | Slower clearance | [1][7] |
| Long (e.g., > 30 kDa) | Pronounced increase | Significantly slower clearance | [1][7] |
Comparison of Common Carbodiimide Coupling Reagents
| Coupling Reagent | Key Advantages | Key Disadvantages | Typical Yields (Peptide Synthesis) | Reference |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproducts, ideal for aqueous reactions. | Less reactive than DCC, can require NHS for high efficiency. | Good to Excellent | [4][5] |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Highly efficient. | Byproduct (DCU) is insoluble in most organic solvents, complicating purification. | Excellent | [5] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Fast reaction times, low racemization. | Higher cost. | Excellent | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving carboxylic acid functionalized PEG linkers.
Protocol for EDC/NHS Activation of COOH-PEG and Conjugation to a Protein
Materials:
-
COOH-PEG linker
-
Protein with available primary amines (e.g., Lysozyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Dissolve the COOH-PEG linker: Prepare a stock solution of the COOH-PEG linker in the Activation Buffer.
-
Activate the carboxylic acid: Add a 10-20 fold molar excess of EDC and NHS to the COOH-PEG solution. Incubate for 15-30 minutes at room temperature.
-
Prepare the protein: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Conjugate the PEG linker to the protein: Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of activated linker to protein should be optimized based on the desired degree of PEGylation. A starting point is a 5-20 fold molar excess of the linker.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted PEG-NHS esters. Incubate for 15 minutes.
-
Purify the conjugate: Remove unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or another suitable purification method.
-
Characterize the conjugate: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight and by MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Protocol for In Vitro Drug Release from a pH-Sensitive PEG-Drug Conjugate
This protocol describes a method to assess the release of a drug from a PEG linker containing a pH-sensitive bond (e.g., a hydrazone linkage).
Materials:
-
PEG-drug conjugate with a pH-sensitive linker
-
Release Media: Buffers at different pH values (e.g., pH 7.4 PBS to mimic physiological conditions and pH 5.0 acetate (B1210297) buffer to mimic the endosomal environment).
-
Dialysis membrane with a molecular weight cut-off (MWCO) that retains the conjugate but allows the free drug to pass through.
-
HPLC system for quantifying the released drug.
Procedure:
-
Prepare the conjugate solution: Dissolve a known amount of the PEG-drug conjugate in a small volume of the release media.
-
Set up the dialysis: Place the conjugate solution into a dialysis bag and seal it.
-
Initiate the release study: Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
Sample collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the external release medium. Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the released drug: Analyze the collected samples by HPLC to determine the concentration of the released drug. A standard curve of the free drug should be prepared to allow for accurate quantification.
-
Data analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9]
Characterization Techniques
Thorough characterization is crucial to ensure the quality and consistency of carboxylic acid functionalized PEG linkers and their conjugates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the PEG linker and can be used to determine the degree of functionalization and conjugation efficiency.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the PEG linker at different stages of synthesis and conjugation, such as the appearance of an amide bond peak after conjugation.[11]
-
Gel Permeation Chromatography (GPC): GPC is a form of size exclusion chromatography used to determine the molecular weight and polydispersity of the PEG linker.[12]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is used to determine the molecular weight of the PEG linker and to assess the degree of PEGylation in the final conjugate by observing the mass shift.
Applications in Drug Delivery and Bioconjugation
Carboxylic acid functionalized PEG linkers are instrumental in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein and Peptide PEGylation: PEGylation of therapeutic proteins and peptides can improve their pharmacokinetic profiles, leading to more effective treatments.
-
Nanoparticle Surface Modification: COOH-PEG linkers are used to functionalize the surface of nanoparticles, improving their stability, biocompatibility, and circulation time.
-
Small Molecule Drug Delivery: By conjugating small molecule drugs to these linkers, their solubility and half-life can be significantly enhanced.
Signaling Pathways
While the PEG linker itself is generally considered biologically inert, the molecules it delivers are designed to interact with specific signaling pathways. For example, a PEGylated cancer therapeutic may be designed to inhibit a particular kinase in a cancer-related signaling pathway. The role of the PEG linker is to ensure the therapeutic reaches its target in sufficient concentration to exert its effect.
The following diagram illustrates a simplified signaling pathway that could be targeted by a drug delivered via a PEG linker.
Conclusion
Carboxylic acid functionalized PEG linkers are indispensable tools in the fields of drug delivery and bioconjugation. Their versatility, coupled with the beneficial properties of PEG, allows for the development of more effective and safer therapeutics. A thorough understanding of their synthesis, conjugation chemistry, and characterization is essential for researchers and scientists working to advance the field of medicine.
References
- 1. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MAL-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 12. researchgate.net [researchgate.net]
Benzyl-PEG2-acid molecular weight and formula
An In-Depth Technical Guide to Benzyl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterobifunctional linker molecule widely utilized in the fields of medicinal chemistry and drug development. As a member of the polyethylene (B3416737) glycol (PEG) family, it possesses advantageous properties such as biocompatibility, low toxicity, and enhanced water solubility.[1][] The molecule features a terminal carboxylic acid and a benzyl-protected hydroxyl group, making it a versatile building block for chemical synthesis, particularly in the development of more complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The benzyl (B1604629) group provides stability, while the carboxylic acid allows for covalent attachment to amine-containing molecules.[1] This guide provides a comprehensive overview of the molecular properties, experimental protocols, and applications of this compound.
Core Molecular Information
Molecular Formula: C₁₂H₁₆O₄[3][4][5]
Molecular Weight: 224.25 g/mol [3][4]
IUPAC Name: 3-(2-(benzyloxy)ethoxy)propanoic acid
SMILES: O=C(O)CCOCCOCC1=CC=CC=C1[3][6]
Physicochemical and Handling Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 224.25 g/mol | [3][4] |
| Molecular Formula | C₁₂H₁₆O₄ | [3][4] |
| Physical Form | Liquid, Colorless to light yellow, Oily | [4][7] |
| Density | 1.1360 g/cm³ | [4] |
| Purity | Typically ≥95% | [6][8] |
| Solubility | Soluble in DMSO (10 mM), DMF, and Water | [6][9] |
| Storage Conditions | Pure form: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4][6] |
Applications in Drug Development
This compound is a key reagent in the construction of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4][6] The bifunctional nature of this linker allows for the covalent linkage of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.
The general workflow for utilizing this compound in the synthesis of a PROTAC is depicted below. This involves the sequential or convergent synthesis where the linker is conjugated to the two different binding moieties.
Caption: Workflow for PROTAC synthesis using this compound.
The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of Action for a PROTAC molecule.
Experimental Protocol: Conjugation to an Amine-Containing Molecule
The following is a general protocol for the conjugation of this compound to a molecule containing a primary amine (R-NH₂), such as a protein, peptide, or small molecule ligand. This procedure is based on the activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10]
Materials:
-
This compound
-
Amine-containing substrate (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, for biomolecules)
-
Quenching reagent (e.g., hydroxylamine (B1172632), Tris, or glycine (B1666218) buffer)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DCM.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DCM.
-
Dissolve the amine-containing substrate in the appropriate reaction buffer. For biomolecules, a buffer free of primary amines (like PBS) is crucial.
-
-
Activation of this compound:
-
In a clean, dry reaction vessel, add the this compound solution.
-
Add 1.5-2.0 molar equivalents of EDC and NHS to the this compound solution.
-
Allow the activation reaction to proceed at room temperature for 15-30 minutes with gentle stirring. This reaction is most efficient at a pH of 4.5-7.2.[10]
-
-
Conjugation Reaction:
-
Add the amine-containing substrate to the activated this compound mixture. A 1.0 to 1.5 molar excess of the amine substrate relative to the linker is a common starting point.
-
If necessary, adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction between the NHS-activated ester and the primary amine.[10]
-
Let the conjugation reaction proceed for 2 hours to overnight at room temperature or 4°C, depending on the stability of the substrate.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching reagent such as hydroxylamine or an amine-containing buffer like Tris.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or silica (B1680970) gel chromatography to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Note: These are general guidelines. The optimal reaction conditions, including stoichiometry, reaction time, and temperature, may need to be determined empirically for each specific application.
References
- 1. Benzyl-PEG-acid | AxisPharm [axispharm.com]
- 3. This compound|CAS 91555-65-6|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gentaur.com [gentaur.com]
- 7. This compound 91555-65-6 [qiyuebio.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. Bis-PEG2-acid, 19364-66-0 | BroadPharm [broadpharm.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
A Technical Guide to the Solubility of Benzyl-PEG2-acid for Researchers and Drug Development Professionals
Introduction: Benzyl-PEG2-acid, a bifunctional molecule featuring a benzyl-protected hydroxyl group and a terminal carboxylic acid connected by a short polyethylene (B3416737) glycol (PEG) linker, is a critical component in the synthesis of complex molecules, particularly in the field of targeted protein degradation. Its utility as a linker in Proteolysis Targeting Chimeras (PROTACs) necessitates a thorough understanding of its solubility characteristics in various solvents to ensure successful conjugation and formulation. This guide provides a comprehensive overview of the known solubility properties of this compound and related PEGylated compounds, details experimental protocols for solubility determination, and illustrates its application in the PROTAC workflow.
I. Solubility Profile of this compound and Related PEG Linkers
Table 1: Qualitative Solubility of PEG-Acid Linkers in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Qualitative Solubility of PEG-Acid Linkers | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These solvents are excellent for dissolving a wide range of organic molecules, including those with both polar (carboxylic acid, PEG) and non-polar (benzyl) groups. They are commonly recommended for preparing stock solutions of PEGylated linkers.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents can effectively solvate the organic components of the molecule. |
| Alcohols | Ethanol, Methanol | Moderately to Sparingly Soluble | The polarity of alcohols allows for some interaction with the PEG and acid groups, but the benzyl (B1604629) group may limit high solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | These less polar solvents are generally not suitable for dissolving PEG-acid compounds. |
| Aqueous Solutions | Water, Phosphate-Buffered Saline (PBS) | Slightly Soluble to Soluble | The PEG chain imparts hydrophilicity, but the benzyl group can limit aqueous solubility. The solubility in aqueous buffers will be pH-dependent due to the carboxylic acid group. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | The non-polar nature of these solvents makes them unsuitable for dissolving polar PEG-acid linkers. |
II. Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data for this compound in a specific solvent system, the shake-flask method is a reliable and widely accepted technique.[3][4][5][6][7]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water, PBS)
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Orbital shaker or incubator with shaking capabilities
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent to ensure a saturated solution is formed.
-
Add a known volume or weight of the chosen solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a plateau in the measured concentration.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the solution at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant using the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve with known concentrations of this compound should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of this compound in the original supernatant based on the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
III. Visualization of Key Concepts
A. Workflow for Stock Solution Preparation
The preparation of a stock solution is a fundamental step in utilizing this compound for synthesis or biological assays. Given its high solubility in DMSO, this is the recommended solvent for creating concentrated stock solutions.
B. Role in PROTAC Mechanism of Action
This compound serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC molecule. The PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein.[8][9][10][11][12]
While quantitative solubility data for this compound remains to be extensively published, its qualitative solubility profile, typical of PEG-acid linkers, indicates high solubility in polar aprotic solvents like DMSO and DMF, making these ideal for stock solution preparation. For applications requiring specific solvent systems, the shake-flask method provides a robust protocol for determining precise solubility. The role of this compound as a linker in the rapidly advancing field of PROTACs underscores the importance of understanding its physicochemical properties for the successful design and development of novel therapeutics. Researchers are encouraged to perform their own solubility assessments for their specific experimental conditions and formulations.
References
- 1. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benzyl-PEG2-acid: A Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-acid, also known as 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a functionalized polyethylene (B3416737) glycol (PEG) linker commonly employed in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature, featuring a terminal carboxylic acid for conjugation and a benzyl-protected hydroxyl group, makes it a versatile building block. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.
This in-depth technical guide provides a comprehensive overview of the safety, handling, and relevant experimental protocols associated with this compound, based on available safety data sheets and general laboratory practices for similar chemical entities. It is crucial to note that specific toxicological and metabolic data for this compound are limited, and therefore, a conservative approach to handling, based on the potential hazards of its constituent parts and analogous compounds, is strongly recommended.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 91555-65-6 | [1] |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [2] |
| Appearance | Liquid or Solid | [1][2] |
| Density | 1.136 g/cm³ | [1] |
| Storage Temperature | 4°C | [1] |
| IUPAC Name | 3-(2-(benzyloxy)ethoxy)propanoic acid | [1] |
Safety and Hazard Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close analogs are associated with the following hazards.
GHS Hazard Classification
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Precautionary Statements
The following precautionary statements are recommended for handling this compound:[1][3]
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE) :
-
Hygiene Measures : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 4°C.[1]
Experimental Protocols
General Protocol for EDC/NHS Coupling of this compound to a Primary Amine
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving non-aqueous soluble compounds
Procedure:
-
Reagent Preparation :
-
Dissolve this compound in an appropriate solvent (e.g., DMF, DMSO, or Activation Buffer).
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound :
-
In a reaction vessel, combine the this compound solution with a molar excess of EDC and NHS (typically 1.2-2 equivalents of each relative to the acid).
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to the Amine-containing Molecule :
-
Add the activated Benzyl-PEG2-NHS ester solution to the solution of the amine-containing molecule.
-
The pH of the reaction mixture should be maintained between 7.2 and 8.0 for efficient coupling to primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction :
-
Add a quenching solution to the reaction mixture to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification :
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted reagents and byproducts.
-
Note: The optimal molar ratios of reagents and reaction conditions should be empirically determined for each specific application.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Conjugation
The following diagram illustrates a typical experimental workflow for the conjugation of this compound to an amine-containing molecule using EDC/NHS chemistry.
Caption: Workflow for this compound conjugation.
General Mechanism of PROTAC Action
As this compound is primarily used as a linker in PROTACs, the following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable tool for researchers in drug development, offering a means to improve the properties of biomolecules and small molecule drugs through PEGylation. While specific safety and handling data for this compound are not extensively detailed in publicly available literature, a thorough understanding of the hazards associated with its chemical class, coupled with prudent laboratory practices, can ensure its safe use. The provided general experimental protocol for EDC/NHS coupling serves as a starting point for its application in conjugation chemistry. As with any chemical reagent, it is imperative for researchers to consult the most up-to-date Safety Data Sheet from their supplier and perform a thorough risk assessment before commencing any experimental work.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Technical Guide: Storage and Handling of Benzyl-PEG2-acid Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions, stability, and handling procedures for Benzyl-PEG2-acid powder. The information is compiled from publicly available data sheets and scientific literature on Benzyl-PEG derivatives. It is intended to ensure the long-term integrity and performance of the compound in research and development applications.
Introduction to this compound
This compound is a bifunctional molecule commonly used as a linker in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The benzyl (B1604629) group serves as a stable protecting group, while the terminal carboxylic acid allows for covalent attachment to amine-containing molecules. The short di-ethylene glycol (PEG2) spacer enhances solubility and provides spatial separation between the conjugated moieties. Maintaining the chemical integrity of this compound powder is critical for reproducible and successful conjugation outcomes.
While some suppliers list this compound as a liquid[1], it is also available in powder form. The storage recommendations provided herein are based on best practices for solid-phase PEGylated compounds and related Benzyl-PEG derivatives.
Recommended Storage Conditions
Proper storage is crucial to prevent degradation and maintain the purity of this compound powder. The following table summarizes the recommended storage conditions derived from supplier data sheets and technical documents for related compounds.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Long-term: -20°C Short-term (days to weeks): 4°C | Low temperatures minimize the rate of potential degradation reactions, particularly oxidation of the PEG chain. | [2][3][4][5] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | The PEG chain is susceptible to oxidation, which can be initiated by atmospheric oxygen. An inert atmosphere prevents this degradation pathway. | [2][5] |
| Light Exposure | Store in the dark or in an amber vial. | Protection from light is recommended to prevent potential photo-oxidative degradation of the PEG chain. | [2][5] |
| Moisture | Keep in a tightly sealed container in a dry environment. A desiccant can be used for additional protection. | PEG compounds can be hygroscopic. Moisture can lead to clumping of the powder and may facilitate hydrolysis of the benzyl ether linkage over time. | [2][5][6] |
| Container | Use a tightly sealed, chemically inert container. | Prevents contamination and exposure to atmospheric oxygen and moisture. | [5] |
Stability and Degradation
This compound is generally stable under the recommended storage conditions[6]. However, improper handling or storage can lead to degradation through two primary pathways: cleavage of the benzyl ether and oxidation of the PEG chain[2].
| Degradation Pathway | Description | Accelerating Factors | Citations |
| Benzyl Ether Cleavage | The bond between the benzyl group and the PEG chain can be broken, exposing a primary alcohol. | Acidic conditions, presence of strong oxidizing agents, or catalytic hydrogenolysis. | [2] |
| PEG Chain Oxidation | The polyethylene (B3416737) glycol chain can undergo oxidative degradation, leading to chain cleavage and the formation of various byproducts, such as aldehydes. | Exposure to atmospheric oxygen, elevated temperatures, presence of transition metal ions, and light exposure. | [2] |
Visible signs of degradation in the powder may include clumping, discoloration, or a change in physical appearance, which can indicate moisture absorption and potential chemical changes[2].
Experimental Protocol: Stability Assessment by HPLC
To assess the purity and stability of this compound powder over time, a general High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol is adapted from general guidelines for similar Benzyl-PEG compounds[2].
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Ensure the powder is fully dissolved.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (optional).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound and any potential impurities. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
The purity of the sample can be calculated as the percentage of the main peak area relative to the total area of all peaks.
-
The appearance of new peaks or a decrease in the main peak area in subsequent analyses of the same batch stored over time indicates degradation.
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the recommended handling procedures and potential degradation pathways for this compound powder.
Caption: Workflow for proper storage and handling of this compound powder.
Caption: Factors leading to the degradation of this compound.
Handling and Safety Precautions
When handling this compound powder, standard laboratory safety practices should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[6].
-
Handling: Avoid contact with skin and eyes[6]. After handling, wash hands thoroughly.
-
Spills: In case of a spill, sweep up the powder and place it in a suitable container for disposal. Avoid generating dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis[6].
By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound powder for their scientific applications.
References
- 1. This compound | 91555-65-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Paclitaxel-Loaded, Pegylated Carboxylic Graphene Oxide with High Colloidal Stability, Sustained, pH-Responsive Release and Strong Anticancer Effects on Lung Cancer A549 Cell Line [mdpi.com]
- 4. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology and Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimera (PROTAC) Technology
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on occupying the active site of a protein to block its function, PROTACs eliminate disease-causing proteins entirely by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] This approach allows for the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby significantly expanding the druggable proteome.[1]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite structure acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, marking it for degradation by the 26S proteasome.[4][6] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, leading to sustained pharmacological effects at potentially lower doses.[1][2]
The efficacy of a PROTAC is not solely dependent on the binding affinities of its two ligands but is also critically influenced by the formation and stability of a productive ternary complex (POI-PROTAC-E3 ligase).[][8] The linker connecting the two ligands plays a crucial, multifaceted role in this process, impacting the geometry and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[9][10]
The Core Components of PROTAC Technology
The successful design of a PROTAC hinges on the careful selection and integration of its three constituent parts: the POI ligand, the E3 ligase ligand, and the linker.
Protein of Interest (POI) Ligand: This component, often referred to as the "warhead," provides the specificity for the PROTAC by binding to the target protein.[11][12] The choice of the POI ligand is dictated by the disease-causing protein that needs to be eliminated.
E3 Ubiquitin Ligase Ligand: This part of the PROTAC, known as the "anchor," recruits an E3 ubiquitin ligase.[11][12] The human genome encodes over 600 E3 ligases, offering a vast repertoire for recruitment.[][14] However, to date, the development of PROTACs has predominantly utilized a small subset of these, with Von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most common.[15][16] Other E3 ligases that have been successfully recruited include MDM2, IAPs, RNF4, RNF114, DCAF16, and KEAP1.[14][15][17] The choice of E3 ligase can influence the degradation efficiency, tissue specificity, and potential for off-target effects.[14]
The Linker: Far from being a passive spacer, the linker is a critical determinant of a PROTAC's activity.[9] It connects the POI and E3 ligase ligands and its length, composition, and attachment points significantly impact the formation and stability of the ternary complex.[5][9] The linker also influences crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[5]
The Crucial Role of the Linker in PROTAC Design
The linker is arguably the most challenging component to optimize in PROTAC design, as its characteristics are intrinsically linked to the overall efficacy of the molecule. The primary role of the linker is to position the POI and E3 ligase in a productive orientation within the ternary complex to enable efficient ubiquitination.
Types of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition.[3]
| Linker Type | Sub-type | Description | Advantages | Disadvantages |
| Flexible Linkers | Alkyl Chains | Simple hydrocarbon chains of varying lengths.[3] | Synthetically tractable, high degree of conformational flexibility.[3] | Can be hydrophobic, potentially limiting solubility.[9] |
| Polyethylene Glycol (PEG) Chains | Composed of repeating ethylene (B1197577) glycol units.[3] | Improve solubility and can engage in hydrogen bonding.[3][9] | Can sometimes lead to poor cell permeability. | |
| Rigid Linkers | Cyclic Structures | Incorporate saturated rings like piperazine (B1678402) and piperidine.[3][9] | Constrain the linker's conformation, can pre-organize the PROTAC for favorable binding.[3] | May be more synthetically challenging. |
| Aromatic Systems | Include phenyl rings and other aromatic structures.[3] | Introduce planarity and rigidity.[3] | Can increase hydrophobicity. | |
| Alkynes and Triazoles | Often formed via "click chemistry," providing linear geometry and planarity.[3][11] | Provide conformational restriction, metabolically stable.[9][11] | May require specific synthetic routes. | |
| "Smart" Linkers | Photoswitchable Linkers | Contain photoresponsive moieties that change conformation upon light irradiation.[] | Allow for spatiotemporal control of PROTAC activity. | Require external light source for activation. |
| Clickable Linkers | Incorporate functional groups that allow for rapid and efficient conjugation, such as azide-alkyne cycloaddition.[] | Facilitate the rapid synthesis of PROTAC libraries for screening.[11][] | The resulting triazole ring can influence physicochemical properties. |
Optimizing Linker Length and Composition
The length of the linker is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[18] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[19] Conversely, a linker that is too long may not effectively bring the two proteins into the close proximity required for ubiquitination.[19] Studies have shown that the optimal linker length can vary significantly; for example, an estrogen receptor (ER)-α targeting PROTAC was found to be most effective with a 16-atom linker.[20][21]
The chemical composition of the linker influences the PROTAC's physicochemical properties. The incorporation of polar groups, such as those found in PEG linkers, can enhance aqueous solubility.[9][12] Conversely, more hydrophobic linkers may improve cell permeability.[5] A balance between these properties is essential for developing orally bioavailable PROTACs.
Visualizing the PROTAC Mechanism and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. revvity.co.jp [revvity.co.jp]
- 3. chempep.com [chempep.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. precisepeg.com [precisepeg.com]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 18. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing Benzyl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Benzyl-PEG2-acid as a flexible linker. PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate specific proteins of interest (POIs), offering a powerful alternative to traditional small-molecule inhibitors. The this compound linker provides a desirable balance of hydrophilicity and a defined length, which can be crucial for optimizing the formation of the key ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves the sequential amide coupling of the linker to an amine-containing E3 ligase ligand and a carboxylic acid-containing POI ligand. A common example is the synthesis of a BRD4-targeting PROTAC using a JQ1 derivative as the POI ligand and a pomalidomide (B1683931) derivative as the CRBN E3 ligase ligand.
Step 1: Synthesis of Benzyl-PEG2-Pomalidomide Intermediate
This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide).
Materials:
| Reagent/Solvent | Grade | Supplier (Example) |
| This compound | ≥95% | Commercially Available |
| 4-Aminopomalidomide | ≥98% | Commercially Available |
| HATU | ≥98% | Sigma-Aldrich |
| DIPEA | Reagent Grade | Sigma-Aldrich |
| Anhydrous DMF | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (B1210297) | ACS Grade | Fisher Scientific |
| Saturated aqueous NaHCO₃ | Laboratory Grade | --- |
| Brine | Laboratory Grade | --- |
| Anhydrous Na₂SO₄ | Laboratory Grade | --- |
| Silica (B1680970) gel for column chromatography | 230-400 mesh | --- |
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the 4-aminopomalidomide (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Benzyl-PEG2-Pomalidomide intermediate.
Step 2: Synthesis of the Final PROTAC
This step involves the debenzylation of the intermediate followed by coupling to a carboxylic acid-containing POI ligand (e.g., (+)-JQ1 carboxylic acid).
Materials:
| Reagent/Solvent | Grade | Supplier (Example) |
| Benzyl-PEG2-Pomalidomide | Intermediate from Step 1 | --- |
| (+)-JQ1 carboxylic acid | ≥98% | Commercially Available |
| Palladium on carbon (10%) | --- | Sigma-Aldrich |
| Hydrogen gas | High Purity | --- |
| Methanol | ACS Grade | Fisher Scientific |
| HATU | ≥98% | Sigma-Aldrich |
| DIPEA | Reagent Grade | Sigma-Aldrich |
| Anhydrous DMF | ≥99.8% | Sigma-Aldrich |
| Preparative RP-HPLC system | --- | --- |
Procedure:
-
Debenzylation: Dissolve the Benzyl-PEG2-Pomalidomide intermediate (1.0 equivalent) in methanol. Add 10% Pd/C (catalytic amount) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the debenzylated intermediate (HO-PEG2-Pomalidomide).
-
Final Coupling: To a solution of (+)-JQ1 carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the debenzylated intermediate (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative reverse-phase HPLC to yield the final PROTAC molecule.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative PROTAC using the this compound linker.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Reactant Ratio (Ligand:Linker) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Amide Coupling 1 | 1 : 1.2 | DMF | 4-6 | 25 | 70-85 | >95 |
| 2a | Debenzylation | N/A | Methanol | 12-16 | 25 | 85-95 | >95 |
| 2b | Amide Coupling 2 | 1 : 1.1 | DMF | 4-6 | 25 | 40-60 | >98 (after HPLC) |
Table 2: Characterization Data for a Representative PROTAC
| Characterization Method | Expected Results |
| ¹H NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |
| ¹³C NMR | Resonances consistent with the proposed PROTAC structure. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z value for the [M+H]⁺ ion should match the observed value within a narrow tolerance (e.g., ± 5 ppm). |
Visualization of Experimental Workflow
Caption: PROTAC synthesis workflow.
Application Notes and Protocols for Benzyl-PEG2-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Benzyl-PEG2-acid is a hydrophilic, short-chain polyethylene (B3416737) glycol (PEG) derivative that can be employed as a component of the linker in ADC development. The incorporation of a PEG moiety, even a short one like PEG2, can improve the hydrophilicity of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1][2][3] The benzyl (B1604629) group can serve as a stable protecting group or a point of attachment, while the terminal carboxylic acid provides a reactive handle for conjugation to either the antibody or the payload.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the chemistry of conjugation, experimental protocols, characterization methods, and the biological implications of using this type of linker.
Rationale for Using this compound in ADCs
The use of short-chain PEG linkers like this compound in ADC development is underpinned by several key advantages:
-
Improved Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC. The inclusion of a hydrophilic PEG spacer can mitigate this issue.[3]
-
Biocompatibility: PEG is a well-established biocompatible polymer that is generally considered non-immunogenic.[2]
-
Defined Spacer Length: this compound provides a discrete and defined spacer length, which can lead to more homogeneous ADC preparations compared to polydisperse PEG linkers.[2]
-
Versatile Chemistry: The carboxylic acid functionality allows for straightforward conjugation to amine-containing molecules (e.g., lysine (B10760008) residues on an antibody or an amine-functionalized payload) through stable amide bond formation.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with short-chain PEG linkers, which can be considered indicative of the performance of ADCs utilizing a this compound linker.
Table 1: Representative Drug-to-Antibody Ratio (DAR) for ADCs with Short-Chain PEG Linkers
| Linker Type | Conjugation Method | Typical Average DAR | Reference(s) |
| Short-Chain PEG | Lysine conjugation | 2 - 4 | [2] |
| Short-Chain PEG | Site-specific conjugation | 2 or 4 | [4] |
Table 2: Representative in vitro Cytotoxicity (IC50) of ADCs with Short-Chain PEG Linkers
| Payload | Target Cell Line | Linker Type | IC50 Range (nM) | General Trend | Reference(s) |
| MMAE | HER2+ (e.g., SK-BR-3) | Short-Chain PEG | Low nM | High potency | [5] |
| DM1 | HER2+ (e.g., BT-474) | Short-Chain PEG | Low nM | High potency | [6] |
| SN-38 | TROP-2+ (e.g., Capan-1) | Short-Chain PEG | ~1.0 - 6.0 | High potency | [7] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Table 3: Impact of PEG Linker Length on ADC Half-Life
| Linker Length | Typical Half-Life Extension | Key Observation | Reference(s) |
| No PEG Linker | - | Shorter half-life | [8][9] |
| Short-Chain PEG | Moderately extended | Balances improved pharmacokinetics with high potency | [5] |
| Long-Chain PEG (e.g., 4kDa, 10kDa) | Significantly extended | May lead to reduced cytotoxicity | [8][9] |
Experimental Protocols
Protocol 1: Activation of this compound with NHS Ester
This protocol describes the conversion of the carboxylic acid group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glassware (round bottom flask, dropping funnel)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if purification is needed)
Procedure:
-
Dissolve this compound and NHS (1.1 equivalents) in anhydrous DCM or DMF in a round bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC or EDC (1.1 equivalents) in anhydrous DCM or DMF.
-
Add the DCC/EDC solution dropwise to the this compound/NHS solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
If EDC was used, the reaction mixture can be washed with water to remove the water-soluble urea (B33335) byproduct.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude Benzyl-PEG2-NHS ester can be purified by silica gel column chromatography if necessary. The purified product should be stored under desiccated and inert conditions.
Protocol 2: Conjugation of Benzyl-PEG2-NHS Ester to an Antibody (Lysine Conjugation)
This protocol outlines the conjugation of the activated Benzyl-PEG2-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4-8.0)
-
Benzyl-PEG2-NHS ester (dissolved in a water-miscible organic solvent like DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Spectrophotometer
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Calculate the required amount of Benzyl-PEG2-NHS ester to achieve the desired drug-to-antibody ratio (DAR). A molar excess of the NHS ester (e.g., 5-20 fold) is typically used.
-
Add the calculated volume of the Benzyl-PEG2-NHS ester solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle agitation. The reaction time and temperature can be optimized to control the DAR.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the resulting ADC from unreacted linker and payload using SEC or TFF. The purification should be performed in a suitable formulation buffer.
-
Determine the protein concentration and average DAR of the purified ADC using the characterization methods described below.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: This is a simple and common method to determine the average DAR.[][11] It requires measuring the absorbance of the ADC at two wavelengths: one where the antibody absorbs (typically 280 nm) and one where the payload has a strong absorbance. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs attached, allowing for the determination of the distribution of DAR values and the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise measurement of the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated antibody and the ADC can be used to determine the number of conjugated drug-linker molecules and thus the DAR.
2. In Vitro Cytotoxicity Assay:
This assay determines the potency of the ADC in killing target cancer cells.
Procedure:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the plates for 72-120 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The payload of the ADC determines the downstream signaling pathways that are affected, ultimately leading to cell death. Below are diagrams of common signaling pathways for popular ADC payloads.
MMAE and DM1 Payload Signaling Pathway
Monomethyl auristatin E (MMAE) and derivatives of maytansine (B1676224) (like DM1) are potent microtubule inhibitors. They disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action for ADCs with microtubule inhibitor payloads.
SN-38 Payload Signaling Pathway
SN-38, the active metabolite of irinotecan, is a topoisomerase I inhibitor. It traps the topoisomerase I-DNA complex, leading to DNA double-strand breaks and ultimately cell death.[7][12]
References
- 1. mdpi.com [mdpi.com]
- 2. labinsights.nl [labinsights.nl]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation using Benzyl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of peptides. This process can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease immunogenicity. Benzyl-PEG2-acid is a short, discrete PEG (dPEG®) linker that provides a precise spacer arm for conjugating peptides to other molecules of interest, such as carrier proteins, fluorescent labels, or ligands for targeted drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and protocols for the use of this compound in peptide conjugation, with a focus on its application in the development of peptide-based PROTACs. The benzyl (B1604629) group serves as a protecting group for the terminal hydroxyl, which can be removed post-conjugation if further modification is required. The carboxylic acid moiety allows for straightforward covalent attachment to primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in a peptide sequence.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C12H16O4 |
| Molecular Weight | 224.26 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥97% |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Reactive Group | Carboxylic Acid (-COOH) |
| Protecting Group | Benzyl (-CH2Ph) |
Application: Development of Peptide-Based PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of a ligand that binds the POI, a ligand that binds an E3 ligase, and a linker connecting the two. This compound is an ideal linker for synthesizing peptide-based PROTACs, where the peptide itself is the POI-binding ligand. The short PEG spacer can provide the necessary flexibility and spatial orientation for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).
Below is a diagram illustrating the general mechanism of action for a peptide-based PROTAC.
Bioconjugation of Proteins with Benzyl-PEG2-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol)ylation, or PEGylation, is a well-established and widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can significantly improve a protein's stability, increase its circulating half-life, and reduce its immunogenicity. Benzyl-PEG2-acid is a discrete PEG linker that facilitates the introduction of a short, hydrophilic spacer to a protein. The terminal carboxylic acid on this compound can be chemically activated to react with primary amines on the protein's surface, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, resulting in the formation of a stable amide bond.
This document provides a comprehensive guide to the bioconjugation of proteins with this compound, focusing on the prevalent activation method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble variant, N-hydroxysulfosuccinimide (sulfo-NHS).
Principle of the Reaction
The conjugation of this compound to a protein via EDC/NHS chemistry is a two-step process:
-
Activation of this compound : EDC activates the carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate. Due to its instability in aqueous solutions, NHS or sulfo-NHS is introduced to convert it into a more stable, amine-reactive NHS ester. This activation is most effective in a mildly acidic environment (pH 4.5-6.0).
-
Conjugation to the Protein : The activated Benzyl-PEG2-NHS ester readily reacts with primary amine groups on the target protein, forming a stable amide bond and releasing NHS or sulfo-NHS. This step is most efficient at a neutral to slightly basic pH (7.2-8.5).
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the bioconjugation process.
Table 1: Recommended Molar Ratios for Activation and Conjugation
| Reactant | Molar Ratio (relative to this compound) | Purpose |
| This compound | 1 | The starting PEG linker. |
| EDC | 1.5 - 5 | To activate the carboxylic acid group. |
| NHS/sulfo-NHS | 1.5 - 5 | To form a more stable amine-reactive intermediate. |
| Protein | 0.05 - 0.2 (i.e., 5:1 to 20:1 PEG:Protein) | The target biomolecule for conjugation. |
Note: The optimal molar excess of the this compound linker to the protein should be determined empirically for each specific protein to achieve the desired degree of PEGylation.
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition | Rationale |
| Activation Step | ||
| Buffer | 0.1 M MES, pH 4.5-6.0 | Provides the optimal pH for efficient EDC/NHS activation. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the formation of the NHS ester. |
| Time | 15 - 30 minutes | Allows for the complete activation of the carboxylic acid. |
| Conjugation Step | ||
| Buffer | PBS, pH 7.2-8.5 | Facilitates the efficient reaction with primary amines on the protein. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction, while 4°C can minimize potential protein degradation. |
| Time | 1 - 4 hours at RT, or overnight at 4°C | Provides sufficient time for the conjugation reaction to proceed to completion. |
| Quenching | ||
| Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 | Deactivates any unreacted NHS esters to prevent non-specific reactions. |
| Time | 15 - 30 minutes | Sufficient duration to quench the reaction. |
| Typical Conjugation Efficiency | 50-90% | This is highly dependent on the specific protein, buffer conditions, and the molar ratios of the reactants. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer such as PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Allow EDC and sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL stock solution of sulfo-NHS in Activation Buffer.
-
Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in the Conjugation Buffer.
-
-
Activation of this compound:
-
In a suitable reaction tube, combine the required volume of the this compound stock solution with the Activation Buffer.
-
Add the freshly prepared EDC and sulfo-NHS stock solutions. A starting molar ratio of 1:2:2 (PEG-Acid:EDC:sulfo-NHS) is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Immediately following the activation step, add the activated this compound solution to the protein solution. Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A 10- to 20-fold molar excess of the linker is a suitable starting point.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to achieve a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
The unreacted PEG linker and reaction byproducts can be removed using size exclusion chromatography (SEC) with a desalting column or through dialysis against a suitable buffer (e.g., PBS).
-
For enhanced purity and to separate different PEGylated species from the unmodified protein, ion-exchange chromatography (IEX) is recommended.
-
Protocol 2: Characterization of the Protein-PEG Conjugate
1. SDS-PAGE Analysis:
-
The purified conjugate should be analyzed by SDS-PAGE to visualize the increase in molecular weight.
-
It is recommended to run samples of the unmodified protein, the crude reaction mixture, and the purified conjugate side-by-side for comparison.
-
The PEGylated protein will typically appear as a band or a smear at a higher molecular weight compared to the unmodified protein. A smear is often observed due to the heterogeneity of PEGylation.
2. Mass Spectrometry (MALDI-TOF or ESI-MS):
-
To confirm the degree of PEGylation (i.e., the number of PEG molecules attached per protein molecule), the precise molecular weight of the conjugate should be determined.
-
The mass spectrum of the conjugate will typically display a series of peaks, each corresponding to the protein modified with one, two, or more PEG chains.
3. Functional Assay:
-
It is crucial to perform a relevant biological or enzymatic assay to assess the impact of PEGylation on the protein's activity and function.
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for EDC/NHS-mediated conjugation of this compound to a protein.
Experimental Workflow
Caption: Experimental workflow for protein bioconjugation with this compound.
Troubleshooting Guide
Caption: Troubleshooting guide for common issues in protein PEGylation.
Application Note: EDC/HATU Coupling Protocol for Benzyl-PEG2-acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the covalent conjugation of Benzyl-PEG2-acid to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as coupling agents.
Introduction
Amide bond formation is a fundamental reaction in bioconjugation and drug development.[1] The use of polyethylene (B3416737) glycol (PEG) linkers, such as this compound, allows for the modification of molecules to improve solubility, stability, and pharmacokinetic profiles. The combination of EDC and HATU is a highly efficient method for activating carboxylic acids to facilitate their coupling with primary amines, forming a stable amide bond.[2][3] EDC is a water-soluble carbodiimide (B86325) that activates the carboxyl group, while HATU is a uronium salt-based coupling additive that enhances reaction rates and suppresses side reactions.[2][4][5] This protocol details the necessary steps for the successful conjugation of this compound to an amine-containing substrate.
Principle of the Method
The coupling reaction proceeds in a one-pot, two-step manner. First, the carboxyl group of this compound is activated by EDC and HATU in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[6] This activation step forms a highly reactive O-acylisourea intermediate. Subsequently, the amine-containing molecule is added, which acts as a nucleophile, attacking the activated carboxyl group to form a stable amide bond. The DIPEA serves to maintain a basic pH, which is crucial for the reaction's efficiency.[7][8]
Figure 1. Simplified reaction mechanism for EDC/HATU coupling.
Materials and Reagents
-
This compound
-
Amine-containing substrate (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas for inert atmosphere (recommended)
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Experimental Protocol
This protocol outlines a general procedure. Optimal conditions, particularly molar ratios, may need to be determined empirically for specific substrates.
Reagent Preparation
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of reagents.
-
Equilibrate all reagents to room temperature before use.[9][10]
-
Prepare stock solutions of this compound, the amine substrate, EDC, HATU, and DIPEA in the chosen anhydrous solvent (e.g., DMF).
Coupling Procedure
The following procedure is based on a 0.1 mmol scale of the limiting reagent (typically the amine substrate).
-
In a clean, dry reaction vial under an inert atmosphere (e.g., argon), dissolve this compound (1.2 equivalents) in the anhydrous solvent.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (2.4 equivalents) to the reaction mixture.
-
Stir the mixture for 5 minutes at room temperature to allow for pre-activation.
-
Add EDC·HCl (1.2 equivalents) to the mixture.
-
Finally, add the amine-containing substrate (1.0 equivalent).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined by monitoring the reaction progress.[9]
Figure 2. General experimental workflow for EDC/HATU coupling.
Reaction Monitoring
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product.
Work-up and Purification
-
Upon completion, the reaction can be quenched by the addition of a small amount of water.
-
If using an organic solvent like DCM or EtOAc, wash the reaction mixture with an aqueous solution such as 5% LiCl to remove DMF, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified using an appropriate technique, such as silica (B1680970) gel column chromatography or preparative reverse-phase HPLC, to isolate the desired conjugate.[11]
Data Presentation
The following tables provide a summary of typical reaction parameters and expected outcomes.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to amine) | Role |
|---|---|---|
| Amine Substrate | 1.0 | Limiting Reagent |
| This compound | 1.1 - 1.5 | Carboxylic Acid Source |
| EDC·HCl | 1.1 - 1.5 | Carbodiimide Activator[1] |
| HATU | 1.1 - 1.5 | Coupling Additive |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic Base[7] |
Table 2: Summary of Reaction Parameters
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Solvent | Anhydrous DMF, DCM, or Acetonitrile | Choice depends on substrate solubility.[12] |
| Temperature | 0°C to Room Temperature (~23°C) | Lower temperatures can minimize side reactions. |
| Reaction Time | 2 - 24 hours | Monitor for completion to avoid degradation.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent moisture contamination. |
Characterization
The purified this compound conjugate should be characterized to confirm its identity and purity.
-
LC-MS: To confirm the molecular weight of the final product.
-
NMR (¹H, ¹³C): To confirm the structure and the formation of the amide bond.
-
HPLC: To determine the purity of the final product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, temperature, or molar equivalents of coupling reagents. Ensure reagents are fresh and solvent is anhydrous. |
| Hydrolysis of active ester. | Work under strictly anhydrous conditions. | |
| Side Product Formation | Racemization (if applicable). | Use of HATU should minimize this, but consider running the reaction at a lower temperature (0°C). |
| N-acylurea formation. | This is a known side reaction with carbodiimides; purification is required for removal.[3] | |
| Difficulty in Purification | Removal of urea byproduct. | The urea from EDC is water-soluble and can be removed with aqueous washes.[3][13] |
| Removal of excess base. | Multiple aqueous washes or an acidic wash (if the product is stable) can remove residual DIPEA. |
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for Benzyl-PEG2-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is increasingly utilized in the development of targeted drug delivery systems. Its defined structure and short chain length offer unique advantages in optimizing the pharmacokinetic and pharmacodynamic properties of bioconjugates. This bifunctional linker possesses a terminal carboxylic acid for conjugation to amine-containing molecules, such as antibodies or nanoparticles, and a benzyl-protected hydroxyl group. The PEG spacer enhances hydrophilicity, which can improve solubility, reduce aggregation, and decrease immunogenicity of the final conjugate. These characteristics make this compound a valuable tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted nanoparticle formulations.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery system design.
| Property | Value | Reference |
| Chemical Name | O-(2-Carboxyethyl)-O'-(phenylmethyl)diethylene glycol | |
| CAS Number | 93206-09-8 | |
| Molecular Formula | C11H14O4 | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Applications in Targeted Drug Delivery
The unique properties of this compound lend themselves to a variety of applications in the targeted delivery of therapeutic agents.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in the stability, efficacy, and safety of the therapeutic. Short PEG linkers like this compound can be used to attach cytotoxic payloads to monoclonal antibodies. The PEG moiety can help to:
-
Improve Solubility: Enhance the overall solubility of the ADC, particularly with hydrophobic payloads.
-
Modulate Pharmacokinetics: While longer PEG chains are known to significantly extend half-life, shorter linkers like PEG2 can provide a more subtle modulation, which may be desirable for certain payloads and targets.
-
Reduce Aggregation: The hydrophilic nature of the PEG chain can prevent the aggregation of ADCs, improving their stability and manufacturability.
The carboxylic acid group of this compound allows for its conjugation to lysine (B10760008) residues on the antibody surface through amide bond formation, typically via activation with EDC and NHS.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. This compound can be employed as a segment of this linker, contributing to:
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Improved Physicochemical Properties: The PEG component can enhance the solubility and cell permeability of the PROTAC molecule.
The synthesis of PROTACs often involves modular approaches where linkers like this compound are incorporated to achieve the desired spacing and properties.
Targeted Nanoparticle Systems
PEGylation is a widely used strategy to improve the systemic circulation time and reduce the immunogenicity of nanoparticle-based drug delivery systems. While long PEG chains are often used to create a "stealth" effect, shorter linkers can also be beneficial. This compound can be incorporated into the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to:
-
Provide a Conjugation Handle: The terminal carboxylic acid can be used to attach targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface.
-
Enhance Stability: The hydrophilic PEG chains can prevent nanoparticle aggregation and reduce non-specific protein adsorption.
-
Facilitate Controlled Release: In some designs, the linker can be part of a stimulus-responsive system for drug release in the target microenvironment.
Quantitative Data on PEG Linker Length in ADCs
The length of the PEG linker can significantly impact the performance of an ADC. The following tables summarize comparative data on the effect of different PEG linker lengths on cytotoxicity and in vivo half-life.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different PEG Linker Lengths
| ADC Model | Cell Line | No PEG (IC50 in nM) | PEG4 (IC50 in nM) | PEG8 (IC50 in nM) | PEG12 (IC50 in nM) | 4 kDa PEG (IC50 in nM) | 10 kDa PEG (IC50 in nM) | Reference |
| ZHER2-MMAE | NCI-N87 | - | - | - | - | 31.9 | 111.3 | [1] |
| ZHER2-MMAE | BT-474 | - | - | - | - | 26.2 | 83.5 | [1] |
| 7300-LP Series | SHP-77 | 186.6 | 32.17 | - | - | - | - | [2] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Half-Life of ADCs with Different PEG Linker Lengths
| ADC Model | Animal Model | No PEG (Half-life) | 4 kDa PEG (Half-life) | 10 kDa PEG (Half-life) | Reference |
| ZHER2-MMAE | Mouse | 19.6 min | 2.5-fold increase vs. no PEG | 11.2-fold increase vs. no PEG | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Reaction Scheme:
-
Step 1: Monobenzylation of Diethylene Glycol Diethylene glycol is reacted with benzyl (B1604629) chloride in the presence of a base (e.g., sodium hydride) to yield O-benzyl diethylene glycol.
-
Step 2: Alkylation with a Protected Carboxylic Acid Precursor The remaining free hydroxyl group of O-benzyl diethylene glycol is alkylated with a suitable reagent containing a protected carboxylic acid, for example, ethyl bromoacetate.
-
Step 3: Hydrolysis The ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the carboxylic acid.
-
Step 4: Acidification Acidification with a dilute acid (e.g., HCl) yields the final product, this compound.
Note: This is a generalized procedure and requires optimization of reaction conditions, purification, and characterization (e.g., by NMR and mass spectrometry) for successful synthesis.
Protocol 2: Conjugation of this compound to an Antibody (e.g., Trastuzumab) via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10-20 mM).
-
In a separate tube, add the desired molar excess of the this compound stock solution to the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS (relative to the this compound) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a common starting point, but this should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and other reagents by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
Protocol 3: Preparation of this compound Functionalized Liposomes
This protocol describes the preparation of liposomes with a surface functionalized with this compound for subsequent conjugation of targeting ligands.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, and a PEGylated lipid with a terminal amine like DSPE-PEG(2000)-Amine)
-
This compound
-
EDC and NHS
-
Chloroform (B151607) or another suitable organic solvent
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Liposome (B1194612) Formulation with Amine Functionality:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000)-Amine in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of the desired pore size using a mini-extruder to form unilamellar vesicles (liposomes) of a defined size.
-
-
Conjugation of this compound to Amine-Functionalized Liposomes:
-
Activate the carboxylic acid group of this compound with EDC and NHS as described in Protocol 2, Step 2.
-
Add the activated this compound solution to the liposome suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted linker and byproducts by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the functionalized liposomes using dynamic light scattering (DLS).
-
The successful conjugation can be confirmed by various analytical techniques, such as NMR or by conjugating a fluorescently labeled molecule to the now surface-exposed benzyl-protected hydroxyl group after deprotection.
-
Signaling Pathways and Experimental Workflows
Targeted Protein Degradation via PROTACs
PROTACs utilizing linkers such as this compound mediate the degradation of target proteins through the ubiquitin-proteasome system.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Benzyl-PEG2-acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-acid is a heterobifunctional crosslinker containing a stable benzyl (B1604629) protecting group and a reactive carboxylic acid.[1] This polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The PEG spacer enhances solubility and provides flexibility, while the terminal carboxylic acid allows for covalent linkage to primary amines on biomolecules or other chemical entities through amide bond formation. The benzyl group offers stability and can be a point of further modification if desired.[1][4][5]
This document provides detailed protocols for the common reactions of this compound, focusing on amidation via carbodiimide (B86325) chemistry. It also includes information on purification and characterization of the resulting conjugates.
Data Presentation
The following tables summarize typical quantitative data for the amidation of this compound with a primary amine using common coupling reagents. Please note that optimal conditions and yields will vary depending on the specific amine-containing substrate.
Table 1: Typical Reagent Stoichiometry for this compound Amidation
| Reagent | Molar Excess (relative to this compound) |
| Amine-containing substrate | 1.0 - 1.5 |
| EDC (or DCC) | 1.5 - 2.0 |
| NHS (or sulfo-NHS) | 1.5 - 2.0 |
| HOBt (or HOAt) | 1.5 - 2.0 |
| HATU | 1.1 - 1.5 |
| Base (e.g., DIPEA, TEA) | 2.0 - 3.0 |
Table 2: Representative Reaction Conditions and Outcomes for this compound Amidation
| Parameter | Condition |
| Reaction Solvent | Anhydrous DMF, DCM, or DMSO |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 60 - 95% (substrate dependent) |
| Purification Method | Reversed-phase HPLC, Silica (B1680970) Gel Chromatography |
| Analytical Techniques | LC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Amidation of this compound using EDC and NHS
This protocol describes the conjugation of this compound to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound (CAS 91555-65-6)[6]
-
Amine-containing substrate
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Activation: To the stirred solution, add NHS (1.5 eq) followed by EDC hydrochloride (1.5 eq). Allow the mixture to stir at room temperature for 15-30 minutes to form the NHS-activated ester. The reaction is most efficient at a pH of 4.5-7.2 for the activation step.[7]
-
Coupling: In a separate vial, dissolve the amine-containing substrate (1.2 eq) in anhydrous DMF or DCM. If the amine is a salt (e.g., hydrochloride), add DIPEA or TEA (2.0-3.0 eq) to the amine solution to act as a base.
-
Reaction: Add the amine solution to the activated this compound mixture. Allow the reaction to proceed at room temperature with continuous stirring for 2-24 hours. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by reversed-phase HPLC or silica gel chromatography. For silica gel chromatography, a gradient of methanol (B129727) in dichloromethane is often effective for eluting polar PEGylated compounds.
-
Protocol 2: Purification of Benzyl-PEG2-conjugates
Purification of the PEGylated product is crucial to remove unreacted starting materials and coupling byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method.
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase (e.g., 50% acetonitrile in water).
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the conjugate.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for the amide bond and 254 nm if the conjugated molecule has an aromatic system).
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the product.[10][11]
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a solid.
Visualizations
Caption: Reaction pathway for EDC/NHS mediated amidation of this compound.
Caption: Experimental workflow for the purification of Benzyl-PEG2-conjugates.
Caption: Logical relationship of components in a bioconjugation experiment.
References
- 1. Benzyl-PEG-acid | AxisPharm [axispharm.com]
- 2. This compound|CAS 91555-65-6|DC Chemicals [dcchemicals.com]
- 3. gentaur.com [gentaur.com]
- 4. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]
- 5. Benzyl-PEG-amine | AxisPharm [axispharm.com]
- 6. This compound | 91555-65-6 [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Application of an MSALL-Based Approach for the Quantitative Analysis of Linear Polyethylene Glycols in Rat Plasma by Liquid Chromatography Triple-Quadrupole/Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Revolutionizing Bioconjugation and Drug Development: Applications of Azide-Modified Benzyl-PEG Linkers in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science, offering rapid, efficient, and highly specific covalent bond formation. Among the various "click" reactions, the azide-alkyne cycloaddition, particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) variants, has gained immense popularity. Azide-modified Benzyl-Polyethylene Glycol (PEG) linkers are key reagents in this field, providing a versatile platform for conjugating a wide array of molecules. The benzyl (B1604629) group offers a stable handle, while the azide (B81097) functionality serves as a reactive partner in click chemistry. The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][2]
This document provides detailed application notes and protocols for the use of azide-modified Benzyl-PEG linkers in various cutting-edge applications. It includes a comprehensive summary of quantitative data, detailed experimental procedures, and visualizations of key workflows and pathways to facilitate the adoption of these powerful techniques in your research.
Core Applications
The unique properties of azide-modified Benzyl-PEG linkers make them suitable for a broad range of applications, including:
-
Bioconjugation: Site-specific labeling of proteins, antibodies, and nucleic acids with fluorescent dyes, biotin, or other reporter molecules.[1]
-
Drug Development: Synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) for targeted cancer therapy and Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][3]
-
Live Cell Imaging: Fluorescent labeling of cellular components for real-time visualization and tracking of biological processes.[1]
-
Material Science: Functionalization of surfaces and polymers to create novel biomaterials with tailored properties.[1]
Application 1: Fluorescent Labeling of Proteins
Overview
The precise and efficient labeling of proteins with fluorescent probes is crucial for understanding their function, localization, and dynamics within complex biological systems. Click chemistry with azide-modified Benzyl-PEG linkers provides a robust method for attaching fluorescent dyes to proteins that have been metabolically or enzymatically functionalized with an alkyne group.[4] This approach offers high specificity and biocompatibility, making it ideal for both in vitro and in vivo studies.
Quantitative Data: Reaction Kinetics
The choice between CuAAC and SPAAC for protein labeling depends on the specific experimental context. CuAAC generally offers faster kinetics but requires a copper catalyst that can be cytotoxic.[5] SPAAC is copper-free and thus more suitable for live-cell applications, though with generally slower reaction rates.[6] The reaction kinetics are typically measured by second-order rate constants (k₂).
Table 1: Comparison of Second-Order Rate Constants (k₂) for CuAAC and SPAAC with Benzyl-Azide
| Reaction Type | Alkyne Partner | Catalyst/Conditions | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| CuAAC | Terminal Alkyne | CuSO₄/Sodium Ascorbate (B8700270) | 10² - 10³ | [1] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | 37°C, DMSO | 0.15 | [2] |
| SPAAC | Dibenzocyclooctyne (DBCO) | 25°C, Aqueous Buffer | 0.3 - 1.0 | [1] |
Data compiled from multiple sources. The exact rate constants can vary depending on the specific reactants, solvent, and temperature.
Experimental Protocol: Fluorescent Labeling of an Alkyne-Modified Protein via SPAAC
This protocol describes the labeling of a protein containing an alkyne group with a fluorescent dye functionalized with an azide-modified Benzyl-PEG linker.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Benzyl-PEGn-Azide-Fluorescent Dye conjugate (e.g., Benzyl-PEG4-Azide-AF488)
-
DBCO-functionalized crosslinker (if the protein is not already alkyne-modified)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve the Benzyl-PEGn-Azide-Fluorescent Dye conjugate in DMSO to prepare a 10 mM stock solution.
-
Determine the concentration of the alkyne-modified protein using a spectrophotometer (e.g., measuring absorbance at 280 nm).
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified protein with a 5-10 fold molar excess of the Benzyl-PEGn-Azide-Fluorescent Dye stock solution.
-
If the final DMSO concentration exceeds 5% (v/v), it is advisable to perform a buffer exchange to minimize potential protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing. Protect from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted fluorescent probe and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume.
-
-
Characterization:
-
Determine the concentration of the labeled protein and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the fluorophore.
-
Analyze the purity and conjugation efficiency of the labeled protein by SDS-PAGE. The labeled protein should exhibit a higher molecular weight and can be visualized by fluorescence imaging of the gel.
-
Visualization: Workflow for Fluorescent Protein Labeling
Caption: Workflow for fluorescently labeling an alkyne-modified protein using a Benzyl-PEG-Azide dye via SPAAC.
Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)
Overview
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells. An ADC consists of a monoclonal antibody linked to a cytotoxic drug via a stable linker. Azide-modified Benzyl-PEG linkers are frequently employed in ADC construction, where the azide group reacts with an alkyne-functionalized antibody or drug. The PEG component can improve the solubility and stability of the ADC.
Quantitative Data: Drug-to-Antibody Ratio (DAR)
A critical parameter for an ADC is the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. The DAR significantly impacts the efficacy and toxicity of the ADC. Click chemistry allows for precise control over the DAR.
Table 2: Representative Drug-to-Antibody Ratios (DAR) Achieved with Click Chemistry
| Antibody Modification | Click Reaction | Linker Type | Achieved DAR | Reference(s) |
| Site-specific alkyne incorporation | CuAAC | Benzyl-PEG4-Azide | 2.0 | [7] |
| Cysteine-reactive maleimide-alkyne | SPAAC | Benzyl-PEG-Azide | 3.5 - 4.0 | [7] |
| Enzymatic modification (e.g., MTGase) | SPAAC | Azide-PEG-Linker | 2.0 | [7] |
These values are illustrative and can be optimized by adjusting reaction conditions and the number of available conjugation sites.
Experimental Protocol: ADC Synthesis via CuAAC
This protocol outlines the conjugation of an azide-modified cytotoxic payload to an alkyne-modified antibody using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in PBS
-
Azide-modified Benzyl-PEG-payload conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
EDTA solution
-
Size-exclusion chromatography (SEC) system
-
Reaction vessels
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Azide-modified Benzyl-PEG-payload in DMSO.
-
Prepare a stock solution of CuSO₄ and THPTA (1:5 molar ratio) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-modified antibody solution (typically 5-10 mg/mL).
-
Add the Azide-modified Benzyl-PEG-payload solution to the antibody solution at a 5-10 molar excess.
-
Add the premixed CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper catalyst.
-
Purify the ADC using an SEC system to remove the unreacted payload, catalyst, and other small molecules. The ADC will elute as the high molecular weight peak.
-
Perform a buffer exchange into a suitable formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration and DAR of the purified ADC using UV-Vis spectroscopy and/or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Evaluate the in vitro cytotoxicity of the ADC on target and non-target cell lines.
-
Visualization: Workflow for ADC Synthesis
Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) using CuAAC.
Application 3: Development of Proteolysis Targeting Chimeras (PROTACs)
Overview
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a target protein of interest (POI) and another ligand for an E3 ubiquitin ligase, connected by a linker. Azide-modified Benzyl-PEG linkers are instrumental in PROTAC synthesis, providing the necessary spacing and flexibility to facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[8]
Quantitative Data: PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. The linker composition and length are critical determinants of these parameters.
Table 3: Impact of Linker Length on PROTAC Efficacy (Illustrative Data)
| PROTAC | Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | PEG | 12 | BRD4 | Cereblon | 50 | >90 |
| PROTAC-B | PEG | 16 | BRD4 | Cereblon | 15 | >95 |
| PROTAC-C | PEG | 20 | BRD4 | Cereblon | 80 | >85 |
This table illustrates the general principle that an optimal linker length exists for maximal PROTAC efficacy. Data is hypothetical and based on trends observed in the literature.
Experimental Protocol: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol describes the assessment of a target protein's degradation in cultured cells upon treatment with a PROTAC synthesized using an azide-modified Benzyl-PEG linker.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and acquire the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Visualization: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation, highlighting the formation of the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. devtoolsdaily.com [devtoolsdaily.com]
Application Notes and Protocols for Solid-Phase Synthesis Using Benzyl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone technique in modern chemistry, enabling the efficient construction of complex molecules such as peptides, oligonucleotides, and small organic molecules. A key component of SPS is the choice of a suitable linker, which tethers the nascent molecule to an insoluble solid support, thereby facilitating purification by simple filtration and washing steps. Benzyl-PEG2-acid is a versatile bifunctional linker that offers several advantages in solid-phase synthesis. The benzyl (B1604629) group provides a stable anchoring point to the solid support, typically through an ether or ester linkage, which is cleavable under acidic conditions. The hydrophilic diethylene glycol (PEG2) spacer enhances the solvation of the growing molecule and the resin, potentially improving reaction kinetics and minimizing aggregation. The terminal carboxylic acid provides a convenient attachment point for the first building block of the synthetic sequence.
These application notes provide detailed protocols for the use of this compound as a linker in solid-phase synthesis, covering its immobilization on common resins, the subsequent synthetic cycles, and the final cleavage of the target molecule.
Applications
The use of this compound as a linker in solid-phase synthesis is applicable to a variety of research and development areas, including:
-
Custom Peptide Synthesis: The carboxylic acid terminus allows for the straightforward attachment of the first amino acid, initiating the synthesis of a desired peptide sequence.
-
Small Molecule Synthesis: The linker can be used to immobilize a starting scaffold for the multi-step synthesis of small organic molecules, with the PEG spacer providing a pseudo-solution phase environment.
-
Combinatorial Chemistry: The robust nature of the benzyl linkage and the ease of automation make it suitable for the parallel synthesis of compound libraries for screening purposes.
-
Drug Discovery and Development: By facilitating the synthesis of novel peptides and small molecules, this linker can be a valuable tool in the identification and optimization of new therapeutic agents. The PEG component can also impart favorable pharmacokinetic properties to the final product if it remains part of the cleaved molecule.
Data Presentation
The following table summarizes typical quantitative data obtained during a solid-phase peptide synthesis initiated from a this compound linker immobilized on an aminomethyl resin.
| Parameter | Value | Method of Determination |
| Initial Resin Loading | 0.4 - 0.8 mmol/g | Fmoc Quantification Assay |
| Coupling Efficiency per Cycle | >99% | Kaiser Test or Ninhydrin Test |
| Overall Yield (crude product) | 70 - 90% | Gravimetric analysis post-cleavage |
| Purity of Crude Product | 60 - 85% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purity after Purification | >95% | RP-HPLC |
Experimental Protocols
Protocol 1: Immobilization of this compound onto Solid Support
This protocol describes two common methods for attaching this compound to a solid support: esterification to a hydroxymethyl-functionalized resin (e.g., Wang resin) and amidation to an amine-functionalized resin (e.g., aminomethyl polystyrene resin).
Method A: Esterification to Wang Resin
-
Resin Swelling: Swell Wang resin (1 g, ~1.0 mmol/g substitution) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a fritted reaction vessel. Drain the DCM.
-
Activation of this compound: In a separate flask, dissolve this compound (3 equivalents relative to resin substitution) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of N,N-dimethylformamide (DMF). Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and allow the mixture to pre-activate for 10 minutes at room temperature.
-
Coupling to Resin: Add the activated this compound solution to the swollen resin. Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and pyridine (B92270) (10 eq.) in DCM for 1 hour.
-
Final Washing and Drying: Wash the resin as in step 5 and dry under vacuum.
-
Determination of Loading: The loading of the linker can be determined by cleaving the benzyl ether with a strong acid and quantifying the released this compound by HPLC, or by proceeding with the first Fmoc-amino acid attachment and then performing an Fmoc quantification assay.
Method B: Amidation to Aminomethyl Resin
-
Resin Swelling: Swell aminomethyl polystyrene resin (1 g, ~1.0 mmol/g substitution) in DMF (10 mL) for 30 minutes in a fritted reaction vessel. Drain the DMF.
-
Activation of this compound: In a separate flask, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 10 minutes.
-
Coupling to Resin: Add the activated this compound solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of free amines using the Kaiser test. If the test is positive after 2 hours, continue the reaction and re-test.
-
Washing: Once the Kaiser test is negative, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum. The loading is assumed to be quantitative if the Kaiser test is negative.
Protocol 2: Solid-Phase Synthesis Cycle (Fmoc-Based)
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.
-
Resin Preparation: Place the this compound functionalized resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the first building block has been attached with an Fmoc protecting group, add a 20% solution of piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage of the Synthesized Molecule from the this compound Linker
This protocol describes the final cleavage of the synthesized molecule from the solid support. The benzyl ether/ester linkage is susceptible to strong acid.
-
Resin Preparation: Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used and the amino acid composition of the peptide. A standard cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Product Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding it to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
-
Purification and Analysis:
-
Centrifuge the suspension to pellet the precipitated product.
-
Decant the ether and wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum.
-
Analyze the purity of the crude product by RP-HPLC and confirm its identity by mass spectrometry.
-
Purify the product using preparative RP-HPLC.
-
Visualizations
Application Note: Purification of Benzyl-PEG2-acid Conjugates by Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl-PEG2-acid is a bifunctional linker commonly employed in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins.[1] The linker component, such as this compound, plays a critical role in the efficacy of the final PROTAC molecule.[1] Following the synthesis of a this compound conjugate, the reaction mixture often contains unreacted starting materials, by-products, and the desired product. High-Performance Liquid Chromatography (HPLC) is a robust and high-resolution technique ideal for the purification of these small molecule conjugates, ensuring high purity of the final compound which is critical for subsequent biological assays and drug development.[] This note details a standard protocol for the purification of this compound conjugates using reverse-phase HPLC (RP-HPLC).
Principle of Separation
Reverse-phase HPLC separates molecules based on their hydrophobicity.[3] The stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile). Molecules in the sample mixture partition between the stationary and mobile phases. Less polar (more hydrophobic) compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.
In the case of this compound conjugates, the separation of the desired product from impurities is achieved by applying a gradient of increasing organic solvent. The presence of a carboxylic acid on the linker necessitates the use of an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA).[4] The acidic conditions suppress the ionization of the carboxyl group, increasing its retention on the non-polar column and resulting in improved peak shape and resolution.[4]
Experimental Protocol
This protocol provides a general method for the preparative purification of this compound conjugates. Optimization may be necessary depending on the specific properties of the conjugated molecule and the impurity profile.[4]
3.1 Materials and Equipment
-
Preparative HPLC system with a gradient pump and UV detector
-
Reverse-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile
-
Crude this compound conjugate
-
Solvents for sample dissolution (e.g., DMSO, or a small amount of Mobile Phase B)
-
0.45 µm syringe filters
3.2 Sample Preparation
-
Dissolve the crude reaction mixture containing the this compound conjugate in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase B). The concentration should be high enough to allow for purification in a reasonable number of injections but low enough to prevent precipitation on the column.[5]
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC column and system.[5]
3.3 HPLC Method
The following table summarizes the recommended starting parameters for the HPLC purification.
| Parameter | Recommended Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |
| Column Temperature | Ambient |
| Gradient Program | See Table 2 below |
Table 1: HPLC Method Parameters.
3.4 Gradient Elution Program
The gradient is designed to effectively separate the target conjugate from both more polar and less polar impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 3.0 | 95 | 5 |
| 33.0 | 40 | 60 |
| 38.0 | 5 | 95 |
| 43.0 | 5 | 95 |
| 45.0 | 95 | 5 |
| 55.0 | 95 | 5 |
Table 2: Gradient Elution Program.[4]
3.5 Purification Workflow
Caption: Workflow for the purification of this compound conjugates.
3.6 Post-Purification
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the final purified product.
Expected Results
The described method is expected to yield the this compound conjugate with high purity. The retention time will depend on the exact nature of the molecule conjugated to the linker. The following table provides an example of typical results before and after purification.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow/brown oil or solid | White to off-white solid |
| Purity (by Analytical HPLC) | 60 - 80% | > 95% |
| Typical Retention Time | Multiple peaks | Single major peak (e.g., 25.5 min) |
| Recovery | N/A | 50 - 70% |
Table 3: Representative Data Before and After HPLC Purification.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Peak Tailing | Inappropriate mobile phase pH. | Ensure the mobile phase contains 0.1% formic acid or TFA to suppress carboxylate ionization.[4] |
| Column degradation. | Use a fresh column or perform a column wash cycle. | |
| Product Peak is Broad | Mass overload on the column. | Reduce the injection volume or sample concentration.[5] |
| Polydispersity of the PEG chain itself. | This is an inherent property; however, optimizing the gradient slope may improve peak shape.[6] | |
| Low Recovery | Product precipitation on the column. | Decrease the sample concentration or modify the mobile phase to improve solubility.[5] |
| Product is unstable in the mobile phase. | Check the stability of the conjugate in the acidic mobile phase. Consider using a different acid modifier if necessary. | |
| No Peak Detected | Incorrect detection wavelength. | Confirm the UV absorbance maxima for your conjugate. The benzyl (B1604629) group typically absorbs around 254 nm.[7] |
| Compound did not elute. | Run a steep gradient wash (e.g., to 100% Acetonitrile) to elute highly retained species. |
Table 4: Troubleshooting Common HPLC Purification Issues.[4][5][6][7]
Conclusion
Reverse-phase HPLC is a highly effective and reproducible method for the purification of this compound conjugates.[] The protocol described, utilizing a C18 column with a water/acetonitrile gradient containing formic acid, provides a robust starting point for achieving high-purity material suitable for downstream applications in research and drug development. Method optimization, particularly of the gradient slope and sample loading, may be required to achieve the best results for a specific conjugate.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. ualberta.ca [ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
Application Notes and Protocols for the Conjugation of Benzyl-PEG2-acid with Amine-Containing Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The covalent modification of biomolecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely utilized strategy in pharmaceutical and biotechnological research to enhance the therapeutic properties of proteins, peptides, and other biological entities. PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of biomolecules by increasing their hydrodynamic size, which in turn can extend their in vivo half-life, enhance their solubility and stability, and reduce their immunogenicity.[][2][3]
Benzyl-PEG2-acid is a discrete PEG (dPEG®) reagent that provides a short, flexible spacer arm, allowing for the covalent attachment of a benzyl (B1604629) group to amine-containing biomolecules. The carboxylic acid moiety of this compound can be readily coupled to primary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues, through the formation of a stable amide bond.[4][5] This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the reaction of this compound with amine-containing biomolecules, including recommended reaction conditions, purification strategies, and characterization methods.
Reaction Principle
The conjugation of this compound to an amine-containing biomolecule is a two-step process when using EDC and NHS.
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[6][7]
-
Formation of a Stable NHS Ester: The addition of NHS or sulfo-NHS to the reaction mixture allows the O-acylisourea intermediate to be converted into a more stable, semi-stable NHS ester. This activated PEG reagent is less susceptible to hydrolysis than the O-acylisourea intermediate.[6][8]
-
Amide Bond Formation: The NHS ester readily reacts with primary amines on the biomolecule to form a stable amide bond, releasing NHS as a byproduct. This reaction is most efficient at a pH range of 7.2-8.5.[4][8]
Visualization of the Reaction and Workflow
Reaction Mechanism
Caption: EDC/NHS mediated coupling of this compound to an amine-biomolecule.
Experimental Workflow
Caption: General experimental workflow for biomolecule PEGylation.
Quantitative Data and Reaction Parameters
Successful conjugation depends on carefully controlling the reaction conditions. The following table summarizes recommended starting parameters for the PEGylation of a typical protein, such as an antibody. These should be optimized for each specific biomolecule.
| Parameter | Recommended Range | Rationale |
| Molar Ratios | ||
| This compound : Biomolecule | 1:1 to 20:1 | A molar excess of the PEG reagent drives the reaction towards the desired product. A lower ratio may be used for site-specific labeling, while a higher ratio can lead to multiple PEGs being attached.[8] |
| EDC : this compound | 2:1 to 10:1 | Ensures efficient activation of the carboxylic acid.[8] |
| NHS/sulfo-NHS : this compound | 2:1 to 5:1 | Stabilizes the activated intermediate and improves coupling efficiency.[8] |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | The activation reaction with EDC is most efficient in a slightly acidic, non-amine, non-carboxylate buffer like MES.[7][9] |
| Conjugation pH | 7.2 - 8.5 | The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly alkaline pH.[5][9] |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester.[8] |
| Conjugation Time | 2 hours at RT or overnight at 4°C | Longer incubation times can increase conjugation efficiency, but should be balanced with the stability of the biomolecule.[8] |
| Buffers | ||
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Amine and carboxylate-free to prevent side reactions with EDC.[7] |
| Conjugation Buffer | PBS (pH 7.2-7.4) or Borate Buffer (pH 8.0-8.5) | Amine-free buffers are crucial to avoid quenching the NHS ester.[8][10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol describes a general method for labeling a protein with this compound.
Materials:
-
This compound
-
Protein (e.g., antibody at 1-10 mg/mL in PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add the EDC and sulfo-NHS stock solutions to the this compound solution. A 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS over the PEG reagent is a good starting point.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution in Conjugation Buffer. Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by buffer exchange using a desalting column equilibrated with PBS or another suitable storage buffer.
-
For higher purity, chromatographic methods such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) can be employed (see Protocol 2).[][11]
-
Protocol 2: Purification of the PEGylated Protein
A. Size Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the biomolecule, SEC is effective at separating the PEGylated conjugate from the unreacted protein and low molecular weight reagents.[]
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the proteins with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
-
Pool the relevant fractions and concentrate if necessary.
B. Ion Exchange Chromatography (IEX):
IEX separates molecules based on their net charge. The attachment of the neutral PEG chain can shield charged residues on the protein surface, altering its interaction with the IEX resin. This allows for the separation of unreacted, mono-PEGylated, and multi-PEGylated species.[][11]
-
Choose an appropriate IEX resin (anion or cation exchange) based on the pI of the protein and the buffer pH.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the sample onto the column.
-
Wash the column with the binding buffer to remove unbound molecules.
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.
-
Collect fractions and analyze by SDS-PAGE and/or LC-MS to identify the desired PEGylated species.
Protocol 3: Characterization of the Benzyl-PEG2-Protein Conjugate
A. SDS-PAGE Analysis:
-
Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration to resolve the protein of interest.
-
Load the unreacted protein and the purified PEGylated conjugate in separate lanes.
-
Run the gel under standard conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Successful PEGylation will be indicated by a shift in the molecular weight of the protein band, with the PEGylated protein migrating slower than the unreacted protein.
B. Mass Spectrometry (LC-MS):
LC-MS is a powerful technique to confirm the identity of the conjugate and to determine the degree of PEGylation, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.[12][13][14]
-
Desalt the protein conjugate sample.
-
Analyze the intact mass of the conjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The mass of the conjugate will be the mass of the protein plus the mass of the attached Benzyl-PEG2 moiety (or multiples thereof).
-
Deconvolute the resulting mass spectrum to determine the mass of the different species present (e.g., unreacted, mono-PEGylated, di-PEGylated, etc.).
-
The average degree of PEGylation can be calculated from the relative abundance of each species.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, high-quality reagents. Prepare stock solutions immediately before use. |
| Incorrect pH for activation or conjugation | Ensure the Activation Buffer is pH 4.5-6.0 and the Conjugation Buffer is pH 7.2-8.5.[8] | |
| Presence of primary amines in the buffer (e.g., Tris) | Use amine-free buffers such as PBS or MES for the reaction.[8][10] | |
| Hydrolysis of the NHS ester | Perform the conjugation step immediately after activation. | |
| Precipitation of Protein during Reaction | High degree of PEGylation leading to insolubility | Reduce the molar excess of the activated PEG linker. |
| Incorrect buffer conditions | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability. | |
| Multiple PEGylated Species | High molar excess of PEG reagent | Reduce the molar ratio of this compound to the biomolecule. |
| Non-specific reactivity | Optimize reaction pH and time to favor specific amine targets (e.g., N-terminal vs. lysine). |
References
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. enovatia.com [enovatia.com]
Application Notes and Protocols for Benzyl-PEG2-acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-acid is a versatile bifunctional linker molecule increasingly utilized in cancer research. Its structure, featuring a carboxylic acid group and a short polyethylene (B3416737) glycol (PEG) chain terminated with a benzyl (B1604629) group, makes it an ideal component in the construction of targeted therapeutic agents. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the terminal functional groups allow for straightforward conjugation to various molecules of interest. These application notes provide an overview of the use of this compound in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanoparticle-based drug delivery systems for cancer therapy. Detailed experimental protocols and representative data are included to guide researchers in their application.
I. Application in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest, many of which are implicated in cancer. A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is frequently employed as a component of this linker.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: Efficacy of PEG-Linker Containing PROTACs
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data for BRD4 and BTK degraders that utilize PEG linkers.
Table 1: In Vitro Degradation of BRD4 by PROTACs with PEG Linkers
| PROTAC Compound | Linker Composition | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Optimized PEG linker | Burkitt's Lymphoma cells | < 1 | >90 | [1] |
| dBET1 | PEG-based linker | Various | 430 (EC50) | Not Specified | [2] |
| PROTAC BRD4 Degrader-36 | Not Specified | PANC-1 | 0.649 | 71 | [2] |
| A1874 | Not Specified | Various | 32 | Not Specified | [2] |
| GNE-987 | 10 methylene (B1212753) spacer | EOL-1 AML | 0.03 | Not Specified | [2] |
Table 2: In Vitro Degradation of BTK by PROTACs
| PROTAC Compound | Linker Composition | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DD 03-171 | Not Specified | Mantle cell lymphoma | 5.1 | Not Specified | [3] |
| NC-1 | Not Specified | Mino | 2.2 | 97 | [4] |
| NX-5948 | Not Specified | Not Specified | 0.04 | Not Specified | [5] |
| NX-2127 | Not Specified | Not Specified | 2.08 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for a PROTAC, involving the amide coupling of this compound to an E3 ligase ligand, followed by coupling to a target protein ligand.
Caption: General workflow for PROTAC synthesis and in vitro evaluation.
Materials:
-
This compound
-
E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide (B1683931) derivative)
-
Target protein ligand with a primary or secondary amine
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Purification: Preparative HPLC system
Procedure:
-
Step 1: Coupling of this compound to E3 Ligase Ligand a. Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase-linker intermediate.
-
Step 2: Coupling of Intermediate to Target Protein Ligand a. The benzyl protecting group on the intermediate can be removed via hydrogenolysis if the terminal group for the next coupling step is an amine. For coupling the carboxylic acid of the intermediate, this step is not necessary. b. Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) and the target protein ligand (1.1 equivalents) in anhydrous DMF. c. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). d. Stir the reaction at room temperature overnight, monitoring by LC-MS. e. Purify the final PROTAC molecule using preparative HPLC. f. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of Protein Degradation
-
Cell Seeding and Treatment: a. Seed the cancer cell line of interest in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. c. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control to determine Dmax. d. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[6]
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of the PROTAC to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[7]
II. Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-specific antigen. This compound can be used as a linker component in ADCs to connect the antibody to the cytotoxic payload.
Experimental Protocol: General ADC Conjugation
This protocol outlines a general strategy for conjugating a drug to an antibody using a linker derived from this compound. The carboxylic acid of this compound can be activated (e.g., as an NHS ester) to react with primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Monoclonal antibody
-
Benzyl-PEG2-NHS ester (synthesized from this compound)
-
Cytotoxic drug with a suitable functional group
-
Reaction buffer (e.g., PBS, pH 7.4-8.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody in the reaction buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
Conjugation Reaction: a. Add the Benzyl-PEG2-NHS ester-drug conjugate to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). b. Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the ADC from unconjugated drug and linker using size exclusion chromatography.
-
Characterization: Characterize the ADC for DAR, purity, and antigen-binding affinity.
III. Application in Nanoparticle-Based Drug Delivery
PEGylated nanoparticles are widely used to improve the systemic circulation time and tumor accumulation of anticancer drugs. The hydrophilic PEG chains create a "stealth" effect, reducing clearance by the reticuloendothelial system. This compound can be incorporated into the synthesis of these nanoparticles.
Experimental Protocol: Preparation of PEGylated PLGA Nanoparticles
This protocol describes the preparation of drug-loaded PEGylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method.[8]
Materials:
-
PLGA
-
This compound (or a derivative for conjugation to the nanoparticle surface)
-
Anticancer drug (e.g., doxorubicin)
-
Organic solvent (e.g., acetone (B3395972) or acetonitrile)
-
Aqueous phase (e.g., deionized water)
-
Surfactant (optional, e.g., Poloxamer 188)
Procedure:
-
Organic Phase Preparation: Dissolve PLGA, the anticancer drug, and the Benzyl-PEG2 derivative in the organic solvent.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure or by stirring at room temperature overnight.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them with deionized water to remove any unencapsulated drug and excess reagents.
-
Resuspension and Characterization: Resuspend the purified nanoparticles in an appropriate buffer. Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.
In Vitro Evaluation of Nanoparticle Drug Delivery
Protocol: Cellular Uptake and Cytotoxicity of Nanoparticles
-
Cell Culture: Culture cancer cells in a suitable format (e.g., 96-well plates for cytotoxicity, chamber slides for microscopy).
-
Treatment: Treat the cells with drug-loaded PEGylated nanoparticles, free drug, and empty nanoparticles as controls for a specified duration.
-
Cellular Uptake (Qualitative): For fluorescently labeled nanoparticles or drugs, visualize cellular uptake using fluorescence microscopy or confocal microscopy.
-
Cellular Uptake (Quantitative): Use flow cytometry to quantify the uptake of fluorescently labeled nanoparticles.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic effect of the nanoparticles compared to the free drug.
By following these detailed application notes and protocols, researchers can effectively utilize this compound in the development of innovative and targeted cancer therapies.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Benzyl-PEG2-acid Linkers for the Development of Novel Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized the landscape of modern medicine. The linker molecule, which connects the targeting moiety to the therapeutic payload, is a critical component in the design of these drugs, profoundly influencing their efficacy, safety, and pharmacokinetic properties. Among the diverse array of linkers, Benzyl-PEG2-acid has emerged as a versatile and effective tool in the construction of these complex therapeutic agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound linkers in the development of novel therapeutics. The this compound linker is a heterobifunctional molecule featuring a stable benzyl (B1604629) protecting group and a carboxylic acid functional group. The dPEG® (discrete PEG) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for optimal biological activity. The terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as antibodies, peptides, or small molecule ligands, through the formation of a stable amide bond.
Applications of this compound Linkers
This compound linkers are particularly valuable in the following therapeutic development areas:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker in a PROTAC plays a pivotal role in orienting the target protein and the E3 ubiquitin ligase to facilitate ubiquitination and subsequent degradation.[2] PEG linkers are the most common type used in PROTAC design, with studies indicating that approximately 54% of reported PROTACs utilize them.[2] The flexibility and hydrophilicity imparted by the PEG moiety can improve the solubility and cell permeability of the PROTAC molecule.[2]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic agent to a monoclonal antibody that targets a specific tumor antigen. The properties of the linker are critical for the stability of the ADC in circulation and the efficient release of the payload at the target site.[3][] PEG linkers can enhance the water solubility of ADCs, which is particularly beneficial when dealing with hydrophobic payloads, and can also improve the pharmacokinetic profile of the conjugate.[][5][6]
Featured Therapeutic Case Study: ARV-110 (Bavdegalutamide) - A PROTAC Androgen Receptor Degrader
ARV-110 (bavdegalutamide) is a pioneering, orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and is currently in clinical development for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[7][8] While the precise linker in ARV-110 is a short and rigid piperidine-piperazine structure, the principles of its mechanism of action provide a compelling case study for the application of linker technology in therapeutic development.[7]
ARV-110 functions by binding to both the Androgen Receptor and the cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[8][9] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[9] This mechanism of action is distinct from traditional inhibitors that only block the function of the target protein.[8][10]
Data Presentation: Efficacy of ARV-110
The following tables summarize key preclinical and clinical data for ARV-110, illustrating the type of quantitative data that is essential for evaluating novel therapeutics.
Table 1: Preclinical Efficacy of ARV-110 [11][12]
| Parameter | Cell Line | Result |
| AR Degradation (DC50) | VCaP | < 1 nM |
| Apoptosis Induction | VCaP | Potent induction |
| Inhibition of AR-dependent cell proliferation | VCaP | Low nanomolar concentrations |
| In Vivo AR Degradation | Mouse Xenograft | > 90% at 1 mg/kg PO QD |
| Tumor Growth Inhibition | Enzalutamide-resistant VCaP xenograft | Significant inhibition |
Table 2: Clinical Efficacy of ARV-110 in mCRPC Patients (Phase 1/2 Trial) [13][14][15]
| Patient Cohort | Efficacy Endpoint | Result |
| Patients treated at ≥ 140 mg | PSA Reduction ≥ 50% | 2 out of 7 evaluable patients with degradable AR forms |
| Patient with 74% PSA decline | Progression-free survival | Remained without progression after 30 weeks |
| Patient with 97% PSA decline | RECIST Response | 80% decrease in tumor mass |
| Patients with AR T878A/S and/or H875Y mutations | PSA Reduction ≥ 50% | 46% of patients |
| Patients with AR T878A/S and/or H875Y mutations | Tumor Shrinkage (RECIST) | 6 out of 7 evaluable patients |
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of this compound to an amine-containing molecule, a critical step in the synthesis of novel therapeutics.
Protocol 1: Two-Step Amine Conjugation via NHS Ester Activation (Aqueous Method)
This protocol describes the activation of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine in an aqueous buffer.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., antibody, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound and other reagents to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired molar excess of this compound stock solution.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Immediately add the activated Benzyl-PEG2-NHS ester solution to the amine-containing molecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted linker and byproducts.
-
Protocol 2: One-Pot Amine Conjugation (Organic Solvent Method)
This protocol is suitable for small molecules soluble in organic solvents.
Materials:
-
This compound
-
EDC·HCl
-
NHS
-
Amine-containing small molecule
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous DMF or DMSO
-
N,N-Diisopropylethylamine (DIPEA)
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add EDC·HCl (2 equivalents) dissolved in anhydrous DCM.
-
Add NHS (2 equivalents) dissolved in a minimal amount of anhydrous DMSO.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Conjugation:
-
Add the amine-containing small molecule (1.5 equivalents) to the reaction mixture.
-
Add DIPEA (1.5 equivalents).
-
Stir the reaction at room temperature for 1 hour.
-
-
Purification:
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the pure conjugate.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 14. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 15. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl-PEG2-acid Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing Benzyl-PEG2-acid conjugation reactions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a short, hydrophilic linker molecule used in bioconjugation.[1][2] It features a carboxylic acid group on one end and a benzyl-protected hydroxyl group on the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[2] Its primary use is to connect a molecule with a primary amine (e.g., a protein, peptide, or small molecule drug) to another molecule or surface. The carboxylic acid end is typically activated to react with the amine, forming a stable amide bond.[3][4] The benzyl (B1604629) group serves as a protecting group for the terminal hydroxyl, which can be removed in a later step if further modification is required.
Q2: What is the most common method for conjugating this compound to an amine-containing molecule?
The most prevalent method is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7][8] This two-step process first activates the carboxylic acid of the this compound to form a more stable NHS ester, which then readily reacts with a primary amine to form a stable amide linkage.[6][7][9]
Q3: My conjugation yield is low. What are the common causes and how can I improve it?
Low conjugation yield can stem from several factors.[9] Here are the most common culprits and their solutions:
-
Suboptimal pH: The reaction is highly pH-dependent. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2.[6][9][10] However, the subsequent reaction of the NHS-activated PEG with primary amines is favored at a pH of 7-8.[6][9][10] A two-step reaction with pH adjustment is often beneficial.[9]
-
Incorrect Molar Ratios: The molar excess of the PEG reagent over the amine-containing molecule is a crucial parameter. It is recommended to perform a titration to find the optimal ratio, starting with a 10-fold molar excess of the PEG reagent.[9]
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG, significantly reducing conjugation efficiency.[3][9] Always use amine-free buffers like PBS (phosphate-buffered saline), MES (2-(N-morpholino)ethanesulfonic acid), or borate (B1201080) buffers.[3][9]
-
Hydrolysis of Activated PEG: The NHS-activated PEG can hydrolyze in aqueous solutions. It is best to use the activated PEG immediately after preparation.
-
Antibody Purity and Concentration: If you are conjugating to an antibody, ensure it is highly pure (>95%) as contaminating proteins like BSA will compete for conjugation. The antibody concentration should ideally be greater than 0.5 mg/mL for good efficiency.[9]
Q4: I'm observing aggregation of my protein/antibody after conjugation. What can I do to prevent this?
Antibody or protein aggregation is a common issue, particularly with a high degree of PEGylation.[9] To mitigate this, you can try the following:
-
Optimize Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation. Reducing the molar excess of the this compound may help.[9]
-
Reaction Time and Temperature: Longer incubation times at lower temperatures (e.g., overnight at 4°C) can sometimes improve yield and reduce aggregation compared to shorter reactions at room temperature.[9]
-
Purification: Ensure prompt purification of the conjugate to remove any unreacted crosslinkers or aggregated species.
Q5: How should I prepare and store my this compound and other reagents?
-
This compound: Upon receipt, store it desiccated at -20°C. Since it can be a low-melting solid, it's often easier to make a stock solution in an anhydrous organic solvent like DMSO or DMF.[11]
-
EDC and NHS: These reagents are moisture-sensitive. Always allow them to equilibrate to room temperature before opening the vials to prevent condensation. Prepare solutions of EDC and NHS fresh for each use as they are not stable in solution for long periods.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your this compound conjugation reactions.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Recommended Molar Ratio (relative to Amine-containing Molecule) | Notes |
| This compound | 10:1 (starting point) | Titration is recommended to find the optimal ratio for your specific application.[9] |
| EDC | 2-10 fold excess over this compound | A higher excess can improve activation but may need to be removed before adding the amine.[5][7] |
| NHS/Sulfo-NHS | 2-5 fold excess over this compound | Helps to stabilize the activated intermediate.[5] |
Table 2: Optimal pH Ranges for Conjugation Steps
| Reaction Step | Optimal pH Range | Recommended Buffers |
| Activation of this compound with EDC/NHS | 4.5 - 7.2 | MES, PBS[6][9] |
| Conjugation of NHS-activated PEG to primary amines | 7.0 - 8.0 | PBS, Borate Buffer[6][9] |
Table 3: Reaction Times and Temperatures
| Reaction Step | Temperature | Duration | Notes |
| Activation | Room Temperature | 15 - 30 minutes | [9] |
| Conjugation | Room Temperature or 4°C | 1 - 2 hours (RT) or Overnight (4°C) | Longer incubation at lower temperatures can reduce aggregation.[9] |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol is suitable for proteins and other biomolecules in aqueous buffers.
Materials:
-
Protein solution in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., >0.5 mg/mL).[9]
-
Activation of this compound: a. Dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:2:2 (PEG:EDC:Sulfo-NHS).[9] b. Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.[9]
-
Conjugation Reaction: a. Add the freshly activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized (e.g., start with 10:1).[9] b. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. c. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
Quenching: Add the quenching solution to stop the reaction by reacting with any remaining NHS-activated PEG.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography.
Protocol 2: Organic Solvent-Based Conjugation
This protocol is suitable for small molecules or substrates soluble in organic solvents.
Materials:
-
Amine-containing substrate
-
This compound
-
EDC·HCl
-
NHS
-
Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.[3][11]
-
Add EDC·HCl (2 equivalents) and NHS (2 equivalents) to the solution.[3][11]
-
Add the amine-containing substrate (1.5 equivalents) to the reaction mixture.[3][11]
-
Add DIPEA (1.5 equivalents) and stir at room temperature for 1 hour or until the reaction is complete (monitor by TLC or LC-MS).[3][11]
-
Purify the product using an appropriate method such as flash chromatography.[3]
Visual Guides
Caption: A typical two-step workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. targetmol.cn [targetmol.cn]
- 2. nbinno.com [nbinno.com]
- 3. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. biorxiv.org [biorxiv.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
1. My amide coupling reaction has a low or no product yield. What are the common causes?
Several factors can contribute to low or no product formation in amide coupling reactions. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or issues with the reaction conditions.[1][2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete.[1]
-
Amine Deactivation: The amine can be deactivated through protonation, rendering it non-nucleophilic. This is a common issue as an acid-base reaction between the carboxylic acid and the amine can occur before the coupling.[3][4]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[5][6]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction outcome.[2][7]
2. How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. Reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[2][8]
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used for their accessibility. However, they can lead to racemization of chiral centers and often require additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[2][9] DCC is suitable for solution-phase synthesis, while DIC is preferred for solid-phase synthesis due to the better solubility of its urea (B33335) byproduct.[8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered amino acids.[2][8] PyAOP is especially useful for coupling N-methyl amino acids.[8]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These are among the most efficient coupling reagents, known for fast reaction times and minimal racemization.[2][10] HATU is often superior for difficult couplings due to the formation of highly reactive OAt esters.[6][10] COMU is a safer alternative to benzotriazole-based reagents like HBTU and HATU, as it does not contain potentially explosive components and is highly effective.[8][10]
For challenging couplings, especially with sterically hindered or electron-deficient substrates, converting the carboxylic acid to an acyl fluoride (B91410) can be a highly effective strategy.[5][11]
3. What is the role of the base in amide coupling, and which one should I use?
A non-nucleophilic organic base is essential to neutralize any acid generated during the reaction and to facilitate the coupling process.[2] The most commonly used bases are diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA).[2] DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions.[2] It is important to use a stoichiometric amount of base to avoid unwanted side reactions.[2]
4. Which solvents are recommended for amide bond formation?
Anhydrous polar aprotic solvents are generally the best choice for amide coupling reactions.[2] Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
The choice of solvent can influence reaction rates and the solubility of reactants and byproducts. It is critical to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[1][2]
5. I am observing significant side reactions. How can I minimize them?
Side reactions are a common cause of low yield. Here are some common side reactions and strategies to mitigate them:
-
Racemization/Epimerization: This is a concern when using chiral carboxylic acids, particularly with uronium/aminium-based reagents.[1]
-
Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also help.
-
-
Nucleophilic Aromatic Substitution (SNAr): This can occur if your substrate contains a suitable leaving group on an aromatic ring that can be displaced by the amine.[1]
-
Solution: Control the reaction conditions by running the reaction at a lower temperature (e.g., 0 °C to room temperature). Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can also be beneficial.[1]
-
-
Formation of Nitriles from Primary Amides: Primary amides can be converted to nitriles, especially in the presence of reagents like DCC or DIC.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on amide bond formation, providing a comparison of different reaction conditions and their outcomes.
Table 1: Optimization of BTFFH Promoted Amide Coupling [12]
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | DMF | rt | 24 | 8 | — |
| 2 | DMF | 80 (MW) | 4 | 43 | 20 |
| 3 | CH₂Cl₂ | rt | 24 | 23 | — |
| 4 | CH₂Cl₂ | rt | 24 | 21 | — |
| 5 | CH₂Cl₂ | 80 (MW) | 4 | 85 | 61 |
| 6 | DCE | reflux | 24 | 50 | — |
| 7 | CH₂Cl₂ (0.2 eq. DMAP) | 80 (MW) | 4 | 79 | 40 |
| 11 | CH₂Cl₂ | 80 | 4 | >95 | 85 |
MW = Microwave heating; rt = room temperature
Table 2: Comparison of Coupling Methods for a Structurally Diverse Set of 543 Carboxylic Acids [13]
| Method | Conversion <50% | Conversion 50-75% | Conversion >75% |
| Optimized DMT-MM protocol | 42% | 14% | 44% |
| EDC/HOAt/DIPEA method | 9% | 13% | 78% |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [6]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Formation for Hindered Couplings [6]
-
Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the solution containing the acyl fluoride to the deprotected amine.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
Once complete, work up the reaction as described in Protocol 1.
Visualizations
Caption: Generalized workflow for amide bond formation.
Caption: Troubleshooting logic for low yield amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. bachem.com [bachem.com]
- 11. amphoteros.com [amphoteros.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl-PEG2-acid Solubility: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Benzyl-PEG2-acid in aqueous buffers.
Introduction
This compound is a bifunctional molecule commonly used as a linker in the development of various bioconjugates and targeted drug delivery systems. Its structure, comprising a hydrophobic benzyl (B1604629) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated with a carboxylic acid, presents unique solubility characteristics that can be challenging in aqueous experimental conditions. This guide offers practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving directly in an aqueous buffer like PBS?
A1: Direct dissolution of this compound in aqueous buffers can be difficult due to the presence of the hydrophobic benzyl group. While the PEG2 linker enhances water solubility, the molecule retains amphiphilic properties. At neutral or acidic pH, the terminal carboxylic acid is protonated, further reducing its aqueous solubility.
Q2: What is the recommended method for dissolving this compound for use in aqueous solutions?
A2: The most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. This two-step process ensures complete initial dissolution and minimizes precipitation upon introduction to the aqueous environment.
Q3: Which organic solvents are recommended for the stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most common and effective solvents for creating a concentrated stock solution of this compound.
Q4: My compound precipitates when I add the organic stock solution to my aqueous buffer. What should I do?
A4: This is a common issue that can be addressed by:
-
Slowing the rate of addition: Add the stock solution dropwise to the vigorously stirred or vortexing aqueous buffer. This prevents localized high concentrations of the compound and organic solvent, which can trigger precipitation.
-
Lowering the final concentration: The final concentration of this compound in the aqueous solution may be exceeding its solubility limit under those specific buffer conditions. Try reducing the final target concentration.
-
Adjusting the pH: The solubility of this compound is pH-dependent. Increasing the pH of the aqueous buffer (e.g., to pH 8-9) will deprotonate the carboxylic acid to a carboxylate, significantly increasing its aqueous solubility.[1]
-
Using co-solvents: If your experimental system can tolerate it, a small percentage of the organic solvent in the final aqueous solution can help maintain solubility.
Q5: How does pH affect the solubility of this compound?
A5: The terminal carboxylic acid group has a pKa value that influences the molecule's overall charge and, consequently, its solubility in aqueous solutions.
-
At low pH (acidic): The carboxylic acid is protonated (-COOH), making this portion of the molecule less polar and reducing its solubility in water.
-
At high pH (basic): The carboxylic acid is deprotonated (-COO⁻), rendering it more polar and increasing its aqueous solubility.[1]
Q6: Can I use sonication or heating to aid dissolution?
A6: Yes, both methods can be effective.
-
Sonication: A water bath sonicator can help break up aggregates and promote dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can also increase solubility. However, be cautious and ensure that the temperature will not degrade the this compound or other components in your experiment.[2]
Solubility Overview
While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative summary based on the behavior of similar PEGylated carboxylic acids.
| Solvent/Buffer | Qualitative Solubility | Recommendations & Notes |
| Organic Solvents | ||
| DMSO (Dimethyl sulfoxide) | High | Recommended for preparing concentrated stock solutions. |
| DMF (Dimethylformamide) | High | Recommended for preparing concentrated stock solutions. |
| Methanol | Soluble | Can be used, though DMSO and DMF are more common.[2] |
| Chloroform | Soluble | [2] |
| Aqueous Solutions | ||
| Water | Sparingly Soluble | Solubility is concentration-dependent and influenced by pH. |
| PBS (pH 7.4) | Low to Sparingly Soluble | Direct dissolution is challenging. Dilution from an organic stock is recommended. |
| Basic Buffers (pH > 8) | Moderately Soluble | Increased pH deprotonates the carboxylic acid, enhancing solubility. |
| Acidic Buffers (pH < 6) | Low | The protonated carboxylic acid reduces aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound in a suitable vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10-50 mM).
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Store: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Prepare Buffer: Have your desired aqueous buffer (e.g., PBS, pH 7.4) ready in a suitable container.
-
Stir/Vortex: Begin vigorously stirring or vortexing the aqueous buffer.
-
Dilute: Slowly add the required volume of the this compound stock solution dropwise into the vortex of the buffer.
-
Inspect: After addition, continue to mix for a few minutes and then visually inspect the solution for any signs of precipitation or cloudiness.
-
Use Promptly: It is recommended to use the freshly prepared working solution promptly.
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solubility issues.
pH-Dependent Solubility Mechanism
References
preventing side reactions with Benzyl-PEG2-acid
Welcome to the technical support center for Benzyl-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during its use in bioconjugation and other synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation and medicinal chemistry. It features a benzyl (B1604629) ether protecting group at one end and a carboxylic acid at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary applications include its use as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTAC molecules.[1][][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Q2: What is the purpose of the benzyl group in this compound?
The benzyl group serves as a stable protecting group for a hydroxyl functionality. This allows for selective reactions to be performed at the carboxylic acid terminus without interference from the other end of the linker. The benzyl group can be selectively removed later in the synthetic sequence, typically through hydrogenolysis, to reveal a reactive hydroxyl group for further conjugation if needed.
Q3: What are the most common coupling methods for conjugating this compound to a primary amine?
The most common methods for conjugating the carboxylic acid of this compound to a primary amine involve the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5][6] Another common class of coupling agents are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and lower rates of racemization in peptide synthesis.[7]
Q4: Can the PEG chain of this compound cause side reactions?
While the PEG chain is generally considered biocompatible and inert, it can be susceptible to oxidation, especially in the presence of transition metals or oxidizing agents. This can lead to the formation of impurities such as aldehydes and acids.[8] It is crucial to use high-purity this compound and to avoid harsh oxidative conditions during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Coupling Reagents: EDC and HATU are moisture-sensitive and can hydrolyze over time. | - Use fresh, high-purity coupling reagents. - Allow reagents to warm to room temperature before opening to prevent moisture condensation. - Purchase reagents in small quantities or store under inert gas. |
| 2. Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis, especially at high pH. | - Perform the conjugation reaction immediately after activation. - Maintain the recommended pH for the coupling reaction (typically pH 7.2-8.0 for NHS esters). - Avoid buffers containing primary amines (e.g., Tris), which can compete with the target amine. Use buffers like PBS or HEPES.[5] | |
| 3. Inefficient Activation: The activation of the carboxylic acid may be incomplete. | - Ensure the correct stoichiometry of coupling agents and additives. A common starting point is a 1:1.2:1.2 molar ratio of acid:EDC:NHS. - For EDC/NHS chemistry, the activation step is more efficient at a slightly acidic pH (4.5-6.0) before increasing the pH for coupling to the amine.[5] | |
| Presence of Multiple Side Products | 1. N-acylurea Formation: A common side reaction with carbodiimide reagents where the activated O-acylisourea intermediate rearranges to a stable N-acylurea. | - Add NHS or HOBt (Hydroxybenzotriazole) to the reaction mixture. These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and more reactive towards amines. |
| 2. Di- or Multi-PEGylation of the Target Molecule: If the target molecule has multiple amine groups, over-PEGylation can occur. | - Optimize the molar ratio of this compound to the target molecule. Start with a lower molar excess of the PEG linker and empirically determine the optimal ratio. | |
| 3. Premature Debenzylation: Although generally stable, the benzyl ether could potentially be cleaved under harsh acidic or reductive conditions. | - Avoid strongly acidic conditions during workup. - If using a method that involves a reduction step, be aware that this can cleave the benzyl group. | |
| Protein Aggregation During Conjugation | 1. Intermolecular Cross-linking: If di-functional PEG impurities are present, they can cross-link protein molecules. | - Use high-purity, monodisperse this compound. |
| 2. Conformational Changes: Covalent modification can sometimes lead to protein unfolding and aggregation. | - Optimize reaction conditions such as pH, temperature, and protein concentration.[8][9][10][11][12] - Consider adding stabilizing excipients like sucrose, arginine, or low concentrations of non-ionic surfactants to the reaction buffer.[8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters to consider for minimizing side reactions. While specific data for this compound is not extensively published, these tables are based on established principles for similar PEG-acid conjugations.
Table 1: Influence of pH on NHS Ester Hydrolysis and Amine Reactivity
| pH | NHS Ester Half-life (approximate) | Relative Amine Reactivity | Recommendation |
| 6.0 | Several hours | Low | Suboptimal for coupling, but good for activation. |
| 7.0-7.5 | ~1 hour | Moderate | Good starting point for balancing stability and reactivity. |
| 8.0-8.5 | Minutes | High | Faster reaction, but higher risk of hydrolysis. Requires prompt use of activated linker. |
| > 9.0 | Very short | Very High | Not recommended due to rapid hydrolysis of the activated ester. |
Table 2: Recommended Molar Ratios for Coupling Reagents
| Coupling Method | Reagent | Molar Equivalents (relative to this compound) | Notes |
| EDC/NHS | EDC | 1.2 - 1.5 | A slight excess is used to drive the activation. |
| NHS/Sulfo-NHS | 1.2 - 1.5 | Stabilizes the activated intermediate and improves efficiency. | |
| HATU | HATU | 1.1 - 1.2 | Highly efficient, a small excess is usually sufficient. |
| Base (e.g., DIPEA) | 2.0 - 3.0 | Required to neutralize acids and facilitate the reaction. |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine (e.g., on a Protein)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO.
-
Prepare a stock solution of EDC and Sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, pH 6.0). Prepare these solutions immediately before use.
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4).
-
-
Activation of this compound:
-
In a reaction tube, mix this compound with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:1.5:1.5 (acid:EDC:Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution. The final reaction pH should be between 7.2 and 8.0.
-
The molar excess of the activated PEG linker over the protein will need to be optimized, but a 10- to 20-fold excess is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and byproducts.
-
Protocol 2: General Procedure for HATU Coupling of this compound to a Small Molecule Amine
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF).
-
In a separate container, dissolve the amine-containing small molecule (1-1.2 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
To the solution of this compound, add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the solution of the amine-containing small molecule to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove the coupling byproducts and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Reaction pathway for this compound conjugation and common side reactions.
Caption: Troubleshooting workflow for optimizing this compound conjugation reactions.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
stability of Benzyl-PEG2-acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Benzyl-PEG2-acid under various pH conditions. Below you will find frequently asked questions and a troubleshooting guide to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[1][2][3][4] Once a stock solution is prepared, it is advisable to aliquot it into single-use volumes to minimize freeze-thaw cycles and exposure to air.[1]
Q2: How stable is the benzyl (B1604629) ether linkage in this compound to different pH conditions?
The benzyl ether linkage is generally stable under neutral and a wide range of basic conditions.[5][6] It is also resistant to moderately acidic conditions.[7] However, cleavage of the benzyl ether can occur under strongly acidic conditions, particularly at elevated temperatures.[7][8]
Q3: What happens to the carboxylic acid group at different pH values?
The carboxylic acid group is a weak acid. In acidic solutions (pH below its pKa, typically around 4-5), it will be predominantly in its protonated form (-COOH).[9] In neutral (physiological pH) and basic solutions, it will be deprotonated to its carboxylate form (-COO⁻), which is stabilized by resonance.[10][11]
Q4: Is the PEG chain of this compound susceptible to degradation?
Yes, the polyethylene (B3416737) glycol (PEG) chain can undergo oxidative degradation.[12][13] This process can be accelerated by exposure to heat, light, oxygen, and transition metals.[12][13] Degradation of the PEG chain can lead to the formation of impurities such as aldehydes, peroxides, and other carboxylic acids, which can lower the pH of the solution over time.[12][13]
Q5: What are the potential degradation products of this compound?
Under strongly acidic conditions, the primary degradation products would be benzyl alcohol and the PEG2-diacid, resulting from the cleavage of the benzyl ether bond.[8][14] Oxidative degradation of the PEG chain can lead to a mixture of smaller oxygenated molecules, including formic acid and acetic acid.[15][16]
Stability of this compound Under Different pH Conditions
| pH Range | Condition | Stability of Benzyl Ether Linkage | State of Carboxylic Acid | Stability of PEG Chain | Recommendations |
| < 3 | Strongly Acidic | Potentially Labile | Predominantly Protonated (-COOH) | Susceptible to Oxidation | Avoid prolonged storage or heating. Use with caution as ether cleavage may occur. |
| 3 - 6 | Moderately Acidic | Generally Stable | Equilibrium between Protonated (-COOH) and Deprotonated (-COO⁻) | Susceptible to Oxidation | Suitable for many applications. Monitor for signs of PEG degradation over time. |
| 6 - 8 | Neutral | Stable | Predominantly Deprotonated (-COO⁻) | Susceptible to Oxidation | Optimal pH range for most biological applications. Protect from oxygen and light. |
| > 8 | Basic | Stable | Predominantly Deprotonated (-COO⁻) | Susceptible to Oxidation | Generally stable for short-term experiments. High pH may accelerate PEG oxidation. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in conjugation reaction | Degraded this compound | - Confirm the purity of the this compound using a suitable analytical method like HPLC or NMR. - Use a fresh aliquot of the reagent. - Ensure proper storage conditions have been maintained. |
| Unexpected side products in reaction | pH-induced degradation | - If working under strongly acidic conditions, consider that the benzyl ether may have been cleaved. - If unexpected acidic impurities are observed, it could be due to oxidative degradation of the PEG chain. Purging solutions with an inert gas (e.g., argon or nitrogen) can help minimize oxidation. |
| Inconsistent experimental results | Inconsistent quality of this compound | - The age and storage of PEG-containing reagents can affect their quality.[12][13] - Qualify new batches of the reagent to ensure consistency. - Avoid repeated freeze-thaw cycles of stock solutions. |
| pH of the stock solution has decreased | Oxidative degradation of the PEG chain | - This is a known issue with PEG solutions upon aging.[12][13] - Prepare fresh stock solutions. - Store stock solutions under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol: HPLC Analysis of this compound Stability
This protocol outlines a general method to assess the stability of this compound at different pH values.
1. Materials:
- This compound
- Buffers of desired pH (e.g., pH 2, 4, 7.4, 9)
- Acetonitrile (B52724) (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.
- For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 1 mg/mL.
- Prepare a "time zero" sample for each pH by immediately quenching the reaction (e.g., by neutralizing the pH or freezing).
- Incubate the remaining samples at a controlled temperature (e.g., room temperature or 37°C).
3. HPLC Analysis:
- At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each incubated sample.
- Inject the samples onto the HPLC system.
- Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid). A typical gradient might be 10-90% acetonitrile over 20 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 254 nm (for the benzyl group).
- Analysis: Monitor the peak area of the intact this compound over time. The appearance of new peaks would indicate degradation products.
Visualizations
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 4. Benzyl-PEG2-alcohol, 0622-08-02 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. CARBOXYLIC ACIDS [sydney.edu.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzyl-PEG2-acid Conjugates
Welcome to the technical support center for Benzyl-PEG2-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of these conjugates and to offer troubleshooting assistance for related experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a this compound conjugate?
The degradation of a this compound conjugate is primarily influenced by three components: the conjugate linkage (typically an amide or ester bond), the benzyl (B1604629) group, and the PEG chain. The most likely degradation pathways involve the cleavage of the conjugate linkage and modification of the benzyl group.
-
Cleavage of the Conjugate Linkage: The nature of the bond connecting the this compound to your molecule of interest is critical.
-
Ester Linkage: Ester bonds are susceptible to hydrolysis under acidic or basic conditions and can also be cleaved by esterase enzymes present in biological systems. This is often a primary and relatively rapid degradation pathway.
-
Amide Linkage: Amide bonds are significantly more stable than ester bonds under physiological conditions.[1][2] Degradation typically requires more extreme pH conditions or the presence of specific amidase enzymes.
-
-
Degradation of the Benzyl Group: The benzyl group can be a site of metabolic activity.
-
Oxidation: The benzylic carbon is susceptible to oxidation, which can lead to the formation of benzaldehyde (B42025) and subsequently benzoic acid.[3][4] This process can be mediated by oxidative enzymes in vivo.
-
Enzymatic Cleavage: While less common for simple benzyl ethers, enzymatic pathways that cleave benzyl groups exist and could be relevant depending on the biological environment.[5]
-
-
Degradation of the PEG Chain: The short PEG2 linker is generally stable. However, under certain conditions, the ether bonds can undergo oxidative cleavage, especially in the presence of metal ions.
Q2: My conjugate appears to be degrading during my experiments. How can I identify the cause?
To identify the cause of degradation, a systematic approach is recommended. This involves a series of stability studies under controlled conditions, often referred to as forced degradation studies.[6][7] Key steps include:
-
Incubate your conjugate under different stress conditions:
-
pH Stress: Incubate in buffers of varying pH (e.g., acidic, neutral, and basic).
-
Thermal Stress: Expose the conjugate to elevated temperatures.
-
Oxidative Stress: Treat with a mild oxidizing agent (e.g., hydrogen peroxide).
-
Enzymatic Stress: Incubate with relevant enzymes (e.g., esterases, proteases) or in plasma/serum.
-
-
Analyze the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Characterize the degradation products using techniques like Mass Spectrometry (MS) to identify the cleavage sites.
By comparing the degradation profiles under these different conditions, you can infer the primary degradation mechanism.
Q3: Can I expect to see degradation of the PEG linker itself?
For a short linker like PEG2, degradation of the PEG backbone is less common compared to the cleavage of the conjugate linkage or modification of the benzyl group. The ether bonds in PEG are generally stable to hydrolysis. However, they can be susceptible to oxidative degradation, which may be a consideration in formulations containing transition metals or exposed to oxidative stress.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Optimization |
| Low Conjugation Yield | • Suboptimal reaction conditions (pH, temperature, time).• Degraded coupling reagents (e.g., EDC, NHS).• Interfering substances in the molecule to be conjugated.• Inefficient purification leading to product loss. | • Optimize the pH for the activation of the carboxylic acid (typically pH 4.5-6.0) and the conjugation to an amine (pH 7.0-8.0).• Use fresh, high-quality coupling reagents.• Ensure the molecule to be conjugated is in a suitable buffer free of competing nucleophiles (e.g., Tris).• Evaluate your purification method (e.g., size exclusion chromatography, dialysis) for potential loss of the conjugate. |
| Unexpected Peaks in HPLC Analysis of the Conjugate | • Presence of degradation products.• Aggregation of the conjugate.• Contaminants from reagents or buffers. | • Perform forced degradation studies to generate and identify potential degradation products.• Analyze the sample by Size Exclusion Chromatography (SEC) to check for aggregates.• Run a blank injection (mobile phase only) and analyze all components of your formulation buffer to identify any extraneous peaks. |
| Shift in HPLC Retention Time | • Change in mobile phase composition.• Column degradation.• Fluctuation in column temperature. | • Prepare fresh mobile phase and ensure accurate composition.• Use a guard column to protect the analytical column.• Employ a column oven to maintain a constant temperature.[8][9] |
| Poor Peak Shape (Tailing or Broadening) in HPLC | • Column overload.• Mismatch between sample solvent and mobile phase.• Column contamination or degradation. | • Inject a smaller sample volume or a more dilute sample.• Whenever possible, dissolve the sample in the mobile phase.• Flush the column with a strong solvent or replace it if necessary.[10] |
Quantitative Data Summary
The stability of a this compound conjugate is highly dependent on the nature of the linkage to the conjugated molecule. The following table provides a qualitative comparison of the stability of ester versus amide linkages.
| Linkage Type | Relative Stability | Primary Degradation Mechanism | Typical Conditions for Cleavage |
| Ester | Lower | Hydrolysis | Mild acidic or basic conditions, enzymatic (esterases) |
| Amide | Higher | Hydrolysis | Stronger acidic or basic conditions, enzymatic (amidases) |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To assess the stability of the this compound conjugate to acid and base hydrolysis.
Methodology:
-
Sample Preparation: Prepare solutions of the conjugate at a concentration of 1 mg/mL in the following buffers:
-
0.1 M HCl (acidic condition)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: For the acidic and basic samples, neutralize the aliquots to pH 7.4 immediately after collection.
-
Analysis: Analyze all samples by a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
-
Data Interpretation: Monitor the decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to degradation products.
Protocol 2: Analysis of Conjugate Degradation by RP-HPLC-MS
Objective: To separate and identify the degradation products of the this compound conjugate.
Methodology:
-
HPLC System: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 column suitable for the separation of the conjugate and its potential degradation products.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Develop a suitable gradient to achieve separation of the intact conjugate from more polar degradation products (e.g., cleaved this compound) and the conjugated molecule.
-
MS Analysis: Operate the mass spectrometer in a positive ion mode to detect the protonated molecules. Use both full scan mode to identify the molecular weights of the degradation products and tandem MS (MS/MS) mode to fragment the ions for structural elucidation.
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra to identify the degradation products and infer the degradation pathway.
Visualizations
Caption: Potential degradation pathways of a this compound conjugate.
Caption: General workflow for investigating conjugate degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. onyxipca.com [onyxipca.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. gmi-inc.com [gmi-inc.com]
Technical Support Center: Purification of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered when synthesizing PROTACs with PEG linkers?
The synthesis of PEGylated PROTACs can result in a complex mixture of components. Common impurities include:
-
Unreacted Starting Materials: This includes the unreacted PROTAC molecule and any excess PEGylating reagent.[1]
-
Reaction Byproducts: Side reactions can lead to byproducts, such as those from nucleophilic acyl substitution in pomalidomide-PEG based PROTACs, which may co-elute with the desired product during HPLC purification.[1]
-
Heterogeneous PEGylated Products: The reaction can produce a mixture of PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1]
Q2: Why is the purification of PROTACs with PEG linkers particularly challenging?
The purification of PEGylated PROTACs presents several difficulties:
-
Inherent PROTAC Properties: PROTACs themselves are often large and hydrophobic, making them inherently challenging to handle and purify.[1]
-
Physicochemical Similarity of Impurities: The addition of a neutral and hydrophilic PEG chain can make it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species, as the physicochemical differences between them can be minimal.[1]
-
Charge Shielding: The PEG chain can "shield" the charge of the PROTAC, making separations based on charge, like ion-exchange chromatography, less effective.[2]
-
Steric Hindrance: The size of the PEG chain can sterically hinder the PROTAC from interacting effectively with chromatography resins, potentially leading to low binding capacity.[2]
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs. Commonly used techniques include:
-
Size Exclusion Chromatography (SEC): This is often a good initial step to separate the larger PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[1]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique effective for separating the target PEGylated PROTAC from closely related impurities. C4, C8, or C18 columns are typically used.[1]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be useful for separating positional isomers that have different charge shielding effects.[1][2]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be effective, particularly for separating species with different degrees of PEGylation, especially when the attached PEG has a high molecular weight (>20 kDa).[3]
Q4: How can I confirm the identity and purity of my purified PEGylated PROTAC?
A combination of analytical techniques is essential for comprehensive characterization:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and identifying the extent of PEGylation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and assess any conformational changes.[1]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.[1]
-
Capillary Electrophoresis (CE): CE is a high-resolution technique that can separate species based on size, shape, and charge, making it effective for separating positional isomers.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of your PEGylated PROTAC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified PROTAC | Incomplete PEGylation reaction. | Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).[1] |
| Product aggregation. | See "Product Aggregation" section below. | |
| Non-specific binding to the chromatography column. | Ensure the column is thoroughly equilibrated. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[2] | |
| Protein precipitation on the column. | Check the solubility of your PEGylated PROTAC in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[2] | |
| Presence of Unreacted PROTAC | Inefficient PEGylation reaction. | Increase the molar excess of the PEGylating reagent.[1] |
| Co-elution with the PEGylated product. | Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase.[1] | |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG in IEX. | Optimize the pH of the mobile phase; small changes can significantly impact surface charge. Use a shallow salt gradient for elution.[2] |
| Inappropriate column choice (pore size) in SEC. | Select a column with a suitable pore size that allows for the separation of species based on their hydrodynamic radius.[2] | |
| Sample volume too large in SEC. | The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[2] | |
| Presence of Positional Isomers | The PEGylation reaction occurred at multiple sites on the PROTAC molecule. | High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required for separation.[1] |
| Product Aggregation | Hydrophobic interactions between PEGylated PROTAC molecules. | Screen for optimal buffer conditions (pH, ionic strength). Consider the use of additives like arginine or non-ionic detergents to prevent aggregation. |
Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The optimal length is highly dependent on the specific target protein and E3 ligase pair.[4]
| PROTAC System | Observation | Reference |
| ERα Degradation | A PEG linker of 16 atoms showed stronger degradation activity compared to a 12-atom PEG linker. | Summarized from a study on ERα degradation.[4] |
| BTK Degraders | Longer linkers were found to be more potent in this system. | Summarized from a study on BTK degraders.[4] |
| TBK1 Degradation | A minimum linker length was required to observe degradation. Degradation activity was not evident with linkers shorter than 12 atoms, but longer linkers significantly improved degradation potential. | Summarized from a study on TBK1 degradation.[4][] |
Experimental Protocols
General Multi-Step Purification Protocol for PEGylated PROTACs
This protocol outlines a general approach. Specific conditions will need to be optimized for your particular molecule.
1. Initial Capture/Cleanup (Optional)
-
Objective: To remove significant amounts of small molecule impurities from the crude reaction mixture.
-
Method: Solid-phase extraction (SPE).
2. Size Exclusion Chromatography (SEC)
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[1]
-
Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.[1]
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]
-
Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.[1]
-
Inject the sample onto the column.[1]
-
Collect fractions and analyze for the presence of the desired product.[1]
-
3. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.[1]
-
Column: A C4, C8, or C18 column is typically used.[1]
-
Mobile Phases:
-
Procedure:
Visualizations
Caption: A general workflow for the purification of PEGylated PROTACs.
Caption: A troubleshooting decision tree for PROTAC purification.
References
minimizing steric hindrance in Benzyl-PEG2-acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize steric hindrance in reactions involving Benzyl-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a concern in this compound reactions?
A1: Steric hindrance is a phenomenon that occurs when the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the context of this compound, the bulky benzyl (B1604629) group, along with the PEG linker, can physically block the approach of a nucleophile (like an amine) to the carboxylic acid group. This obstruction slows down or prevents the formation of the desired amide bond, leading to lower reaction yields and incomplete conversions. The trans configuration is generally favored in the resulting amide bond to reduce this steric strain.[1]
Q2: What are the common causes of low yield or incomplete reactions with this compound?
A2: Low yields or incomplete reactions are often attributed to several factors:
-
Steric Hindrance: The bulky nature of the this compound and/or the substrate it is reacting with can impede the reaction.[2][3][4]
-
Inappropriate Coupling Agent: The choice of coupling agent is critical. Standard agents may not be effective for sterically hindered substrates.[5]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reagent concentration can significantly impact the reaction outcome.
-
Hydrolysis of Activated Ester: In aqueous solutions, the activated carboxylic acid can react with water, reverting it to its unreactive form and reducing conjugation efficiency.[6]
-
Presence of Moisture: Water can be detrimental to coupling reactions, so using dry solvents is crucial.[7]
Q3: How can I choose the right coupling agent to minimize steric hindrance?
A3: For sterically hindered reactions, more reactive coupling reagents are generally required. Amidinium/uronium and phosphonium (B103445) salt-based reagents are often more effective than traditional carbodiimides like DCC.[8][9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient for hindered couplings due to the formation of reactive OAt esters.[8][9]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A popular and highly efficient reagent, though it can cause guanidinylation as a side reaction in slow couplings.[8]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers efficiency comparable to HATU and is safer as it's based on OxymaPure, avoiding potentially explosive benzotriazole (B28993) derivatives.[8][9]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): An efficient phosphonium salt that avoids the guanidinylation side reaction.[8]
Q4: What are the optimal reaction conditions (solvent, temperature, pH) to improve reaction efficiency?
A4: Optimizing reaction conditions is key to overcoming steric hindrance:
-
Solvent: Dry, polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are generally preferred as they can help to solvate the reactants and facilitate the reaction.[7][10]
-
Temperature: While many coupling reactions are run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes help overcome the activation energy barrier for sterically hindered substrates.[11][12] However, be cautious as higher temperatures can also lead to side reactions or decomposition.[7]
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (B128534) (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.[7]
-
pH: For reactions in aqueous buffers, a pH of 7.5 to 8.5 is a common compromise to ensure a sufficient concentration of reactive, deprotonated amines without significantly increasing the rate of hydrolysis of the activated ester.[6]
Q5: Are there alternative strategies if optimizing the coupling reaction is not sufficient?
A5: Yes, if optimizing the coupling reaction does not yield the desired results, consider these alternatives:
-
Longer PEG Spacer: Using a linker with a longer PEG chain (e.g., Benzyl-PEG4-acid or Benzyl-PEG6-acid) can increase the distance between the bulky benzyl group and the reactive carboxylic acid, thereby reducing steric hindrance at the reaction site.[13][14]
-
Alternative Linkers: Depending on the application, non-PEG linkers like peptide-based, hydrazone, or disulfide linkers might be suitable alternatives.[15]
-
Change in Reaction Strategy: In some cases, converting the carboxylic acid to a more reactive acyl chloride or using a different synthetic route altogether might be necessary.[5]
Q6: How does the benzyl protecting group influence the reaction?
A6: The benzyl group serves as a protecting group for the other end of the PEG linker (likely an alcohol).[16] It is generally stable under many reaction conditions used for amide coupling.[17][18] However, its bulky nature is a primary contributor to the steric hindrance around the neighboring carboxylic acid. The benzyl group can be removed later in the synthetic sequence via hydrogenolysis if the protected functional group needs to be revealed.[16][17][18]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Steric Hindrance: The bulky benzyl group and/or substrate are preventing the reaction. - Ineffective Coupling Agent: The chosen coupling reagent is not reactive enough for the hindered system.[5] - Presence of Water: Moisture is quenching the reaction.[7] - Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | - Switch to a more powerful coupling agent like HATU, HBTU, or COMU.[8][9] - Use a longer PEG spacer (e.g., Benzyl-PEG4/6-acid) to reduce steric clash.[13] - Ensure all solvents and reagents are anhydrous.[7] - Optimize the molar equivalents of the coupling agent and base. |
| Incomplete Reaction | - Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. - Low Reaction Temperature: The reaction lacks sufficient energy to overcome the activation barrier.[11] - Peptide Aggregation: If coupling to a peptide, it may be aggregating, making the amine inaccessible.[19] | - Increase the reaction time and monitor progress using TLC or LC-MS.[20] - Gently heat the reaction mixture (e.g., 40-50°C), monitoring for any degradation.[11][12] - Change the solvent to one that may disrupt aggregation, such as NMP or DMSO.[19] - Perform a second coupling step.[19] |
| Multiple Side Products | - Side Reactions of Coupling Agent: Guanidinylation of the amine can occur with HBTU/HATU.[8] - Racemization: If working with chiral centers, the reaction conditions may be too harsh. - Reaction with Other Functional Groups: The coupling agent may be activating other carboxylic acids in the molecule. | - Use a phosphonium-based reagent like PyBOP to avoid guanidinylation.[8] - Use a reagent known for minimal racemization, such as T3P®.[8] - Ensure other sensitive functional groups are appropriately protected.[21][22] |
| Hydrolysis of Activated Ester | - Reaction in Aqueous Buffer: The NHS ester or other activated intermediate is reacting with water.[6] - High pH: The rate of hydrolysis increases significantly with pH.[6] | - Work quickly once the activating agent is added. - Perform the reaction in an organic solvent if the substrate is soluble. - Optimize the pH to a range of 7.5-8.5 as a compromise between amine reactivity and ester stability.[6] |
Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Systems
The efficacy of a coupling reagent is crucial when dealing with sterically hindered amino acids or other bulky molecules. The following table summarizes data on the performance of common coupling reagents in such challenging contexts.
| Reagent | Coupling System Example | Yield | Reaction Time | Racemization (%) | Key Advantages & Disadvantages |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | Advantages: Highly efficient for hindered couplings. Disadvantages: Can cause guanidinylation; based on potentially explosive HOAt.[8] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | Advantages: Safer (non-explosive), reduced allergenic potential, water-soluble byproducts.[8] Disadvantages: Limited stability in solution.[8] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | Advantages: Highly efficient and popular. Disadvantages: Can cause guanidinylation, capping the peptide chain; unpredictable autocatalytic decomposition risk.[8] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | Advantages: Efficient, avoids guanidinylation side reactions.[8] Disadvantages: Generally less reactive than HATU.[8] |
| T3P® | Epimerization-prone substrates | High | Varies | Minimal | Advantages: Excellent for substrates prone to epimerization; non-hazardous, water-soluble byproducts.[8] Disadvantages: Different application mechanism than other reagents.[8] |
Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[8]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound to a Primary Amine using HATU
This protocol outlines a general method for the coupling of this compound to a molecule containing a primary amine, such as a peptide or a small molecule, using HATU as the coupling agent.
Materials:
-
This compound
-
Amine-containing substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Round-bottom flask and magnetic stirrer
-
Nitrogen or Argon supply (optional, but recommended)
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Preparation: Ensure all glassware is dry. Work under an inert atmosphere (Nitrogen or Argon) if your substrate is sensitive to air or moisture.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]
-
Coupling: Add the amine-containing substrate (1.0 - 1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the activated this compound solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be left to stir overnight or gently heated to 40°C.
-
Work-up: Once the reaction is complete, the solvent (DMF) can be removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography, preparative HPLC, or crystallization.
Visualizations
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
- 15. purepeg.com [purepeg.com]
- 16. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 17. fiveable.me [fiveable.me]
- 18. learninglink.oup.com [learninglink.oup.com]
- 19. peptide.com [peptide.com]
- 20. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 21. catalogimages.wiley.com [catalogimages.wiley.com]
- 22. Protective Groups [organic-chemistry.org]
effect of temperature on Benzyl-PEG2-acid coupling efficiency
Welcome to the technical support center for Benzyl-PEG2-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal coupling efficiency.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the coupling of this compound to amine-containing molecules using EDC/NHS chemistry, with a focus on temperature-related effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Efficiency | Suboptimal Reaction Temperature: Most standard protocols recommend room temperature.[1][2][3] Deviating significantly without optimization can reduce efficiency. Lower temperatures slow down the reaction, while excessively high temperatures can accelerate the hydrolysis of the NHS-ester intermediate. | - For standard protocols: Maintain a consistent room temperature (typically 20-25°C) for both the activation and coupling steps.[4][5][6][7]- For sensitive substrates: Consider performing the coupling reaction at a lower temperature (e.g., 4°C) overnight to minimize side reactions and degradation of temperature-sensitive molecules.[8]- To increase reaction rate: If kinetics are slow, a slight increase in temperature (e.g., to 27°C) may be beneficial, but this should be carefully optimized.[9] |
| Hydrolysis of Activated this compound: The NHS-ester intermediate is susceptible to hydrolysis in aqueous buffers, a process accelerated by higher temperatures. | - Work expeditiously, especially during the activation step.[2]- Ensure your buffers are freshly prepared and at the correct pH. The activation step is most efficient at pH 4.5-7.2, while the coupling to the amine is best at pH 7-8.[4][7][10]- The addition of NHS or Sulfo-NHS is crucial as it creates a more stable intermediate compared to using EDC alone.[6] | |
| Degradation of Reagents: EDC and NHS are moisture-sensitive. Improper storage or handling can lead to degradation and reduced activity. | - Always allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4][6][7][10]- Store reagents desiccated at -20°C as recommended.[7][10]- Prepare EDC solutions immediately before use as the O-acylisourea intermediate is unstable in aqueous solutions.[4][6] | |
| Presence of Side Products | N-acylurea Formation: This is a common side reaction where the activated carboxylic acid rearranges, especially in hydrophobic environments or when the amine is not readily available. | - The use of NHS in the activation step is key to minimizing this side reaction by efficiently trapping the activated intermediate.[2] |
| Modification of Target Molecule: High temperatures can potentially denature or alter the conformation of sensitive biomolecules like proteins, affecting the accessibility of the target amine groups.[11][12][13] | - For proteins and other sensitive molecules, it is often recommended to conduct the PEGylation reaction at temperatures between 4°C and 6°C.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for coupling this compound to a primary amine?
A: For most applications involving EDC/NHS chemistry, the reaction is performed at room temperature (20-25°C).[4][5][6][7][10] This temperature provides a good balance between reaction rate and the stability of the activated NHS-ester intermediate.
Q2: Can I perform the coupling reaction at a lower temperature, for instance, 4°C?
A: Yes, performing the reaction at 4°C is a common strategy, particularly when working with temperature-sensitive proteins or to minimize hydrolysis of the NHS-ester over a longer reaction time (e.g., overnight).[8] Be aware that the reaction rate will be slower at this temperature.
Q3: Is it beneficial to heat the reaction to increase the coupling efficiency?
A: While moderately increasing the temperature can accelerate reaction kinetics, it also increases the rate of hydrolysis of the activated NHS-ester, which can lower the overall yield.[2] For some specific applications like solid-phase peptide synthesis, elevated temperatures (e.g., 60-90°C) are used to improve efficiency, but this is highly context-dependent and risks side reactions like epimerization.[14][15][16] For most solution-phase couplings with this compound, heating is not recommended without careful optimization.
Q4: How does temperature affect the two main steps of the coupling reaction (activation and coupling)?
A: The activation of this compound with EDC and NHS is typically a rapid process (around 15-30 minutes) performed at room temperature.[6][7][10] The subsequent coupling to the amine can also be done at room temperature for a few hours or at 4°C overnight. The key consideration is the stability of the NHS-ester formed in the first step; it is more stable at lower temperatures.
Q5: My amine-containing molecule is very sensitive. What temperature profile should I use?
A: For sensitive molecules, it is best to perform both the activation and coupling steps on ice or at 4°C. While the activation may be slightly slower, this will help preserve the integrity of your molecule and minimize the degradation of the activated PEG-acid. A study on PEGylation of BSA nanoparticles found an optimal temperature of 27°C, but this was determined through a specific optimization process.[9] When in doubt, start with lower temperatures.
Quantitative Data Summary
| Reaction Stage | Recommended Temperature | Duration | Rationale |
| Reagent Equilibration | Room Temperature | 15-20 min | Prevents moisture condensation on hygroscopic reagents like EDC and NHS.[4][6][10] |
| Activation Step (this compound + EDC/NHS) | Room Temperature (20-25°C) | 15-30 min | Efficient activation occurs rapidly at this temperature.[6][7][10] |
| Coupling Step (Activated PEG + Amine) - Standard | Room Temperature (20-25°C) | 2 hours - Overnight | Provides a good balance of reaction speed and stability for most substrates.[5][10] |
| Coupling Step (Activated PEG + Amine) - Sensitive Substrates | 4°C | 4 hours - Overnight | Minimizes degradation of sensitive molecules and reduces hydrolysis of the NHS-ester.[8] |
Experimental Protocols
General Protocol for Coupling this compound to an Amine-Containing Molecule
This protocol describes a two-step process that allows for the optimization of pH and temperature for both the activation and coupling stages.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution (e.g., hydroxylamine (B1172632), Tris, or glycine)
-
Anhydrous DMF or DMSO (if needed to dissolve reagents)
Procedure:
-
Preparation: Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Dissolve Reactants:
-
Dissolve this compound in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used first, followed by the addition of buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
Add EDC and NHS to the this compound solution. A common molar ratio is 1:1.5:1.5 (PEG-acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling Reaction:
-
Immediately add the activated this compound solution to the amine-containing molecule solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C , depending on the stability of the target molecule.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution to deactivate any remaining NHS-esters. For example, add hydroxylamine to a final concentration of 10-50 mM and stir for 15-30 minutes.
-
-
Purification:
-
Purify the resulting PEGylated conjugate using an appropriate method such as dialysis, size exclusion chromatography (SEC), or other chromatographic techniques to remove excess reagents and byproducts.
-
Visualizations
Caption: Effect of temperature on this compound coupling pathways.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. nhsjs.com [nhsjs.com]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
choosing the right activating agent for Benzyl-PEG2-acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on choosing the right activating agent for Benzyl-PEG2-acid and troubleshooting common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for activating the carboxylic acid of this compound for conjugation to primary amines?
The most prevalent and well-documented method is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] This two-step, one-pot reaction first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester. This ester readily reacts with primary amines to form a stable amide bond.
Q2: What are the optimal pH conditions for the EDC/NHS activation and subsequent conjugation?
Optimal conditions involve a two-stage pH adjustment. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0, using a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[1][2][3] The subsequent conjugation of the activated NHS-ester to a primary amine is most efficient at a neutral to slightly basic pH, typically in the range of 7.2 to 8.5.[1][3] This is because the primary amine needs to be in its unprotonated form (-NH₂) to act as an effective nucleophile.
Q3: Can I perform the activation and conjugation in a single step at a neutral pH?
While possible, a single-step reaction at a neutral pH is a compromise. The activation of the carboxylic acid is less efficient at this pH, and the hydrolysis of the NHS-ester is more rapid. A two-step protocol with pH optimization for each stage generally leads to higher conjugation yields and fewer side products.
Q4: What are the main side reactions to be aware of during EDC/NHS activation?
The primary competing reaction is the hydrolysis of the NHS-ester by water, which regenerates the original carboxylic acid and renders the PEG linker unable to conjugate.[2] The rate of hydrolysis increases significantly with increasing pH. Another potential side product is the formation of an N-acylurea, which can occur through the rearrangement of the O-acylisourea intermediate.
Q5: Are there alternative activating agents to EDC/NHS?
Yes, other coupling reagents can be used, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a uronium salt-based coupling reagent widely used in peptide synthesis for its high efficiency and rapid reaction times, especially for sterically hindered couplings.[4][5]
Comparison of Activating Agents
The choice of activating agent can significantly impact the efficiency, and side product profile of your conjugation reaction. Below is a comparison of the two most common options.
| Feature | EDC/NHS | HATU |
| Reaction Mechanism | Two-step: Carboxylic acid activation to an O-acylisourea intermediate, followed by stabilization with NHS to form an amine-reactive ester. | Forms a highly reactive OAt-active ester from the carboxylic acid.[4][5] |
| Typical Yield | Good to excellent, but can be variable depending on reaction conditions and substrate. Yields of 50-80% are commonly reported for similar couplings. | Generally high to excellent, often exceeding 90% in peptide synthesis. Can provide better yields for difficult couplings. |
| Reaction Time | Activation: 15-30 minutes. Conjugation: 1-4 hours to overnight.[6] | Activation and coupling are typically rapid, often complete within 1-2 hours. |
| Optimal pH | Activation: 4.5-6.0. Conjugation: 7.2-8.5.[2][3] | Typically performed in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic organic solvent. |
| Side Reactions | Hydrolysis of NHS-ester, formation of N-acylurea. | Potential for guanidinylation of the primary amine (formation of a guanidinium (B1211019) group). |
| Stability of Activated Intermediate | NHS-ester is susceptible to hydrolysis, with a half-life that decreases with increasing pH. For example, the half-life of a PEG-succinimidyl valerate (B167501) (SVA) is ~33.6 minutes at pH 8.0 and 25°C, while a PEG-succinimidyl succinate (B1194679) (SS) is ~9.8 minutes under the same conditions. | The OAt-active ester is highly reactive and should be used immediately. |
| Cost | Generally more cost-effective. | Typically more expensive than EDC/NHS. |
| Ease of Use | Well-established protocols are widely available. The two-step pH adjustment can add complexity. | Simpler one-pot procedure but requires anhydrous conditions and careful handling of reagents. |
Troubleshooting Guide
Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inactive EDC or NHS due to moisture. | Use fresh, high-quality reagents. Allow reagents to warm to room temperature in a desiccator before opening to prevent condensation.[7] |
| Suboptimal pH for activation or coupling. | Verify the pH of your activation (pH 4.5-6.0) and coupling (pH 7.2-8.5) buffers using a calibrated pH meter.[2] |
| Presence of primary amines in buffers (e.g., Tris, Glycine). | Use non-amine buffers such as MES for activation and PBS or Borate buffer for the coupling step.[7] |
| Hydrolysis of the NHS-ester intermediate. | Add the amine-containing molecule immediately after the activation step. Minimize the time the activated PEG-acid is in an aqueous solution, especially at higher pH. |
| Insufficient molar excess of activating agents or this compound. | Increase the molar excess of EDC, NHS, and the this compound. A 2-10 fold molar excess of EDC and a 1.25-2.5 fold molar excess of NHS over EDC are common starting points.[2] |
| Inefficient quenching of the activation reaction (if performed). | If a quenching step is used after activation, ensure complete removal of the quenching agent before adding the amine. |
Protein Precipitation During Reaction
| Possible Cause | Recommended Solution |
| High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated this compound. Optimize the stoichiometry to achieve the desired degree of labeling without causing precipitation. |
| Incorrect buffer conditions (pH, ionic strength). | Ensure the protein is in a buffer that maintains its stability and solubility. The pH should ideally be at least one unit away from the protein's isoelectric point (pI). Adjusting the ionic strength with salts like NaCl can sometimes improve solubility. |
| Localized high concentration of organic solvent. | If this compound is dissolved in an organic solvent like DMSO or DMF, add it to the aqueous protein solution slowly and with gentle mixing to avoid shocking the protein out of solution. The final concentration of the organic solvent should typically be kept below 10%. |
| Protein instability under reaction conditions. | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein denaturation and aggregation. |
Experimental Protocol: EDC/NHS Activation of this compound and Conjugation to a Primary Amine
This protocol provides a general guideline for the two-step activation and conjugation of this compound to a primary amine-containing molecule, such as a protein. Optimization may be required for specific applications.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
Add a 2- to 10-fold molar excess of the EDC solution to the this compound solution.
-
Immediately add a 1.25- to 2.5-fold molar excess of the NHS/sulfo-NHS solution over EDC.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
Step 2: Conjugation to the Primary Amine
-
Dissolve the amine-containing molecule in the Coupling Buffer at the desired concentration (e.g., 1-10 mg/mL for a protein).
-
Immediately after the activation step, add the activated this compound solution to the amine-containing molecule solution.
-
The final pH of the reaction mixture should be between 7.2 and 8.0. If necessary, adjust the pH with a non-amine base.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
Step 3: Quenching and Purification
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for 15 minutes.
-
Purify the final conjugate to remove excess reagents and byproducts using a desalting column or dialysis against a suitable buffer.
-
Characterize the final product using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry to confirm conjugation and assess purity.
Visualizations
Chemical Reaction Pathway
Caption: EDC/NHS activation and conjugation pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting and Preventing Aggregation in Bioconjugation
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and prevent aggregation during your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during bioconjugation?
Protein aggregation during bioconjugation is a common challenge that can arise from a variety of factors that compromise protein stability. Key contributors include:
-
Increased Hydrophobicity: The introduction of hydrophobic entities, such as linkers and drug payloads, is a major cause. This increased surface hydrophobicity can lead to proteins associating with each other to minimize their interaction with the aqueous environment.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[1][2] Deviations from a protein's ideal conditions can alter its surface charge and lead to aggregation.[1] In some cases, the optimal conditions for the conjugation chemistry may not be ideal for the protein's stability.[3]
-
High Protein Concentration: Higher concentrations of protein increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[1][2]
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Over-labeling: Attaching too many linker-payload molecules to a protein can significantly alter its physicochemical properties, including its net charge and isoelectric point (pI), reducing its solubility.[2]
-
Mechanical and Environmental Stress: Factors such as agitation, filtration, elevated temperatures, and freeze-thaw cycles can induce protein unfolding and aggregation.[1]
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Presence of Impurities: Contaminants from protein expression and purification can sometimes act as starting points for aggregation.[1]
Q2: How does the choice of linker and payload influence aggregation?
The properties of the linker and the conjugated payload are critical in determining the aggregation propensity of the final bioconjugate.
-
Linker Hydrophobicity: Hydrophobic linkers are a significant driver of aggregation.[1] Using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can help to increase the solubility and stability of the bioconjugate.[4]
-
Linker Design: The design of the linker can be leveraged to modulate the hydrophilicity of the antibody-drug conjugate (ADC), thereby improving solubility.[5] For instance, linkers with hydrophilic properties, like β-glucuronide linkers, can reduce the aggregation of ADCs with hydrophobic drugs.[6]
-
Payload Properties: Many cytotoxic drug payloads used in ADCs are highly hydrophobic. Once conjugated to the antibody, they create hydrophobic patches on the surface, which can interact with similar patches on other ADC molecules, initiating aggregation.[3]
Q3: What are some common analytical techniques to detect and quantify aggregation?
Several methods can be employed to detect and quantify both soluble and insoluble aggregates:
-
Visual Inspection: The simplest method is to check for visible precipitation or turbidity in the solution.[2]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Non-reducing SDS-PAGE: This technique can reveal the presence of higher molecular weight bands that correspond to covalently linked oligomers.[2]
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity Observed During the Conjugation Reaction
This is a clear indication that the protein is becoming unstable under the current reaction conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Perform a pH screening experiment to identify the optimal pH for your protein's stability during conjugation.[1] Ensure the pH is not near the protein's isoelectric point (pI).[3][7] | Proteins are least soluble at their pI. Moving the pH away from the pI increases the net charge and electrostatic repulsion between protein molecules, reducing aggregation.[7] |
| Incorrect Ionic Strength | Optimize the salt concentration (e.g., NaCl) in the reaction buffer.[1] | Salt concentration affects the electrostatic interactions between protein molecules.[7] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration.[2] | Reducing the concentration decreases the frequency of intermolecular collisions that can lead to aggregation.[2] |
| High Molar Excess of Reagent | Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal ratio.[2] | Over-labeling can significantly alter the protein's surface properties and lead to insolubility.[2] |
| Reagent Solubility Issues | If using a reagent with limited aqueous solubility (e.g., dissolved in an organic co-solvent like DMSO), add it to the protein solution slowly with gentle mixing.[2] | This prevents localized high concentrations of the reagent that can cause rapid, uncontrolled reactions and precipitation.[2] |
Troubleshooting Workflow for Visible Protein Precipitation
Caption: A flowchart for troubleshooting visible protein precipitation during bioconjugation.
Issue 2: Increased Soluble Aggregates Detected by SEC or DLS Post-Conjugation
Even in the absence of visible precipitation, the formation of soluble aggregates can compromise the quality and efficacy of your bioconjugate.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrophobic Linker/Payload | Use a more hydrophilic linker, such as one containing a PEG spacer.[4] | Hydrophilic linkers can shield the hydrophobic payload and increase the overall solubility of the conjugate.[4][5] |
| Intermolecular Crosslinking | If the protein has reactive groups that could lead to intermolecular crosslinking, consider using a site-specific conjugation strategy or temporarily blocking non-target reactive sites. | This prevents the crosslinker from inadvertently linking multiple protein molecules together.[2] |
| Suboptimal Storage Buffer | Add stabilizing excipients to the final storage buffer. | Excipients can help maintain protein solubility and prevent aggregation over time.[2] |
| Reaction Temperature | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] | Lower temperatures can slow down protein unfolding and aggregation processes.[2] |
| Immobilization Strategy | Consider immobilizing the antibody on a solid support during the conjugation reaction.[3] | This physically separates the antibody molecules, preventing them from aggregating during the conjugation process.[3] |
Troubleshooting Workflow for Soluble Aggregate Formation
Caption: A decision tree for addressing the formation of soluble aggregates post-bioconjugation.
Experimental Protocols
Protocol 1: Buffer Optimization to Minimize Aggregation
This protocol outlines a method for screening different buffer conditions to identify those that best maintain protein stability during conjugation.
Materials:
-
Protein of interest
-
A series of buffers with varying pH values (e.g., acetate, citrate, phosphate, Tris)
-
Stock solution of a salt (e.g., NaCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 350 nm (for turbidity)
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
pH Screening:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 in 0.5 pH unit increments.[1]
-
In a 96-well plate, dilute the protein to the target conjugation concentration in each buffer.[1]
-
Incubate the plate at the intended conjugation temperature for a set period (e.g., 2, 4, 8, 24 hours).[1]
-
At each time point, measure the absorbance at 350 nm to assess turbidity.[1]
-
Analyze a subset of samples with the lowest turbidity by DLS to assess for the presence of soluble aggregates.[1]
-
-
Ionic Strength Screening:
-
Using the optimal pH identified above, prepare a series of buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Repeat the incubation and analysis steps described in the pH screening section.
-
Protocol 2: Screening for Stabilizing Excipients
This protocol provides a method for identifying additives that can be included in the reaction or storage buffer to prevent aggregation.
Materials:
-
Protein conjugate
-
Stock solutions of various excipients (see Table below)
-
Optimal buffer identified in Protocol 1
-
96-well microplate
-
Plate reader (A350)
-
SEC-HPLC system
Methodology:
-
Excipient Screening:
-
In a 96-well plate, prepare the protein conjugate in the optimal buffer.
-
Add different excipients from the stock solutions to final target concentrations. Include a control with no excipient.
-
Incubate the plate under stress conditions (e.g., elevated temperature, agitation) to accelerate aggregation.
-
Monitor turbidity by measuring absorbance at 350 nm at regular intervals.
-
-
SEC Analysis:
-
For the most promising excipients (those that showed the lowest turbidity), perform SEC-HPLC analysis to quantify the reduction in soluble aggregates compared to the control.
-
Table of Common Stabilizing Excipients
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-20% (Glycerol) | Preferentially excluded from the protein surface, promoting a more compact, stable state.[7][8] |
| Amino Acids | Arginine, Proline | 50-100 mM (Arginine) | Can suppress aggregation by interacting with hydrophobic patches and increasing protein solubility.[2][9] |
| Non-ionic Detergents | Tween-20, Polysorbate 80 | 0.01-0.1% | Can help to solubilize protein aggregates without causing denaturation.[2][9] |
| Chelating Agents | EDTA | Varies | Can prevent metal-catalyzed oxidation, which can lead to aggregation. |
| Chaotropes (low conc.) | Urea, Guanidine-HCl | Low concentrations | Can disrupt hydrophobic interactions that contribute to aggregation. |
Post-Conjugation Aggregate Removal
If aggregation has already occurred, several chromatography techniques can be used to remove aggregates from the monomeric product.
-
Size Exclusion Chromatography (SEC): While effective, it can be challenging to scale up for large-scale manufacturing.[10]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. Since aggregates may have a different surface charge compared to the monomer, both cation exchange (CEX) and anion exchange (AEX) can be effective for removal.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. As aggregates often expose more hydrophobic regions, they can be separated from the monomeric form using HIC.[10]
-
Mixed-Mode Chromatography (MMC): This approach combines IEX and HIC principles to provide a different selectivity for aggregate removal.[10]
Decision Pathway for Aggregate Removal
Caption: A guide for selecting an appropriate chromatography method for aggregate removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. youtube.com [youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of Products from Unreacted Benzyl-PEG2-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing unreacted Benzyl-PEG2-acid from their final product.
Troubleshooting Guide
Issue: Presence of a Small Molecular Weight Impurity Suspected to be Unreacted this compound
Initial Verification:
Before proceeding with extensive purification, it is crucial to confirm the presence of unreacted this compound.
-
Recommended Action: Analyze the crude product mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Result: A peak corresponding to the molecular weight of this compound (224.26 g/mol )[1].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and removing unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during purification?
A1: Understanding the physicochemical properties of this compound is essential for selecting an appropriate purification strategy.
| Property | Value | Implication for Purification |
| Molecular Weight | 224.26 g/mol | Significantly smaller than most protein or PROTAC products, making Size Exclusion Chromatography (SEC) a viable option. |
| Functional Groups | Carboxylic acid, Benzyl (B1604629) group, PEG2 | The carboxylic acid provides a negative charge at neutral or basic pH, which is key for Ion Exchange Chromatography (IEX). The benzyl and PEG moieties contribute to its hydrophobicity. |
| Solubility | Soluble in DMSO, DMF, water | This allows for a range of mobile phases to be used in chromatographic methods.[2] |
| pKa of Carboxylic Acid | ~4.75 (estimated) | The molecule will be negatively charged at pH > 4.75, which is a critical parameter for IEX. |
Q2: Which purification method is most effective for removing this compound?
A2: The most effective method depends on the properties of your final product. Here’s a comparison of the most common techniques:
| Purification Method | Principle of Separation | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size | Products with a significantly larger molecular weight than this compound (e.g., proteins, large PROTACs). |
| Ion Exchange Chromatography (IEX) | Separation based on net charge | Products that have a different net charge than this compound at a given pH. |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity | Products with a different hydrophobicity profile compared to this compound. This is often a high-resolution method. |
Q3: I am still seeing unreacted this compound after a single purification step. What should I do?
A3: It is not uncommon for a single purification method to be insufficient, especially if the product and impurity have similar properties. Consider the following:
-
Orthogonal Purification: Employ a second purification technique that separates based on a different principle. For example, if you first used SEC (size), follow up with IEX (charge) or RPC (hydrophobicity).
-
Optimize Your Current Method:
-
SEC: Use a column with a smaller pore size for better resolution of small molecules.
-
IEX: Adjust the pH of your buffers to maximize the charge difference between your product and this compound. A shallower salt gradient during elution can also improve separation.
-
RPC: Optimize the gradient of your organic mobile phase. A shallower gradient will provide better resolution.
-
Q4: How can I detect and quantify the amount of residual this compound in my final product?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods.
-
HPLC with UV Detection: this compound has a benzyl group that absorbs UV light (around 254 nm). You can create a standard curve with known concentrations of this compound to quantify the amount in your sample.
-
LC-MS: This is a more sensitive and specific method. You can monitor for the specific mass-to-charge ratio (m/z) of this compound.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for products with a molecular weight significantly greater than 224 g/mol .
References
Technical Support Center: Optimizing Benzyl-PEG2-acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of reactions involving Benzyl-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound and how is it activated?
The most common reaction is the formation of a stable amide bond by coupling the carboxylic acid group of this compound with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug).[1] The carboxylic acid is not sufficiently reactive on its own and requires activation.[1] The most prevalent method for activation is the use of carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3]
Q2: Why are EDC and NHS used together for activation?
Directly reacting a carboxylic acid with an amine requires harsh conditions, such as high temperatures, which can degrade sensitive biomolecules.[1] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step process increases the overall efficiency and yield of the conjugation reaction.[2][4]
Q3: What is the optimal pH for this compound coupling reactions?
A two-step pH process is recommended for optimal results.[5]
-
Activation Step: The activation of this compound with EDC/NHS is most efficient in a slightly acidic environment, with a pH range of 4.5-6.0.[3][5][6] MES buffer is commonly used for this step.[3]
-
Coupling Step: The reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.0-8.5.[5] At this pH, the primary amines are deprotonated and thus more nucleophilic.[5] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.4 are suitable for this stage.[5] It is crucial to avoid buffers containing primary amines, like Tris or glycine, as they will compete with the target molecule for the activated PEG linker.[7]
Q4: How can I monitor the progress of my this compound conjugation reaction?
Several analytical techniques can be employed to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to visualize the consumption of starting materials and the formation of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): A quantitative technique to separate and measure the concentrations of reactants and products. Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) can be utilized.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique confirms the formation of the desired conjugate by verifying its molecular weight.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded Coupling Reagents | EDC and NHS are moisture-sensitive and prone to hydrolysis.[2][6] Use fresh, high-quality reagents and prepare solutions immediately before use. Store stock solutions of this compound in an anhydrous solvent like DMSO or DMF at -20°C under an inert atmosphere.[7] |
| Suboptimal pH | The pH for the activation and coupling steps is critical. Verify the pH of your buffers. Use a pH of 4.5-6.0 for the EDC/NHS activation step and adjust to pH 7.0-8.5 for the coupling to the amine.[5] |
| Presence of Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule.[7] Use non-amine-containing buffers such as MES, PBS, or borate (B1201080) buffer.[7] |
| Insufficient Molar Excess of Reagents | The competing hydrolysis of the activated NHS ester can significantly reduce yield. Increasing the molar excess of this compound and the coupling reagents relative to the amine-containing molecule can improve the reaction efficiency.[5] A 5 to 10-fold molar excess of EDC/NHS over the PEG-acid is a common starting point.[5] |
| Low Reaction Temperature | While many coupling reactions proceed at room temperature, some sluggish reactions may benefit from a lower temperature (e.g., 4°C) over a longer period to minimize side reactions and instability of sensitive biomolecules.[8] |
Issue 2: Presence of Side Products and Impurities
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated PEG-Acid | The NHS ester of this compound is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid.[5] Perform the coupling step immediately after activation. Work quickly and ensure your buffers are freshly prepared. |
| Formation of N-acylurea | A common side product in carbodiimide-mediated reactions is the formation of an N-acylurea derivative from the rearrangement of the O-acylisourea intermediate. This can be minimized by the addition of NHS, which efficiently traps the intermediate.[2] |
| Diol Impurities in PEG Reagent | The starting this compound may contain PEG diol impurities, which can lead to unwanted cross-linking of your target molecule.[9] Use high-purity reagents. Purification of the final conjugate using techniques like size-exclusion or ion-exchange chromatography can remove cross-linked species. |
Quantitative Data Summary
While precise yields are highly dependent on the specific substrates, the following table summarizes the general effects of key parameters on the efficiency of this compound amide coupling reactions.
| Parameter | Condition | Effect on Yield | Rationale |
| pH (Activation) | 4.5 - 6.0 | Optimal | Maximizes the efficiency of EDC/NHS activation.[6] |
| pH (Coupling) | 7.0 - 8.5 | Optimal | Ensures primary amines are deprotonated and nucleophilic.[5] |
| pH (Coupling) | > 8.5 | Decreased | Increases the rate of hydrolysis of the NHS ester, reducing the amount of active reagent available.[5] |
| Molar Ratio | Increased excess of PEG-linker and coupling agents | Increased | Favors the reaction with the target amine over the competing hydrolysis reaction.[10] |
| Temperature | Increased | Generally Increased (with caution) | Can increase reaction rate, but may also promote side reactions and degradation of sensitive molecules.[8][11] |
| Coupling Agent | Use of modern uronium/aminium salts (e.g., HATU, COMU) | Potentially Increased | These reagents are often more efficient and can lead to less racemization compared to standard carbodiimides, especially for challenging couplings.[2][12] |
Experimental Protocols
Protocol: Activation of this compound and Conjugation to a Primary Amine
This protocol describes a general two-step method for conjugating this compound to an amine-containing molecule using EDC and sulfo-NHS.
Materials:
-
This compound
-
Amine-containing target molecule
-
Activation Buffer: 50 mM MES, pH 6.0[2]
-
Coupling Buffer: 100 mM Phosphate Buffer, pH 7.5[7]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion or reverse-phase chromatography)
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Conjugation to the Amine-Containing Molecule:
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method (e.g., SEC for proteins, RP-HPLC for small molecules).
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
common mistakes in handling Benzyl-PEG2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Benzyl-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a benzyl-protected hydroxyl group and a terminal carboxylic acid connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at -20°C for long-term storage, protected from light and moisture. For solutions, it is best to prepare them fresh for each use. If a stock solution is necessary, it should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and should be purged with an inert gas like argon or nitrogen to minimize oxidation. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: How do I dissolve this compound for use in aqueous reactions?
A3: this compound has limited solubility in aqueous buffers. The recommended method is to first prepare a concentrated stock solution in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). This stock solution can then be added dropwise to the vigorously stirred aqueous reaction buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough (typically <5% v/v) to avoid precipitation and potential adverse effects on biological assays.
Q4: What is the purpose of the benzyl (B1604629) group and how is it removed?
A4: The benzyl group serves as a protecting group for the hydroxyl functionality. This allows for selective reaction of the carboxylic acid group. The benzyl group is typically removed via hydrogenolysis.[2][3] This is a chemical reaction that involves the cleavage of the benzyl ether bond by reaction with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).
Q5: How does the PEG2 linker length impact the efficacy of a PROTAC?
A5: The length of the linker in a PROTAC is a critical parameter that significantly influences its ability to induce protein degradation. The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[6] While extensive research has been done on longer PEG chains, the shorter PEG2 linker in this compound can be advantageous in providing a more rigid and defined spatial orientation between the two ligands.[7]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Possible Cause: this compound is an organic molecule with low intrinsic solubility in aqueous solutions, especially at neutral or acidic pH.
-
Troubleshooting Steps:
-
Prepare a Stock Solution: Dissolve the this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
Dilution Technique: Add the stock solution dropwise to your vigorously stirred or vortexed aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Co-solvent Use: If solubility remains an issue, consider the compatibility of your experimental system with a small percentage of an organic co-solvent.
-
pH Adjustment: For some applications, adjusting the pH of the aqueous buffer to be slightly basic (pH 7.5-8.5) can increase the solubility of the carboxylic acid through deprotonation. However, be mindful of the stability of your other reagents at this pH.
-
Issue 2: Low Yield in EDC/NHS Coupling Reactions
-
Possible Cause: Inefficient activation of the carboxylic acid or hydrolysis of the activated NHS-ester intermediate.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-purity EDC and NHS. Both reagents are moisture-sensitive and should be stored in a desiccator. Allow reagents to warm to room temperature before opening to prevent moisture condensation.[8]
-
Anhydrous Conditions: For the activation step, use an anhydrous aprotic solvent like DMF or DCM to minimize hydrolysis of the NHS-ester.
-
Optimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH (7.2-8.5).[9][10] Perform the reaction in a two-step manner if possible, adjusting the pH after the activation step.
-
Reaction Time: Perform the conjugation reaction immediately after the activation step to minimize the hydrolysis of the NHS-ester.
-
Buffer Choice: Use amine-free buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the conjugation step to avoid competing reactions with the buffer components.[11]
-
Issue 3: Incomplete Benzyl Group Deprotection
-
Possible Cause: Inactive catalyst or insufficient hydrogen supply.
-
Troubleshooting Steps:
-
Catalyst Activity: Use fresh, high-quality Pd/C catalyst. The catalyst can lose activity over time or upon exposure to air.
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before introducing the catalyst and hydrogen.
-
Hydrogen Source: Use a balloon filled with hydrogen gas or a hydrogen generator to provide a continuous supply of hydrogen at atmospheric pressure. For reactions that are sluggish, increasing the hydrogen pressure may be necessary (this requires specialized equipment).
-
Solvent Choice: Use a solvent that is compatible with hydrogenation, such as methanol, ethanol, or ethyl acetate. Ensure the starting material is fully dissolved.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been fully consumed.
-
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO | Highly Soluble | The polar nature of these solvents can effectively solvate the entire molecule. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Good solvent for many organic molecules, though less polar than DMF or DMSO. |
| Ethers | THF, Dioxane | Moderately Soluble | Can solvate the molecule but are less polar than aprotic polar solvents. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | Can act as hydrogen bond donors and acceptors. |
| Aqueous Buffers | PBS, MES | Poorly Soluble | The non-polar benzyl group and the ether linkages limit solubility in water. |
| Non-polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The polar carboxylic acid and PEG chain are not well-solvated. |
Table 2: Recommended pH for EDC/NHS Coupling Reactions
| Reaction Step | Recommended pH Range | Buffer Examples | Rationale |
| Carboxylic Acid Activation | 4.5 - 6.0 | MES | Maximizes the efficiency of EDC/NHS activation while minimizing hydrolysis of the NHS-ester. |
| Amine Coupling | 7.2 - 8.5 | PBS, Borate | A sufficient concentration of deprotonated (nucleophilic) primary amines is present for efficient coupling. |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.
-
Stirring: Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Amine Addition: In a separate flask, dissolve the amine-containing compound (1 equivalent) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add the activated this compound solution dropwise to the amine solution with stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Purification: Purify the conjugate using an appropriate method such as HPLC or column chromatography.
Protocol 2: General Procedure for Benzyl Group Deprotection by Hydrogenolysis
-
Dissolution: Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Inerting: Place the solution in a flask equipped with a stir bar and seal it with a septum. Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate) to the flask under a positive pressure of the inert gas.
-
Hydrogenation: Replace the inert gas with hydrogen gas from a balloon or a regulated source.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Mandatory Visualization
Caption: Workflow for this compound conjugation and deprotection.
Caption: Troubleshooting flowchart for low yield in conjugation reactions.
References
- 1. gentaur.com [gentaur.com]
- 2. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
long-term stability and storage of Benzyl-PEG2-acid conjugates
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information on the long-term stability and storage of Benzyl-PEG2-acid conjugates. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at temperatures between 4°C and -20°C.[1] It is crucial to store the compound in a tightly sealed container, protected from light and moisture. To prevent oxidation, storing under an inert atmosphere, such as nitrogen or argon, is also recommended.
Q2: How should I handle the compound upon receiving it and for routine use?
Upon receipt, it is best to equilibrate the product to room temperature before opening the vial to avoid condensation, as moisture can affect stability. For routine use, if you need to weigh out the compound, do so in a dry, controlled environment. If the compound is a liquid, use a well-calibrated pipette.[1]
Q3: What solvents are suitable for dissolving this compound?
This compound is often soluble in a range of organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM), as well as in aqueous solutions with appropriate pH adjustment. The choice of solvent will depend on the specific application. For aqueous buffers, ensure the pH is compatible with the stability of the benzyl (B1604629) ether and the carboxylic acid group.
Q4: What are the primary degradation pathways for this compound conjugates?
The two main points of degradation are the benzyl ether linkage and the polyethylene (B3416737) glycol (PEG) backbone. The benzyl ether is susceptible to cleavage under acidic conditions and can be removed by catalytic hydrogenolysis.[2] The PEG chain is prone to oxidative degradation, which can be initiated by exposure to air (oxygen), transition metals, and light.[2]
Q5: Are there any known reactive impurities in PEG-containing reagents I should be aware of?
Yes, polyethylene glycol can contain low levels of formaldehyde (B43269) as an impurity, which can form through air oxidation.[3][4] Formaldehyde can react with the benzylguanine part of a conjugate, leading to the formation of methylene-bridged dimers.[3][4] While this compound itself does not contain a guanine (B1146940) moiety, this highlights the potential for reactions with impurities in PEG reagents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency | Degraded this compound due to improper storage. | Verify the purity of your this compound using techniques like HPLC or NMR. Ensure it has been stored correctly at the recommended temperature, protected from light and moisture. |
| Incomplete deprotection of the benzyl group (if the experimental design requires it). | Ensure your deprotection reaction (e.g., hydrogenolysis) has gone to completion. Monitor the reaction by TLC or LC-MS. | |
| pH of the reaction buffer is not optimal. | The carboxylic acid group's reactivity is pH-dependent. For reactions involving the carboxylic acid, ensure the pH is appropriate for the specific coupling chemistry being used (e.g., for EDC/NHS coupling). | |
| Unexpected side products in the reaction mixture | Degradation of the this compound during the reaction. | Avoid harsh reaction conditions such as strong acids or bases, and high temperatures. If possible, perform the reaction under an inert atmosphere. |
| Reaction with impurities in the this compound or other reagents. | Use high-purity reagents and solvents. Consider purifying the this compound if you suspect it contains impurities. | |
| Inconsistent experimental results | Batch-to-batch variability of this compound. | Characterize each new batch of the reagent upon receipt to ensure its purity and integrity. |
| Freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity and detect degradation products of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (for the benzyl group) and 214 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.
-
The presence of additional peaks may indicate impurities or degradation products.
-
Visualizations
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting workflow for this compound conjugates.
Caption: Potential degradation pathways of this compound.
References
- 1. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of O6-benzylguanine in aqueous polyethylene glycol 400 (PEG 400) solutions: concerns with formaldehyde in PEG 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of O6-Benzylguanine in Aqueous Polyethylene Glycol 400 (PEG 400) Solutions: Concerns with Formaldehyde in PEG 400 | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Benzyl-PEG2-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of Benzyl-PEG2-acid and its conjugates. Understanding the purity, structure, and properties of these molecules is critical in drug development and various bioconjugation applications where precise control over molecular composition is paramount. Here, we compare Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for the analysis of this compound and a representative conjugate.
Key Analytical Techniques at a Glance
The characterization of this compound conjugates relies on a suite of analytical methods to confirm the identity, purity, and structure of the synthesized molecules. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C). It is invaluable for confirming the covalent attachment of the PEG linker to the target molecule and for identifying the positions of modification.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to determine the purity of the conjugate and to separate it from starting materials and byproducts. Different HPLC modes, such as reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC), can be employed depending on the properties of the conjugate.
-
Mass Spectrometry (MS): An analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the conjugate, thereby confirming successful conjugation and providing information on the degree of PEGylation.
Data Presentation: A Comparative Analysis
To illustrate the application of these techniques, we present a comparative analysis of this compound and a hypothetical conjugate, "Benzyl-PEG2-NH-CH2-Ph," formed by the amide coupling of this compound with benzylamine.
Table 1: ¹H NMR Spectral Data Comparison
| Protons | This compound (Expected Chemical Shift, δ ppm) | Benzyl-PEG2-NH-CH2-Ph (Conjugate) (Expected Chemical Shift, δ ppm) | Notes on Chemical Shift Changes |
| Aromatic (Benzyl ether) | 7.25-7.40 (m, 5H) | 7.25-7.40 (m, 5H) | No significant change expected. |
| Benzyl CH₂ (ether) | 4.55 (s, 2H) | 4.55 (s, 2H) | No significant change expected. |
| PEG CH₂ (adjacent to ether) | 3.75 (t, 2H) | 3.70 (t, 2H) | Minor upfield shift possible due to change in electronic environment. |
| PEG CH₂ (adjacent to acid/amide) | 3.65 (t, 2H) | 3.55 (t, 2H) | Noticeable upfield shift upon conversion of carboxylic acid to amide. |
| Acid CH₂ | 4.15 (s, 2H) | - | Signal disappears upon amide bond formation. |
| Aromatic (Benzyl amine) | - | 7.20-7.35 (m, 5H) | New set of aromatic protons from the conjugated benzylamine. |
| Amide NH | - | ~8.0 (broad s, 1H) | Appearance of a broad singlet for the amide proton, exchangeable with D₂O. |
| Amide CH₂ | - | 4.45 (d, 2H) | New doublet signal for the methylene (B1212753) protons adjacent to the amide nitrogen. |
Table 2: HPLC Analysis Comparison
| Analyte | HPLC Method | Column | Mobile Phase | Expected Retention Time (min) | Purity (%) |
| This compound | RP-HPLC | C18, 4.6 x 150 mm, 5 µm | Gradient: Water (0.1% TFA) and Acetonitrile (B52724) (0.1% TFA) | 8.5 | >98 |
| Benzylamine | RP-HPLC | C18, 4.6 x 150 mm, 5 µm | Gradient: Water (0.1% TFA) and Acetonitrile (0.1% TFA) | 4.2 | >99 |
| Benzyl-PEG2-NH-CH2-Ph (Conjugate) | RP-HPLC | C18, 4.6 x 150 mm, 5 µm | Gradient: Water (0.1% TFA) and Acetonitrile (0.1% TFA) | 10.2 | >95 (post-purification) |
Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and gradient conditions.
Table 3: Mass Spectrometry Data Comparison
| Analyte | Ionization Mode | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | ESI+ | 238.12 | 239.13 |
| Benzylamine | ESI+ | 107.07 | 108.08 |
| Benzyl-PEG2-NH-CH2-Ph (Conjugate) | ESI+ | 327.18 | 328.19 |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of this compound conjugates.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (this compound or its conjugate) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
-
Sample Infusion: The sample, dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid), is introduced into the ESI source via direct infusion or from the LC eluent.
-
Ionization: The sample is ionized in positive ion mode ([M+H]⁺).
-
Mass Analysis: The mass-to-charge ratio of the ions is measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the analyte.
Visualizations
To further clarify the experimental workflow and molecular structures, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of a this compound conjugate.
Caption: Chemical structures of this compound, benzylamine, and their resulting conjugate.
This guide provides a foundational understanding of the analytical methods essential for the characterization of this compound conjugates. For specific applications, optimization of these methods is recommended to achieve the highest quality data.
Confirming Benzyl-PEG2-acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for verifying the successful conjugation of Benzyl-PEG2-acid to a target molecule, supported by detailed experimental protocols and data presentation.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This compound is a discrete PEG linker that introduces a short, hydrophilic spacer, and its successful conjugation must be rigorously verified. Mass spectrometry stands out as a primary and powerful tool for this purpose, offering high sensitivity and the ability to provide precise mass information.
Mass Spectrometry: The Gold Standard for Conjugation Confirmation
Mass spectrometry (MS) directly measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of bioconjugation, it confirms the reaction by detecting the expected mass shift in the target molecule after the attachment of the this compound linker. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling unambiguous confirmation of the conjugate's elemental composition.[1]
Experimental Protocol: LC-MS Analysis of a this compound Conjugate
This protocol outlines a general procedure for the analysis of a protein conjugate using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Desalting and Buffer Exchange: It is crucial to remove non-volatile salts and detergents from the sample, as they can interfere with ionization and suppress the signal.[2][3] This is typically achieved using spin desalting columns, dialysis, or reverse-phase solid-phase extraction (SPE). The sample should be exchanged into a volatile buffer system, such as 10 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[1]
-
Concentration Adjustment: The sample concentration should be adjusted to be within the optimal range for the mass spectrometer, typically in the low micromolar to high nanomolar range.
2. LC-MS System and Conditions:
-
Liquid Chromatography (LC): A reverse-phase high-performance liquid chromatography (RP-HPLC) system is commonly used to separate the conjugate from unconjugated starting materials and other impurities before it enters the mass spectrometer.[1]
-
Column: A C4 or C8 column is often suitable for protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 15-30 minutes) is typically used to elute the protein conjugate.
-
-
Mass Spectrometry (MS): An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is ideal for analyzing protein conjugates.[1]
-
Ionization Mode: Positive ion mode is typically used for proteins.
-
Mass Range: Set the mass range to encompass the expected m/z values of the unconjugated and conjugated protein.
-
In-Source Fragmentation: In some cases, in-source collision-induced dissociation (CID) can be used to generate fragment ions that provide additional structural information.[4]
-
3. Data Analysis:
-
Deconvolution: The raw mass spectrum of a protein will show a series of peaks corresponding to different charge states. Deconvolution software is used to process this data and calculate the zero-charge mass of the protein.[1]
-
Mass Comparison: Compare the deconvoluted mass of the starting material with the mass of the reaction product. A successful conjugation will result in a mass increase corresponding to the molecular weight of the attached this compound minus the mass of a water molecule lost during the amide bond formation.
Data Presentation: Expected Mass Shift
The confirmation of conjugation relies on the precise measurement of the mass shift.
| Analyte | Molecular Weight (Da) | Expected Mass Shift upon Conjugation (Da) |
| This compound | 224.26[5][6] | N/A |
| Water (lost during amide bond formation) | 18.02 | N/A |
| Net Mass Addition | 206.24 | +206.24 |
Note: The expected mass of the final conjugate will be the mass of the starting molecule + 206.24 Da.
Experimental Workflow for Mass Spectrometry Confirmation
Caption: Experimental workflow for confirming this compound conjugation by mass spectrometry.
Comparison with Alternative Analytical Methods
While mass spectrometry is a highly definitive technique, other methods can provide complementary information or be used when access to a mass spectrometer is limited.
| Method | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation of molecules based on size. | Simple, widely available, provides a visual indication of a mass increase. | Low resolution, may not resolve small mass shifts, not quantitative. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Can separate conjugate from starting material, provides information on aggregation. | Does not provide direct mass information, resolution may be insufficient for small PEGs. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Can resolve conjugated from unconjugated species, can be used for quantification. | Does not directly confirm the identity of the peak as the conjugate. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. | Can confirm the precise location of the modification and the structure of the conjugate. | Requires larger amounts of pure sample, complex data analysis, not suitable for large proteins. |
Conclusion
For the unambiguous confirmation of this compound conjugation, high-resolution mass spectrometry is the recommended method due to its precision and sensitivity.[1] The observation of the expected mass shift provides definitive evidence of a successful reaction. Alternative methods such as SDS-PAGE and chromatography can offer supporting evidence and are useful for routine monitoring of the conjugation reaction, but they lack the specificity of mass spectrometry. A multi-faceted approach, combining mass spectrometry with chromatographic techniques, will provide the most comprehensive characterization of the bioconjugate.
References
- 1. enovatia.com [enovatia.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biocompare.com [biocompare.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. qiyuebio.com [qiyuebio.com]
A Comparative Guide to HPLC Analysis of Benzyl-PEG2-acid Reaction Products
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of PEGylated molecules, the precise analysis of reaction products is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures involving Benzyl-PEG2-acid, a common bifunctional linker. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical approaches to facilitate robust method development and quality control.
Introduction to this compound and its Reactions
This compound is a valuable linker used in the synthesis of PROTACs and other complex molecules.[1][2] A typical application involves the activation of its carboxylic acid group, for example, to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on a target molecule to form a stable amide bond. Monitoring the progress of such reactions and characterizing the final products requires analytical techniques that can effectively separate the starting materials, intermediates, final product, and any byproducts. HPLC is a powerful and widely used technique for this purpose.[]
Comparison of HPLC Methods for Reaction Analysis
The analysis of a this compound reaction mixture presents a challenge due to the potential presence of compounds with varying polarities, from the relatively non-polar benzylated PEG linker to potentially more polar target molecules and byproducts. Furthermore, PEG compounds often lack a strong UV chromophore, which can necessitate alternative detection methods.[4][5]
Here, we compare two common HPLC approaches for analyzing a hypothetical reaction mixture resulting from the coupling of Benzyl-PEG2-NHS ester with a model amine-containing compound (e.g., benzylamine).
Method 1: Reversed-Phase HPLC with UV Detection
Reversed-Phase HPLC (RP-HPLC) is a go-to method for the separation of non-polar to moderately polar compounds. The benzyl (B1604629) group in this compound provides a UV chromophore, allowing for detection with a standard UV detector.
Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
For a more universal detection method that is not dependent on the presence of a chromophore, a Charged Aerosol Detector (CAD) can be employed. This is particularly useful for quantifying unreacted PEGylated reagents and other components that may not have a strong UV absorbance.[4][6][7]
Quantitative Data Summary
The following table summarizes hypothetical data from the analysis of a this compound reaction mixture using the two described HPLC methods. The data illustrates the separation of the key components.
| Compound | Retention Time (min) - Method 1 (UV) | Peak Area (%) - Method 1 (UV) | Retention Time (min) - Method 2 (CAD) | Peak Area (%) - Method 2 (CAD) |
| Benzylamine | 2.5 | 15 | 2.5 | 18 |
| This compound | 5.8 | 10 | 5.8 | 12 |
| Benzyl-PEG2-NHS | 6.5 | 5 | 6.5 | 6 |
| Product | 8.2 | 70 | 8.2 | 64 |
Experimental Protocols
Detailed methodologies for the two comparative HPLC experiments are provided below.
Method 1: Reversed-Phase HPLC with UV Detection
-
Column: C18 column (e.g., Hypersil BDS C18, 4.6 mm x 150 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 30% to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The reaction mixture is diluted 1:100 in a 50:50 mixture of Mobile Phase A and B.
Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
-
Column: C18 column (e.g., Hypersil BDS C18, 4.6 mm x 150 mm, 5 µm).[8]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.7 with 5% Acetonitrile.[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient: 30% to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Charged Aerosol Detector (CAD)
-
Injection Volume: 10 µL
-
Sample Preparation: The reaction mixture is diluted 1:100 in a 50:50 mixture of Mobile Phase A and B.
Alternative Analytical Technologies
While HPLC is a robust technique, a comprehensive characterization of this compound reaction products can be enhanced by complementary methods.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information, enabling definitive identification of reaction products, intermediates, and impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the final product and for identifying the site of conjugation. It can also be used for quantitative analysis.[10][11]
-
Two-Dimensional Liquid Chromatography (2D-LC): For complex reaction mixtures, 2D-LC can provide enhanced separation by using two different column chemistries or separation modes in sequence.[4][6]
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams outline a typical reaction pathway and the analytical workflow.
Conclusion
The HPLC analysis of this compound reaction products is a critical step in the development of PEGylated molecules. While standard RP-HPLC with UV detection can be effective, the use of a universal detector like CAD offers advantages in accurately quantifying all components of the reaction mixture. For unambiguous identification and comprehensive characterization, coupling HPLC with mass spectrometry or utilizing complementary techniques like NMR is recommended. The choice of the analytical method should be guided by the specific properties of the reactants and products, as well as the desired level of characterization.
References
- 1. gentaur.com [gentaur.com]
- 2. This compound|CAS 91555-65-6|DC Chemicals [dcchemicals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 11. benchchem.com [benchchem.com]
The Impact of PEG Linker Length in PROTACs: A Comparative Analysis of Benzyl-PEG2-Acid and Other Chain Lengths
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the linker component playing a pivotal role in determining the efficacy and selectivity of the final molecule. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity and tunable length. This guide provides a comparative analysis of Benzyl-PEG2-acid and other PEG linker lengths in PROTACs, supported by experimental data, to inform rational degrader design.
The linker in a PROTAC is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is crucial for inducing efficient ubiquitination and subsequent degradation of the target protein.[3][4]
The Role of the Benzyl (B1604629) Group
The inclusion of a benzyl group in a PEG linker, as in this compound, can offer several advantages. The aromatic ring can provide conformational rigidity to the linker, which may help in pre-organizing the PROTAC into a bioactive conformation for optimal ternary complex formation.[3] Additionally, the benzyl moiety can engage in π-stacking interactions with residues on the surface of the E3 ligase or the target protein, potentially enhancing the stability of the ternary complex.[3]
Comparative Performance of Varying PEG Linker Lengths
Generally, very short linkers, such as those with two PEG units, may not provide sufficient length and flexibility for the target protein and the E3 ligase to come together productively, leading to steric hindrance and reduced degradation efficiency.[2] Conversely, excessively long linkers can also lead to a decrease in potency, a phenomenon sometimes attributed to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[2]
Case Study: Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. While not using Benzyl-PEG-acid linkers specifically, the study provides valuable insights into the impact of linker length on degradation efficiency. The following table summarizes the key findings:
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~20% | > 10 |
| 12 | ~50% | ~5 |
| 16 | ~80% | ~1 |
| 19 | ~60% | ~3 |
| 21 | ~40% | ~7 |
Data synthesized from a study on ERα degradation, illustrating the principle of optimal linker length.[4]
As the data illustrates, there is a clear optimal linker length (in this case, a 16-atom chain) that results in the most potent degradation of the target protein. Both shorter and longer linkers led to a decrease in degradation efficiency. This underscores the importance of systematically screening a range of linker lengths during PROTAC optimization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to evaluate PROTAC performance.
Western Blotting for Protein Degradation Analysis (DC50 and Dmax Determination)
Objective: To quantify the degradation of a target protein induced by a PROTAC and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[5]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.[2]
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the PROTAC on the cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for the desired duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Ternary Complex Formation Assay (NanoBRET® Assay)
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Methodology:
-
Cell Line Engineering: Use a cell line that endogenously expresses the target protein tagged with a HiBiT peptide and stably expresses the LgBiT subunit of the NanoLuc® luciferase. The E3 ligase is fused to an acceptor molecule like HaloTag®.[9]
-
Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Luminescence and Fluorescence Detection: Add the NanoLuc® substrate. Measure both the bioluminescence from the NanoLuc®-tagged target protein (donor) and the fluorescence from the HaloTag® ligand (acceptor).
-
Data Analysis: Calculate the NanoBRET® ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.[9]
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
The length and composition of the linker are critical determinants of PROTAC efficacy. While a this compound linker may be synthetically accessible, the available data suggests that a two-PEG unit linker might be suboptimal for achieving potent degradation for many targets. The inclusion of a benzyl group can provide beneficial properties such as conformational rigidity and potential for pi-stacking interactions. However, systematic optimization of the PEG chain length is paramount. Researchers and drug development professionals should consider synthesizing and evaluating a series of PROTACs with varying linker lengths to identify the optimal construct for their specific target protein and E3 ligase combination. The experimental protocols provided herein offer a robust framework for such a comparative evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Ternary Complex Formation [promega.com]
A Head-to-Head Comparison: Benzyl-PEG2-acid vs. NHS-activated PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) linker is a critical determinant of the success of a bioconjugation strategy. The linker chemistry employed directly influences the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the ultimate biological performance of the molecule. This guide provides an objective, data-supported comparison between two prevalent classes of amine-reactive PEGylation reagents: Benzyl-PEG2-acid and N-hydroxysuccinimide (NHS)-activated PEG linkers.
At a Glance: Key Differences
The fundamental distinction between these two linker types lies in their reactivity towards primary amines, such as those found on the lysine (B10760008) residues of proteins.[1] NHS-activated PEG linkers are "ready-to-use" reagents, featuring a highly reactive ester group that directly forms a stable amide bond with an amine.[1] In contrast, the carboxylic acid of this compound must first be activated in situ to an amine-reactive species, a process typically achieved through carbodiimide (B86325) chemistry using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]
Performance Comparison: A Quantitative Overview
While both methodologies yield a stable amide bond, the reaction pathways, efficiencies, and conditions exhibit significant variations. The choice between these linkers often involves a trade-off between versatility and reaction simplicity.
| Feature | This compound | NHS-Activated PEG Linkers |
| Reaction with Amines | Indirect: Requires in situ activation of the carboxylic acid.[1] | Direct: NHS ester reacts directly with primary amines.[1] |
| Reaction Type | Two-step, one-pot reaction (activation followed by conjugation).[1] | One-step direct conjugation.[1] |
| Reaction Efficiency | Can be highly efficient, but yields may be variable and are highly dependent on reaction conditions. The two-step nature can lead to lower overall yields.[1] | Generally high and can be near-quantitative under optimal conditions. A study with an NHS-activated PEG12 linker reported a near-complete conversion with an isolated yield of over 75%.[1] |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5.[1] | pH 7.2-9.0.[1] |
| Reaction Time | Activation: 15-30 minutes; Conjugation: 2 hours to overnight.[1] | 30 minutes to 2 hours.[1] |
| Key Side Reactions | Formation of N-acylurea byproduct, hydrolysis of the in situ formed NHS ester.[1] | Hydrolysis of the NHS ester, which is accelerated at higher pH.[1] |
| Linker Stability | The carboxylic acid is stable. The in situ generated NHS ester is unstable.[1] | The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[1] |
| Conjugate Stability | The resulting amide bond is highly stable.[1] | The resulting amide bond is highly stable.[1] |
| Key Advantage | Versatility; the carboxylic acid can be used for other conjugation chemistries.[1] | Simplicity, high reactivity, and a long history of successful use.[1] |
| Considerations | Potential for side reactions during the activation step; requires careful optimization of reaction conditions.[1] | Susceptible to hydrolysis, which competes with the conjugation reaction.[1] |
Experimental Workflows and Reaction Mechanisms
The operational differences between this compound and NHS-activated PEG linkers are significant. The following diagrams illustrate the distinct experimental workflows and the underlying chemical reactions.
Experimental Protocols
Protocol 1: Conjugation with this compound
This protocol outlines a general procedure for conjugating a protein with this compound.
Materials:
-
Protein to be PEGylated in Conjugation Buffer
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature with gentle stirring to activate the carboxylic acid.
-
-
PEGylation Reaction:
-
Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted activated esters.
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Conjugation with NHS-Activated PEG Linkers
This protocol provides a general procedure for protein conjugation with a pre-activated NHS-PEG linker.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-activated PEG linker
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-activated PEG linker in a small amount of anhydrous DMSO or DMF.
-
PEGylation Reaction:
-
Add the desired molar excess of the dissolved PEG linker to the protein solution. A 20-fold molar excess is a typical starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.
Conclusion: Making the Right Choice
The decision between this compound and NHS-activated PEG linkers is contingent upon the specific requirements of the research.
NHS-activated PEG linkers offer a streamlined, one-step conjugation process with the potential for higher and more reproducible yields.[1] This makes them an excellent choice for routine PEGylation of proteins and other amine-containing molecules where simplicity and efficiency are paramount.[1]
This compound , on the other hand, provides greater versatility.[1] The terminal carboxylic acid is a stable functional group that can be utilized in various other conjugation chemistries beyond amine coupling. However, its use for PEGylation necessitates an additional activation step that requires careful optimization to maximize efficiency and minimize the formation of side products.[1] For projects that may involve more complex, multi-step conjugation strategies or where the carboxylic acid functionality is desired for other transformations, this compound is a valuable and adaptable tool.
References
A Comparative Guide to Assessing the Purity of Synthesized Benzyl-PEG2-acid Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs and other advanced bioconjugates, the purity of linker molecules such as Benzyl-PEG2-acid is of paramount importance. The presence of impurities can significantly impact reaction yields, final product purity, and ultimately, the biological activity and safety of the therapeutic agent. This guide provides an objective comparison of the principal analytical techniques for assessing the purity of synthesized this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.
| Analytical Technique | Parameter Measured | Typical Purity (%) | Strengths | Weaknesses |
| RP-HPLC-UV | Chromatographic Purity | >98% | Excellent for separating the main compound from non-UV active and UV-active impurities. High precision and robustness. | Requires a chromophore for UV detection. May require derivatization for compounds with poor UV absorbance. |
| qNMR (¹H NMR) | Molar Purity | >99% | Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][2] Gives structural confirmation. | Lower sensitivity compared to HPLC and MS for detecting trace impurities. Requires a high-purity internal standard.[1] |
| LC-MS | Molecular Weight & Impurity Identification | >98% (by peak area) | High sensitivity and specificity for detecting and identifying impurities, even at trace levels. Provides molecular weight information.[3] | Quantification can be less precise than HPLC-UV or qNMR without appropriate standards for each impurity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for determining the chromatographic purity of this compound and separating it from potential impurities such as unreacted starting materials (e.g., benzyl (B1604629) alcohol) and synthesis by-products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H NMR with an internal standard to determine the absolute purity of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic peak of this compound (e.g., the benzylic protons) and a peak from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the identification of the synthesized this compound and for the detection and characterization of process-related impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in the RP-HPLC protocol.
-
MS Parameters:
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: Optimized for the compound.
-
Gas Temperature: 325 °C.
-
-
Data Analysis:
-
Confirm the mass of the main peak corresponding to the [M+H]⁺ and/or [M-H]⁻ ions of this compound.
-
Analyze minor peaks for their mass-to-charge ratios to identify potential impurities. Tandem MS (MS/MS) can be used to obtain structural information on these impurities by analyzing their fragmentation patterns.[3] A common fragment observed for benzyl-containing compounds is the tropylium (B1234903) ion at m/z 91.[4]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of synthesized this compound.
References
A Researcher's Guide to Validating PROTAC Activity: A Comparative Analysis of Functional Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key functional assays to validate the activity of Proteolysis Targeting Chimeras (PROTACs). We delve into the experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assays for your research needs.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein entirely, offering potential advantages in efficacy and overcoming drug resistance.[3][4] The validation of a PROTAC's efficacy and mechanism of action is a critical process requiring a multi-faceted approach. This guide will compare the most common functional assays used in PROTAC development, providing the necessary information to design robust validation strategies.
The PROTAC Mechanism of Action: A Symphony of Cellular Machinery
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] The primary function of a PROTAC is to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[][8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, leading to polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the proteasome.[6][9]
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Comparative Analysis of Key Functional Assays
The validation of PROTAC activity involves a stepwise confirmation of each key event in its mechanism of action. The following table summarizes and compares the most common assays.
| Assay Category | Specific Assay | Principle | Key Parameters | Advantages | Disadvantages |
| Biochemical Assays | Ternary Complex Formation Assays (SPR, BLI, ITC, FRET) | Measures the direct interaction between the PROTAC, POI, and E3 ligase.[][10] | Binding affinity (KD), cooperativity (α) | Provides direct evidence of ternary complex formation; allows for detailed kinetic and thermodynamic analysis.[10] | Requires purified proteins; may not fully recapitulate the cellular environment.[11] |
| In Vitro Ubiquitination Assays | Detects the ubiquitination of the target protein in the presence of the PROTAC, E3 ligase, and other necessary components.[9][12] | Ubiquitination level, UbMax, predictive DC50[12] | Directly confirms the catalytic activity of the PROTAC-E3 ligase complex.[13] | In vitro system may not reflect cellular ubiquitination dynamics. | |
| Cell-Based Assays | Target Protein Degradation Assays (Western Blot, ELISA, In-Cell Western) | Quantifies the reduction in the level of the target protein in cells treated with the PROTAC.[14][15] | DC50 (half-maximal degradation concentration), Dmax (maximum degradation)[5] | Directly measures the primary outcome of PROTAC activity in a cellular context.[14] | Can be low-throughput; does not directly confirm the mechanism of degradation.[16] |
| Quantitative Proteomics (TMT, DIA) | Provides a global, unbiased view of proteome-wide changes in protein abundance following PROTAC treatment.[5][17] | On-target degradation, off-target effects, pathway analysis | Enables simultaneous assessment of on-target efficacy and off-target liabilities.[5][6] | Technically demanding and requires specialized equipment and expertise.[18] | |
| Cell Viability/Proliferation Assays (MTS, CTG) | Measures the functional consequence of target protein degradation on cell health or proliferation.[3][14] | GI50 (half-maximal growth inhibition) | Links target degradation to a biological outcome. | Indirect measure of PROTAC activity; can be influenced by off-target effects. |
Experimental Workflow for PROTAC Validation
A robust validation strategy for a novel PROTAC typically follows a logical progression from biochemical confirmation to cellular and functional characterization.
Caption: A typical experimental workflow for the validation of a novel PROTAC.
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.[14]
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Following washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using an appropriate substrate (e.g., ECL). Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5]
Protocol 2: In-Cell Target Ubiquitination Assay
This protocol is designed to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[14]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50) for a shorter time period (e.g., 1-4 hours).
-
Proteasome Inhibition: Crucially, co-treat the cells with a proteasome inhibitor (e.g., MG132) for the last 1-4 hours of the PROTAC treatment. This will lead to the accumulation of ubiquitinated proteins that would otherwise be degraded.[14]
-
Immunoprecipitation (IP): Lyse the cells and perform immunoprecipitation using an antibody specific to the target protein to enrich for the POI.
-
Western Blot for Ubiquitin: Elute the immunoprecipitated proteins and perform a Western blot as described in Protocol 1. Probe the membrane with an antibody that recognizes ubiquitin. A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the target protein.[14]
Choosing the Right Assay: A Logical Framework
The selection of appropriate assays depends on the stage of PROTAC development and the specific questions being addressed.
Caption: A decision-making guide for selecting appropriate PROTAC validation assays.
Conclusion
Validating the activity of a PROTAC is a comprehensive process that requires a combination of biochemical, cell-based, and functional assays. By systematically confirming ternary complex formation, target ubiquitination, selective protein degradation, and a downstream functional effect, researchers can build a robust data package to support the advancement of their PROTAC molecules. This guide provides a framework for designing and executing these critical experiments, ultimately enabling the development of novel and effective protein-degrading therapeutics.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Flexible vs. Rigid PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them.[2][3] While significant attention is often given to the warhead and E3 ligase ligand, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and ultimately, the degradation efficiency and selectivity.[4][5]
This guide provides a comparative analysis of two primary classes of PROTAC linkers: flexible and rigid. We will explore their respective characteristics, supported by experimental data, and provide detailed protocols for key validation assays.
The Role of the Linker: More Than a Spacer
The linker's primary role is to bridge the POI and E3 ligase, facilitating the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[] However, its influence extends far beyond simple proximity induction. The linker's length, composition, and rigidity dictate the geometry of the ternary complex, which is crucial for effective ubiquitination.[7] A suboptimal linker can result in steric hindrance or an unproductive ternary complex geometry, thereby compromising degradation.[4] Conversely, a well-designed linker can enhance the stability of the ternary complex through favorable interactions, improving potency and selectivity.[8]
Flexible Linkers: The Versatile Starting Point
Flexible linkers, typically composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are the most common type used in initial PROTAC design, largely due to their synthetic accessibility.[4][]
Characteristics:
-
Conformational Plasticity: Their high degree of freedom allows them to explore a wide conformational space, which can be advantageous in finding a productive binding mode between the POI and E3 ligase without prior structural knowledge.[9]
-
Solubility Enhancement: PEG linkers, in particular, are hydrophilic and can improve the solubility and permeability of the PROTAC molecule.[1]
-
Potential Drawbacks: Excessive flexibility can come with an entropic penalty upon ternary complex formation, potentially leading to lower stability.[7] Furthermore, long, flexible chains may lead to increased sensitivity to oxidative metabolism.[] Studies have also shown that some flexible linkers can lead to hydrophobic collapse in aqueous environments, which may negatively impact cell permeability.[9][10]
Rigid Linkers: Engineering Potency and Selectivity
Rigid linkers incorporate structural elements like alkynes, triazoles, piperazine (B1678402)/piperidine (B6355638) rings, or other cyclic and aromatic scaffolds.[2][][11] These elements restrict the conformational freedom of the linker.
Characteristics:
-
Pre-organization: By reducing flexibility, rigid linkers can "pre-organize" the PROTAC into a bioactive conformation that is more favorable for ternary complex formation. This can reduce the entropic cost of binding and enhance the stability of the complex.[4][7]
-
Improved Pharmacokinetics: The inclusion of rigidifying elements like piperazine rings has been shown to improve metabolic stability and oral bioavailability.[12]
-
Enhanced Selectivity: The defined spatial orientation enforced by a rigid linker can lead to more specific protein-protein interactions within the ternary complex, potentially improving selectivity for the target protein over others.[8]
-
Potential Drawbacks: The lack of flexibility means that a rigid linker requires more precise design, often guided by structural data, as an incorrect orientation can completely prevent ternary complex formation due to steric clashes.[8]
Comparative Performance Data
The choice between a flexible and rigid linker is highly dependent on the specific target and E3 ligase pair. Optimization often involves a "trial and error" approach, but emerging trends highlight the potential benefits of incorporating rigidity.[2] The following table summarizes data from studies where linker composition was varied, illustrating the impact on degradation performance.
| PROTAC / Series | Target Protein | E3 Ligase | Linker Type | Linker Description | DC₅₀ | Dₘₐₓ | Key Finding / Reference |
| PI3K/mTOR Series | PI3K / mTOR | VHL | Flexible | C8 Alkyl Chain | ~10-100 nM | >90% | Flexible linkers showed superior degradation, possibly by more effectively promoting ternary complex formation.[13] |
| PI3K/mTOR Series | PI3K / mTOR | VHL | Rigid | Piperidine/Piperazine | >1 µM | <50% | The rigid piperidine ring was suggested to restrict the spatial proximity needed for an effective ternary complex.[13] |
| BETd Series | BRD4 | VHL | Flexible | PEG/Alkyl | Variable | Variable | Early BET degraders commonly used flexible linkers, establishing the initial proof-of-concept.[9] |
| BETd Series | BRD4 | VHL | Rigid | Benzene-containing | Improved | Improved | Incorporating a benzene (B151609) component into the linker enabled a π-π stacking interaction, improving ternary complex stability.[8] |
| ERK5 Series (Cmpd 1) | ERK5 | VHL | Flexible | Aliphatic Chain | Low µM | N/A | This PROTAC with a flexible alkyl linker showed very low cell permeability.[10] |
| ERK5 Series (Cmpd 2) | ERK5 | VHL | Flexible (more polar) | PEG-based | ~100-200 nM | >90% | Replacing two methylene (B1212753) groups with oxygen atoms dramatically increased cell permeability by 22-fold.[10] |
Note: DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values are approximated from published data for comparative purposes. Direct comparison across different studies should be done with caution due to varying experimental conditions.
Experimental Protocols
Validating the performance of a novel PROTAC requires a series of robust biochemical and cellular assays.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in a solution.[3][14]
Methodology:
-
Reagent Preparation: Obtain or prepare purified recombinant target protein and E3 ligase complex. Label one protein with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2 or FITC) using appropriate antibody conjugates or direct labeling kits.
-
Assay Setup: In a low-volume microplate (e.g., 384-well), add the labeled target protein and labeled E3 ligase at fixed concentrations.
-
PROTAC Titration: Add the PROTAC compound across a range of concentrations (e.g., 10-point serial dilution). Include no-PROTAC and no-protein controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.
-
FRET Measurement: Measure the TR-FRET signal using a compatible plate reader. The reader will excite the donor fluorophore (e.g., at 340 nm) and measure emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. An increase in this ratio indicates FRET, signifying that the two proteins are in close proximity due to ternary complex formation. Plot the FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect".[15]
In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[14]
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, assemble the ubiquitination reaction mixture containing:
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the E3 ligase)
-
Purified E3 ligase complex
-
Purified target protein
-
Ubiquitin (often biotin- or FLAG-tagged for easier detection)
-
ATP regeneration system
-
Reaction buffer
-
-
Initiation: Add the PROTAC of interest or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Analyze the reaction products via Western blot. Use an antibody against the target protein to observe the appearance of higher molecular weight bands (a "ladder"), which correspond to the poly-ubiquitinated protein. Alternatively, if using tagged ubiquitin, use an antibody against the tag (e.g., anti-FLAG or streptavidin-HRP).
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
The Evolving Landscape of Bioconjugation: A Guide to Alternatives for Benzyl-PEG2-acid
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins and other biomolecules is a cornerstone of innovation. Benzyl-PEG2-acid, a popular amine-reactive linker, has long been a workhorse in this field. However, the demand for greater control, stability, and efficiency in bioconjugation has spurred the development of a diverse array of alternative linkers and chemistries. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research and development endeavors.
This compound and its activated forms, such as NHS esters, react with primary amines, most notably the ε-amino group of lysine (B10760008) residues on proteins. While effective, this approach can lead to heterogeneous products due to the abundance of lysine residues on the protein surface. This guide explores alternatives that offer improved site-specificity, bond stability, and reaction orthogonality.
Comparative Analysis of Key Performance Metrics
The choice of a bioconjugation strategy hinges on several key parameters, including reaction efficiency, the stability of the resulting bond, and the reaction's specificity. The following table summarizes the performance of common alternatives to traditional amine-reactive linkers like this compound.
| Feature | This compound (via NHS Ester) | Thiol-Reactive (e.g., Maleimide-PEG-linker) | Click Chemistry (e.g., SPAAC) | Recombinant Protein Linkers |
| Target Functional Group | Primary amines (-NH2) | Thiols (-SH) | Azides (-N3) and Alkynes | Genetically encoded reactive handles |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[1] | Very fast (minutes to a few hours at room temperature)[1] | Fast, with some reactions completing in under an hour[1] | Dependent on the specific ligation chemistry used |
| Reaction Yield | Generally high, but can be variable, often leading to heterogeneous products[1] | High, but can also result in heterogeneity if multiple thiols are present | Very high, often near-quantitative, leading to homogeneous products[2] | High, with potential for highly homogeneous products |
| Specificity & Stoichiometry | Low specificity due to multiple lysine residues, difficult to control stoichiometry[1] | Highly selective for thiols, offering better site-specificity than amine chemistry[1] | Highly specific and bioorthogonal, allowing for precise 1:1 stoichiometry[1] | Site-specific incorporation of unnatural amino acids allows for precise control |
| Stability of Linkage | Stable amide bond[1] | Thioether bond can be unstable and reversible in vivo (retro-Michael reaction)[1][3] | Highly stable and irreversible triazole ring[1] | Varies depending on the conjugation chemistry employed |
| pH Sensitivity | Optimal at pH 7-9[1] | Optimal at pH 6.5-7.5; can react with amines at higher pH[1] | Generally insensitive to pH (typically 4-11)[1] | Dependent on the specific ligation chemistry |
| Biocompatibility | Generally good for in vitro applications[1] | Potential for in vivo instability and off-target reactions[3] | Excellent biocompatibility, ideal for in vivo applications[4] | Biodegradable and potentially less immunogenic than PEG[5] |
In-Depth Look at the Alternatives
Thiol-Reactive Linkers: Precision Through Cysteine Chemistry
Targeting cysteine residues offers a significant improvement in site-specificity over amine-reactive chemistry due to the lower abundance of free thiols on protein surfaces.
-
Maleimide-PEG-Linkers : These are widely used for their high reactivity towards sulfhydryl groups.[6] However, the resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[3] Recent developments have led to "next-generation" maleimides with improved stability.[3]
-
Vinyl Sulfone and Haloacetamide Linkers : These form highly stable, irreversible thioether bonds, overcoming the primary limitation of maleimide (B117702) chemistry.[3] Conjugates formed with sulfone linkers have demonstrated significantly improved serum stability compared to their maleimide counterparts.[7]
Click Chemistry: The Gold Standard for Bioorthogonality
"Click chemistry," particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized bioconjugation.[1][8] This approach involves the reaction of an azide-modified molecule with a strained alkyne, forming a stable triazole linkage.
-
Key Advantages : The reaction is highly specific, rapid, and can be performed under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[1][4] The bioorthogonal nature of the reactants ensures that they do not interact with native functional groups in biological systems.
Recombinant Protein Linkers: Nature's Alternative to PEG
Instead of synthetic polymers like PEG, researchers are increasingly turning to genetically engineered polypeptide linkers.[9][10] These "recombinant PEGs" are composed of repeating amino acid sequences and offer several advantages:
-
Biodegradability and Homogeneity : Unlike synthetic PEGs, which are polydisperse, recombinant linkers have a defined molecular weight and are biodegradable.[5]
-
Functionalization : They can be designed to include specific reactive handles for orthogonal conjugation chemistries.[5] Studies have shown that conjugates with polysarcosine (PSar), a polypeptoid, can exhibit comparable or even superior in vivo performance to PEGylated proteins.[11]
Experimental Workflows and Protocols
To facilitate a direct comparison, the following sections outline a general workflow for bioconjugation and provide detailed experimental protocols for both traditional amine-reactive coupling and a modern click chemistry approach.
General Bioconjugation Workflow
Caption: A generalized workflow for a typical bioconjugation experiment.
Experimental Protocol 1: Amine-Reactive Conjugation using an NHS-Ester Linker
This protocol describes the conjugation of an NHS-ester activated PEG linker to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-linker (e.g., Benzyl-PEG2-NHS ester) dissolved in anhydrous DMSO or DMF (10 mM stock)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the reaction.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the NHS-PEG-linker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12]
-
Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by desalting or dialysis into a suitable storage buffer.
-
Analysis: Characterize the conjugate using SDS-PAGE to visualize the increase in molecular weight and mass spectrometry to determine the degree of labeling.
Experimental Protocol 2: Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC)
This protocol outlines the conjugation of an azide-modified protein with a strained alkyne (e.g., DBCO)-functionalized molecule.
Materials:
-
Azide-modified protein (in a suitable buffer, pH 6-8)
-
DBCO-functionalized molecule dissolved in DMSO (10 mM stock)
-
Purification equipment (e.g., SEC-HPLC)
Procedure:
-
Reaction Setup: Add a 1.5- to 5-fold molar excess of the DBCO-functionalized molecule to the azide-modified protein solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted components.
-
Analysis: Confirm the successful conjugation and purity of the product using mass spectrometry and SDS-PAGE.
Logical Relationship of Linker Selection
The selection of an appropriate linker is a critical decision that is influenced by the specific application and desired properties of the final bioconjugate.
Caption: Decision-making flowchart for selecting an appropriate bioconjugation linker.
Conclusion
While this compound and other traditional amine-reactive linkers remain valuable tools, the field of bioconjugation has significantly advanced. Alternatives based on thiol-reactive chemistries, bioorthogonal click reactions, and recombinant protein linkers offer superior control over stoichiometry, enhanced stability, and greater homogeneity of the final conjugate. For drug development professionals, the improved in vivo stability offered by these advanced linkers can translate to a wider therapeutic window and reduced off-target toxicity. The choice of the optimal linker strategy will depend on the specific application, the nature of the biomolecule, and the desired properties of the final product. By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate tools to advance their scientific and therapeutic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of Linker Length in Ternary Complex Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, the seemingly simple bridge between the target protein and E3 ligase ligands, plays a critical and complex role in the formation of a productive ternary complex, the essential prerequisite for target protein degradation. This guide provides an objective comparison of how linker length impacts ternary complex formation, supported by experimental data and detailed methodologies.
The efficacy of a PROTAC is intrinsically linked to the stability and conformational competence of the ternary complex it induces. The linker's length is a key determinant in this process. An inadequately short linker can introduce steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, an excessively long linker can lead to a highly flexible and unstable ternary complex, resulting in inefficient ubiquitination and subsequent degradation of the target protein.[1][] Therefore, the optimization of linker length is a critical step in the development of potent and selective PROTACs.[3]
Quantitative Analysis of Linker Length on Degradation Efficiency
Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader for a specific target protein and E3 ligase pair. The following table summarizes quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins. A clear "sweet spot" for linker length often emerges, highlighting the necessity of this optimization.[1]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | Unspecified | PEG | 12 | >1000 | <20 | [][3] |
| ERα | Unspecified | PEG | 16 | ~10 | >90 | [][3] |
| ERα | Unspecified | PEG | >16 | Reduced Efficacy | Reduced Efficacy | [][3] |
| p38α | Unspecified | Unspecified | <15 | Reduced Efficacy | Reduced Efficacy | [1] |
| p38α | Unspecified | Unspecified | 15-17 | Optimal | Optimal | [1] |
| p38α | Unspecified | Unspecified | >17 | Reduced Efficacy | Reduced Efficacy | [1] |
| BTK | CRBN | PEG | Varied | U-shaped curve | U-shaped curve | [4] |
| PI3K/mTOR | VHL | Alkyl | 8 (C8) | 42.23-227.4 | 71.3-88.6 | [5] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Optimal values are highlighted in bold.
For the degradation of Estrogen Receptor alpha (ERα), a 16-atom polyethylene (B3416737) glycol (PEG) linker was found to be optimal, with both shorter and longer linkers leading to a significant reduction in degradation efficacy.[][3] Similarly, a linker length of 15-17 atoms was identified as most effective for the degradation of p38α.[1] Studies on Bruton's tyrosine kinase (BTK) degradation have shown a U-shaped dose-response curve, indicating the complexity of ternary complex formation.[4] For the dual-target degradation of PI3K and mTOR, an 8-carbon alkyl linker proved to be optimal.[5]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the process, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating linker length.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating linker length impact.
Experimental Protocols
Several biophysical and cellular assays are crucial for characterizing the formation and stability of the ternary complex and the subsequent degradation of the target protein.
Ternary Complex Formation Assays
1. Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for measuring the thermodynamics of binding interactions and determining the cooperativity of ternary complex formation.[6]
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[6]
-
Materials: Purified target protein, purified E3 ligase complex, PROTAC of interest, ITC instrument, and a matched dialysis buffer.[6]
-
Methodology:
-
Binary Binding Affinity (PROTAC to E3 Ligase): Titrate the PROTAC solution (in the syringe) into the E3 ligase solution (in the cell). Analyze the data using a one-site binding model to determine the dissociation constant (KD1).[6]
-
Binary Binding Affinity (PROTAC to Target Protein): Titrate the PROTAC solution into the target protein solution to determine KD2.[6]
-
Ternary Binding Affinity: Titrate the PROTAC solution into a pre-formed complex of the E3 ligase and the target protein. Analyze the data to determine the apparent KD for ternary complex formation.[6]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD_binary / KD_ternary). A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[7][8]
-
2. Surface Plasmon Resonance (SPR)
SPR is a sensitive technique for measuring the kinetics and affinity of molecular interactions in real-time.[9][10]
-
Objective: To determine the association (kon) and dissociation (koff) rates and the equilibrium dissociation constant (KD) for binary and ternary complex formation.
-
Methodology:
-
Immobilize the E3 ligase onto the sensor chip surface.[10]
-
Measure the binary binding affinity by flowing the PROTAC over the surface.[10]
-
To measure ternary complex formation, flow the PROTAC in the presence of a near-saturating concentration of the target protein over the E3 ligase-functionalized surface.[8][10]
-
The enhancement in binding response compared to the binary interaction indicates ternary complex formation. The data can be analyzed to determine the kinetics and affinity of this interaction.
-
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are proximity-based assays used to confirm the formation of the ternary complex in solution.[11]
-
Objective: To detect the proximity of the target protein and the E3 ligase induced by the PROTAC.
-
Methodology:
-
Use purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).[11]
-
Label the proteins with fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin).[11]
-
In a microplate, combine the purified proteins and labeled antibodies with varying concentrations of the PROTAC.[11]
-
An increase in the FRET signal indicates that the two proteins are in close proximity, confirming the formation of the ternary complex.[11]
-
Cellular Degradation Assays
1. Western Blotting
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]
-
Objective: To determine the extent of target protein degradation at different PROTAC concentrations.
-
Methodology:
-
Culture cells and treat them with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.[11]
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[11]
-
Incubate with a secondary antibody and visualize the protein bands.[11]
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.[11]
-
2. NanoBRET™ Assay
This is a live-cell assay to measure ternary complex formation and protein degradation kinetics.[5][12]
-
Objective: To quantitatively measure the interaction of the PROTAC with the target protein and E3 ligase in living cells and monitor the kinetics of target protein degradation.
-
Methodology:
-
Genetically fuse the target protein with a NanoLuc® luciferase and the E3 ligase with a HaloTag®.
-
Treat the cells with the HaloTag® ligand labeled with a fluorescent reporter.
-
Add the PROTAC and measure the bioluminescence resonance energy transfer (BRET) signal over time. An increase in the BRET signal indicates ternary complex formation.
-
To measure degradation, monitor the decrease in the total luminescence signal from the NanoLuc®-tagged target protein over time.
-
Conclusion
The length of the linker in a PROTAC molecule is a critical parameter that significantly influences the formation and stability of the ternary complex, and consequently, the efficiency of target protein degradation. A systematic evaluation of a series of linkers with varying lengths is essential to identify the optimal configuration for a given target and E3 ligase pair. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of linker length and guide the rational design of more effective PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.co.jp [promega.co.jp]
A Comparative Guide to Site-Specific Antibody Conjugation Technologies
In the landscape of targeted therapeutics, the precise and controlled conjugation of payloads to antibodies is paramount for developing effective and safe treatments, such as antibody-drug conjugates (ADCs). Site-specific conjugation methods have emerged as a superior alternative to random stochastic methods, offering greater homogeneity, improved stability, and a wider therapeutic window. This guide provides a comparative overview of prominent site-specific conjugation technologies, with a focus on their underlying principles, experimental workflows, and performance characteristics.
While not a standalone conjugation method, bifunctional linkers like Benzyl-PEG2-acid are critical components in many of these technologies. The carboxylic acid moiety of this compound can be activated to react with nucleophilic amino acid residues on an antibody, while the benzyl-protected polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the final conjugate. The choice of linker is integral to the overall performance of the conjugate.
Comparison of Key Site-Specific Conjugation Technologies
The following table summarizes the key performance indicators of four leading site-specific conjugation methods: Engineered Cysteine (e.g., THIOMAB™), Enzymatic Glycan Remodeling (e.g., GlyCLICK®), Sortase-A Mediated Ligation, and Unnatural Amino Acid Incorporation.
| Feature | Engineered Cysteine (THIOMAB™) | Glycan Remodeling (GlyCLICK®) | Sortase-A Mediated Ligation | Unnatural Amino Acid (UAA) Incorporation |
| Principle | Introduction of a reactive cysteine residue at a specific site on the antibody for conjugation with thiol-reactive linkers.[1][2] | Enzymatic modification of the conserved N-glycans on the Fc region to introduce a reactive handle for click chemistry.[3][4] | Enzymatic recognition of a specific peptide tag (e.g., LPETG) on the antibody for ligation with a payload carrying a corresponding nucleophilic tag (e.g., oligoglycine).[5][6][7] | Genetic incorporation of an amino acid with an orthogonal reactive group (e.g., ketone, azide) that is not present in natural proteins.[8][9][10] |
| Drug-to-Antibody Ratio (DAR) | Typically 2 or 4, highly homogeneous.[11] | Precisely 2, highly homogeneous.[12] | Typically 2 (if tag is on both heavy chains), highly homogeneous. | Precisely controlled based on the number of incorporated UAAs (e.g., 1, 2, or more).[10] |
| Conjugation Efficiency | High, often >95%.[9] | High, typically quantitative.[12] | Variable, can be high (>80%) but requires optimization of reaction conditions.[13] | High, often >95% with optimized reaction conditions.[9] |
| Impact on Antigen Binding | Minimal, as conjugation sites are typically chosen outside the antigen-binding regions.[14] | Minimal to none, as conjugation occurs on the Fc region, distant from the Fab arms.[4] | Minimal, assuming the peptide tag is placed at a non-interfering location (e.g., C-terminus of heavy or light chain). | Minimal, as the UAA can be incorporated at sites distant from the antigen-binding domain.[10] |
| Serum Stability | Generally good, but can be dependent on the maleimide (B117702) linker chemistry used. Next-generation maleimides show enhanced stability.[15][16] | High, due to the stable triazole linkage formed by click chemistry. | High, as a native peptide bond is formed. | High, dependent on the specific bioorthogonal reaction used (e.g., oxime linkages are very stable).[9] |
| Versatility | Applicable to any antibody that can be recombinantly expressed. A wide range of thiol-reactive payloads can be used. | Applicable to most IgG isotypes with conserved N-glycans without the need for antibody engineering.[12] | Requires genetic engineering to introduce the recognition tag. Applicable to a wide range of payloads modified with the corresponding nucleophile. | Requires significant cell line engineering but offers the most versatile chemistry through the introduction of various orthogonal reactive groups.[8] |
Experimental Workflows and Methodologies
The following sections provide detailed overviews of the experimental protocols for each conjugation technology, accompanied by visual diagrams to illustrate the workflows.
Engineered Cysteine (THIOMAB™) Technology
This technology involves the substitution of a specific amino acid in the antibody sequence with a cysteine. The engineered thiol group provides a reactive handle for conjugation with thiol-reactive linkers, such as maleimides.
Caption: Workflow for generating ADCs using engineered cysteine technology.
Experimental Protocol: Engineered Cysteine Conjugation
-
Antibody Engineering and Expression:
-
A specific amino acid residue in the antibody heavy or light chain is replaced with a cysteine via site-directed mutagenesis.
-
The engineered antibody is expressed in mammalian cells (e.g., CHO or HEK293) and purified using standard chromatography techniques (e.g., Protein A affinity chromatography).[17]
-
-
Reduction and Re-oxidation:
-
The purified antibody is subjected to a mild partial reduction using an agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce the engineered cysteine thiol groups, which may have formed disulfides with glutathione (B108866) from the culture medium.
-
The native inter-chain disulfide bonds are subsequently re-oxidized, for example, using dehydroascorbic acid, leaving the engineered cysteines as free thiols.[18]
-
-
Conjugation:
-
The reduced and re-oxidized antibody is then reacted with a 5-10 fold molar excess of a thiol-reactive linker-payload (e.g., a maleimide-functionalized payload like Maleimide-PEG-MMAE).
-
The reaction is typically carried out in a buffer such as PBS at a slightly basic pH (7.5-8.0) for 1-2 hours at room temperature.[19]
-
-
Purification and Analysis:
-
The resulting ADC is purified from unreacted linker-payload and antibody fragments using techniques like size-exclusion chromatography (SEC) or tangential flow filtration.
-
The drug-to-antibody ratio (DAR) and homogeneity of the ADC are determined by hydrophobic interaction chromatography (HIC) and/or mass spectrometry (MS).[20]
-
Enzymatic Glycan Remodeling (GlyCLICK®)
This method leverages the conserved N-linked glycans in the Fc region of IgG antibodies. A series of enzymatic reactions modifies these glycans to introduce a bioorthogonal handle for click chemistry.
Caption: Workflow for site-specific conjugation using GlyCLICK® technology.
Experimental Protocol: GlyCLICK® Conjugation
-
Deglycosylation:
-
The native antibody (typically 1 mg/mL) is incubated with immobilized GlycINATOR® (EndoS2) enzyme in a spin column. This enzyme specifically cleaves the N-glycan after the first N-acetylglucosamine (GlcNAc) residue.
-
The reaction is carried out in a compatible buffer (e.g., TBS) at 37°C for 30 minutes. The deglycosylated antibody is then collected by centrifugation.[3][21]
-
-
Azide Activation:
-
The deglycosylated antibody is incubated with a mutant galactosyltransferase enzyme, GalT(Y289L), and an azide-modified sugar substrate, UDP-GalNAz.
-
This reaction, performed at 30°C overnight, transfers the azide-containing sugar to the exposed GlcNAc on both heavy chains.[22]
-
-
Click Reaction:
-
The azide-activated antibody is then reacted with a linker-payload that has been functionalized with a dibenzocyclooctyne (DBCO) group.
-
This copper-free click reaction (strain-promoted alkyne-azide cycloaddition or SPAAC) proceeds efficiently at room temperature overnight to form a stable triazole linkage.[12]
-
-
Purification and Analysis:
-
The final ADC is purified from excess reagents using standard chromatography methods.
-
The resulting ADC has a highly homogeneous DAR of 2 and can be characterized by MS and HIC.
-
Sortase-A Mediated Ligation
This chemoenzymatic method utilizes the bacterial transpeptidase Sortase A to recognize a specific C-terminal peptide tag (e.g., LPETG) on an antibody and ligate it to a payload functionalized with an N-terminal oligoglycine motif.
Caption: Workflow for Sortase-A mediated antibody-payload conjugation.
Experimental Protocol: Sortase-A Ligation
-
Substrate Preparation:
-
The antibody of interest is genetically engineered to include a C-terminal Sortase A recognition motif (e.g., LPETG), followed by a purification tag (e.g., His-tag). The antibody is then expressed and purified.
-
The payload is chemically synthesized to contain an N-terminal triglycine (B1329560) (GGG) motif.[7]
-
-
Sortase-A Reaction:
-
The LPETG-tagged antibody, the GGG-tagged payload (typically in 10-50 fold molar excess), and purified Sortase A enzyme are incubated together in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, pH 7.5).
-
The reaction is typically run for 2-4 hours at 25°C.[6]
-
-
Purification and Analysis:
-
The reaction mixture is passed through a Protein A column to capture the antibody and ADC, washing away the excess payload, Sortase A (if not tagged appropriately for removal), and the cleaved C-terminal tag.
-
The purified ADC is then analyzed by SDS-PAGE to confirm the increase in molecular weight and by MS to verify the precise DAR.
-
Unnatural Amino Acid (UAA) Incorporation
This powerful technique involves expanding the genetic code of the expression host to incorporate a UAA with a unique chemical handle at a specific site in the antibody. This handle can then be used for bioorthogonal conjugation.
Caption: Workflow for ADC generation via unnatural amino acid incorporation.
Experimental Protocol: UAA Incorporation and Conjugation
-
Cell Line Engineering and Expression:
-
A mammalian cell line is engineered to express an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.
-
The antibody gene is mutated to introduce an amber stop codon (TAG) at the desired conjugation site.
-
The engineered cells are cultured in a medium supplemented with the unnatural amino acid (e.g., p-acetylphenylalanine, pAcF). The orthogonal synthetase charges its tRNA with the UAA, which is then incorporated at the amber codon during protein translation.
-
The UAA-containing antibody is then expressed and purified.[9]
-
-
Bioorthogonal Conjugation:
-
The purified antibody with the incorporated UAA is reacted with a linker-payload containing a complementary reactive group. For example, if pAcF (containing a ketone group) is used, the payload would be functionalized with an aminooxy group to form a stable oxime bond.
-
The reaction is typically performed in an acidic buffer (e.g., 100 mM acetate, pH 4.5) for 24-48 hours at 37°C.[9]
-
-
Purification and Analysis:
-
The resulting ADC is purified to remove unreacted components.
-
Characterization by MS will confirm the precise mass of the ADC, verifying the site-specific incorporation and conjugation.
-
Conclusion
The validation of site-specific conjugation is a multi-faceted process that relies on a suite of analytical techniques to confirm the homogeneity, stability, and retained biological function of the resulting antibody conjugate. Technologies such as engineered cysteine, glycan remodeling, Sortase-A ligation, and unnatural amino acid incorporation each offer distinct advantages and present different challenges. The choice of method depends on the specific requirements of the therapeutic application, including the desired DAR, the nature of the payload, and the need for antibody engineering. As the field advances, the development of more efficient and versatile site-specific conjugation strategies, coupled with robust analytical validation, will continue to drive the creation of next-generation targeted therapies with improved efficacy and safety profiles.
References
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genovis.com [genovis.com]
- 4. Particle generation, functionalization and sortase A-mediated modification with targeting of single-chain antibodies for diagnostic and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. [PDF] Antibody conjugates with unnatural amino acids. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. genovis.com [genovis.com]
- 12. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 17. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. genovis.com [genovis.com]
- 21. genovis.com [genovis.com]
- 22. genovis.com [genovis.com]
A Researcher's Guide to Quantitative Analysis of Benzyl-PEG2-acid Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise quantitative analysis of bioconjugation reactions is paramount for ensuring the efficacy, safety, and reproducibility of novel therapeutics and research tools. The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG2-acid, to proteins, peptides, or small molecules—a process known as PEGylation—is a widely employed strategy to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive comparison of key analytical techniques for quantifying the conjugation efficiency of this compound, a bifunctional linker featuring a benzyl (B1604629) ether at one terminus and a carboxylic acid at the other.
This guide presents a comparative overview of common analytical methods, including High-Performance Liquid Chromatography (HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Detailed experimental protocols and quantitative data are provided to assist researchers in selecting the most appropriate method for their specific application.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for quantifying this compound conjugation efficiency depends on several factors, including the nature of the molecule being conjugated, the required level of accuracy and precision, sample throughput needs, and available instrumentation. The following table summarizes the key aspects of the most common methods.
| Technique | Principle | Sample Type | Throughput | Quantitative Capability | Key Advantages | Limitations |
| RP-HPLC | Separation based on hydrophobicity. | Peptides, Small Molecules, Proteins | High | Excellent | High resolution, well-established methods, can separate unreacted species, conjugate, and byproducts.[4] | Requires chromophores for UV detection unless coupled with other detectors (e.g., ELSD, CAD).[2] |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Peptides, Proteins | High | Semi-Quantitative to Quantitative | High sensitivity, provides direct confirmation of conjugation by mass increase, can identify multiple PEGylation states.[5] | Signal intensity can be variable, making accurate quantification challenging without internal standards. Polydispersity of some PEGs can broaden peaks.[6] |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Small Molecules, Peptides (with limitations) | Low to Medium | Excellent | Provides detailed structural information, can directly quantify conjugation by comparing integrals of specific proton signals.[7][8][9] | Lower sensitivity compared to MS, complex spectra for large molecules, requires relatively pure samples. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Small Molecules, Proteins (qualitative) | High | Qualitative to Semi-Quantitative | Fast and non-destructive, can monitor the disappearance of starting materials and appearance of product functional groups (e.g., amide bond formation).[10][11] | Not inherently quantitative without extensive calibration, spectral overlap can be an issue in complex mixtures. |
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating and quantifying the components of a conjugation reaction mixture. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Protocol for Analysis of a this compound Peptide Conjugate:
-
Sample Preparation:
-
Quench the conjugation reaction by adding a suitable reagent (e.g., hydroxylamine (B1172632) to quench NHS esters).
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated peptide, this compound, and the conjugated product based on their retention times (the conjugate will typically be more hydrophobic and elute later).
-
Calculate the conjugation efficiency by integrating the peak areas. The efficiency can be expressed as the ratio of the area of the conjugate peak to the sum of the areas of the conjugate and unreacted peptide peaks.
-
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive method for confirming conjugation and estimating its efficiency by analyzing the mass difference between the native and PEGylated molecules.
Protocol for Analysis of a this compound Protein Conjugate:
-
Sample Preparation:
-
Desalt and purify the conjugation reaction mixture using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and reagents.
-
Dilute the purified sample to approximately 1-10 pmol/µL in a suitable solvent (e.g., 50% Acetonitrile/0.1% TFA).
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in 50% Acetonitrile/0.1% TFA.
-
-
Spotting:
-
On a MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.
-
Allow the mixture to air dry completely (dried-droplet method).
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion linear or reflector mode, depending on the mass of the analyte.
-
Calibrate the instrument using a standard of known molecular weight close to that of the analyte.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the unconjugated protein and the mono-, di-, or multi-PEGylated species. The mass of this compound is approximately 226.25 Da.
-
The relative intensities of the peaks can provide a semi-quantitative measure of the conjugation efficiency.
-
¹H NMR Spectroscopy
¹H NMR spectroscopy can be a powerful tool for the quantitative analysis of this compound conjugation, particularly for small molecules and peptides where spectral overlap is manageable.
Protocol for Quantitative Analysis of a Small Molecule Conjugation:
-
Sample Preparation:
-
Purify the reaction mixture to remove unreacted starting materials and byproducts.
-
Dissolve a precisely weighed amount of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation between scans.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic proton signals of the this compound moiety (e.g., benzyl protons) and a distinct signal from the conjugated molecule.
-
Also, integrate a known signal from the internal standard.
-
The ratio of the integrals, normalized to the number of protons, can be used to determine the degree of conjugation and the purity of the sample.[12]
-
FT-IR Spectroscopy
FT-IR spectroscopy is a rapid method to monitor the progress of the conjugation reaction by observing changes in the vibrational frequencies of functional groups.
Protocol for Monitoring Amide Bond Formation:
-
Sample Preparation:
-
Acquire an FT-IR spectrum of the starting materials: this compound and the amine-containing molecule.
-
At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture.
-
-
Data Acquisition:
-
Acquire the FT-IR spectrum of the reaction aliquot. This can often be done neat if the sample is a liquid or as a thin film on a salt plate.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the carboxylic acid O-H stretch (broad band around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the this compound.
-
Simultaneously, monitor the appearance and increase in intensity of the amide I band (C=O stretch, around 1650 cm⁻¹) and amide II band (N-H bend, around 1550 cm⁻¹), which are characteristic of the newly formed amide bond.[13]
-
Conclusion
The quantitative analysis of this compound conjugation efficiency is a critical step in the development of PEGylated molecules. Each of the described techniques—RP-HPLC, MALDI-TOF MS, ¹H NMR, and FT-IR—offers unique advantages and is suited to different stages of the research and development process. RP-HPLC provides excellent quantitative data for purified samples, while MALDI-TOF MS offers rapid confirmation of conjugation. ¹H NMR allows for detailed structural and quantitative analysis of smaller conjugates, and FT-IR is a valuable tool for real-time reaction monitoring. By understanding the principles and protocols of these methods, researchers can select the most appropriate approach to ensure the quality and consistency of their this compound conjugates.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers
The stability of the polyethylene (B3416737) glycol (PEG) linker is a critical determinant of the efficacy and safety of PEGylated therapeutics. The choice of linker chemistry dictates the release mechanism of the conjugated molecule and significantly impacts the drug's pharmacokinetic profile. This guide provides an objective comparison of the in vitro and in vivo stability of various PEG linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their applications.
Understanding PEG Linker Stability
The ideal PEG linker should be sufficiently stable in systemic circulation to prevent premature release of the conjugated molecule, which could lead to off-target toxicity and reduced efficacy.[1][2] However, for many applications, the linker must be labile enough to release the active molecule at the target site.[3] This balance between stability and controlled release is governed by the chemical nature of the bond connecting the PEG to the molecule of interest.
Linkers can be broadly categorized as either non-cleavable or cleavable. Non-cleavable linkers, such as those based on amide or ether bonds, rely on the degradation of the entire conjugate for drug release and generally exhibit high plasma stability.[4][5] Cleavable linkers are designed to be sensitive to specific physiological triggers at the target site, such as changes in pH, redox potential, or the presence of specific enzymes.[3][6]
Comparative In Vitro Stability of PEG Linkers
In vitro assays are crucial for the initial screening and characterization of PEG linker stability.[4] Plasma stability assays, in particular, provide a valuable prediction of a linker's behavior in the circulatory system.
Table 1: In Vitro Stability of Various PEG Linker Chemistries
| Linker Type | Bond Type | Typical In Vitro Half-Life (t½) | Conditions | Key Characteristics & Considerations |
| Non-Cleavable | ||||
| Amide | -CO-NH- | Very High (> weeks)[5][7] | PBS, pH 7.4 | Highly stable to hydrolysis. Considered non-cleavable under physiological conditions.[5][7] |
| Ether | -O- | Very High (> weeks) | PBS, pH 7.4 | Extremely stable and generally considered non-cleavable. |
| Thioether (Maleimide-based) | -S- | Variable (hours to days)[8] | 1 mM Glutathione (B108866), 37°C | Susceptible to retro-Michael reaction, leading to deconjugation. Stability can be enhanced with next-generation maleimides.[8][9] |
| Thioether (Mono-sulfone-based) | -S- | High (> 7 days)[8][10] | 1 mM Glutathione, 37°C | Significantly more stable than maleimide-based thioethers in the presence of thiols.[8][10] |
| Cleavable | ||||
| Ester | -CO-O- | Hours to days[5][11] | PBS, pH 7.4, 37°C | Susceptible to hydrolysis, with the rate influenced by steric hindrance around the ester bond.[5] |
| Carbonate | -O-CO-O- | ~11 hours[11] | PBS, pH 7.4, 37°C | Generally more labile than esters under physiological conditions.[11] |
| Carbamate | -NH-CO-O- | Similar to carbonates[11] | PBS, pH 7.4, 37°C | Stability can be tuned based on the substituents.[11] |
| Hydrazone | -C=N-NH- | Minutes to hours (pH dependent)[12] | pH 5.5 vs. pH 7.4, 37°C | Stable at neutral pH but hydrolyzes rapidly in acidic environments like endosomes and lysosomes.[12][13] |
| Disulfide | -S-S- | Minutes to hours | High glutathione concentration | Stable in plasma but readily cleaved in the reducing environment of the cytoplasm. |
| Peptide | Peptide Bond | Variable (hours)[14] | Presence of specific proteases | Stability is dependent on the specific peptide sequence and the presence of target proteases (e.g., Cathepsin B).[14] |
Note: The stability data presented are compiled from various sources and are highly dependent on the specific molecular context and experimental conditions. Direct head-to-head comparisons in a single study are limited.[4][15]
Comparative In Vivo Stability and Pharmacokinetics
In vivo studies are essential to understand the overall pharmacokinetic behavior of a PEGylated molecule, which is significantly influenced by the linker's stability.[16] A more stable linker generally leads to a longer circulation half-life.
Table 2: In Vivo Performance of Different PEG Linker Strategies
| Linker Type | Key In Vivo Characteristic | Example Half-Life (t½) | Animal Model | Impact on Pharmacokinetics |
| Non-Cleavable | ||||
| Amide/Ether | High plasma stability | Extended half-life | Various | Prolongs circulation time, reduces clearance, and increases overall exposure.[16] |
| Thioether (Maleimide-based) | Potential for premature cleavage | Variable | Various | Premature drug release can lead to off-target toxicity and altered pharmacokinetic profiles.[9] |
| Cleavable | ||||
| Peptide (e.g., Val-Cit) | Tumor-specific cleavage | 8 - 14 hours (Onc72 release from prodrug)[14] | Mouse | Designed for controlled release at the target site, which can improve the therapeutic index.[14] |
| Hydrazone | pH-sensitive release in acidic tumor microenvironment | N/A | Various | Aims to minimize systemic exposure and maximize drug concentration at the tumor. |
| PEG Length | Increased hydrodynamic volume | 1.1 h (unmodified) vs. 28 h (20 kDa PEG)[17] | Mouse | Longer PEG chains generally lead to a longer half-life, but this can also impact biological activity.[2][17] |
Experimental Protocols
Accurate assessment of PEG linker stability requires robust and well-defined experimental protocols.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PEGylated compound in plasma and determine its rate of degradation or drug release.[4][18]
Methodology:
-
Incubation: The test compound is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1 µM at 37°C.[18]
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[18]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard.[18]
-
Sample Processing: The samples are centrifuged to precipitate plasma proteins.[18]
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the concentration of the intact compound and any degradation products.[18]
-
Data Analysis: The percentage of the remaining compound at each time point is calculated relative to the 0-minute sample. The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage remaining against time and using the formula: t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope of the line).[18]
In Vivo Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PEGylated compound in a living organism.[]
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
Dosing: Administer the PEGylated compound to the animals via the intended clinical route (e.g., intravenous, subcutaneous).[17]
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the intact PEGylated compound and any relevant metabolites in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.[15]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[15]
Visualizing Degradation Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to PEG linker stability.
Caption: A typical workflow for an in vitro plasma stability assay.
Caption: Simplified pathway of ester linker hydrolysis.
Caption: Enzymatic cleavage of a valine-citrulline peptide linker.
Conclusion
The choice of a PEG linker is a critical decision in the design of PEGylated therapeutics, with profound implications for the stability, pharmacokinetics, and overall therapeutic index of the final product. Non-cleavable linkers, such as amides and ethers, offer the highest stability, leading to longer circulation times. Cleavable linkers, including esters, hydrazones, and peptides, provide mechanisms for controlled drug release in response to specific physiological cues. A thorough understanding of the stability of different linker chemistries, assessed through rigorous in vitro and in vivo studies, is essential for the rational design and successful development of next-generation PEGylated drugs.
References
- 1. purepeg.com [purepeg.com]
- 2. mdpi.com [mdpi.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 18. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Researcher's Guide to Optimal PROTAC Linker Selection Based on Target Protein
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key selection criteria for optimal PROTAC linker design with a focus on the target protein. Supported by experimental data, this guide delves into how linker properties influence PROTAC efficacy and provides detailed methodologies for key validation experiments.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2][3] The linker is far from a passive tether; it plays a critical role in determining a PROTAC's success by influencing ternary complex formation, cellular permeability, and overall degradation efficiency.[4][5] The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited.[6]
The Pivotal Role of the Linker in PROTAC Efficacy
The linker's length, chemical composition, rigidity, and attachment points are all critical parameters that must be optimized to achieve potent and selective protein degradation.[7] An ideal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target.[5][8]
A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex.[7] Conversely, an excessively long linker may result in a less stable complex and reduced degradation efficiency.[7] The chemical nature of the linker also significantly impacts a PROTAC's physicochemical properties, such as solubility and cell permeability, which are crucial for its biological activity.[4][5]
Comparative Analysis of PROTAC Linker Performance
The selection of an optimal linker is an empirical process that often requires the synthesis and evaluation of a library of PROTACs with varying linker characteristics.[] The following tables summarize representative data from various studies to illustrate the impact of different linker types on the degradation of specific target proteins.
Table 1: Impact of Linker Length and Composition on BRD4 Degradation
| Linker Type | Linker Length (atoms) | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG | 3 | VHL | >1000 | <10 | [6] |
| PEG | 4 | VHL | 18 | >95 | [6] |
| PEG | 5 | VHL | 15 | >98 | [6] |
| PEG | 6 | VHL | 30 | 92 | [6] |
| Alkyl | 8 | CRBN | 0.032 | >90 | [2] |
| Alkyl-Ethynyl | 8 | CRBN | 0.005 | >95 | [2] |
This data highlights that for BRD4 degradation using a VHL-based PROTAC, a PEG linker with 5 atoms provides optimal potency. In contrast, for a CRBN-based PROTAC, a rigidified alkyl-ethynyl linker demonstrated superior potency over a simple alkyl chain.
Table 2: Influence of Linker Length on ERα and TBK1 Degradation
| Target Protein | Linker Type | Linker Length (atoms) | E3 Ligase | Degradation Efficacy | Reference |
| ERα | PEG | 12 | Unspecified | Effective | [6] |
| ERα | PEG | 16 | Unspecified | More Potent | [6][10] |
| TBK1 | PEG | < 12 | VHL | No degradation observed | [6] |
| TBK1 | PEG | 21 | VHL | DC50 = 3 nM, Dmax = 96% | [6] |
| TBK1 | PEG | 29 | VHL | DC50 = 292 nM, Dmax = 76% | [6] |
This comparison illustrates that the optimal linker length is highly target-dependent. A longer PEG linker is more effective for ERα degradation, while TBK1 degradation requires a significantly longer linker, with a clear optimal length of 21 atoms.
Table 3: Effect of Linker Rigidity on AR Degradation
| Linker Type | E3 Ligase | DC50 (µM) | Dmax (%) | Reference |
| Flexible (PEG) | VHL | >10 | <20 | [2] |
| Rigid (Phenyl) | VHL | No Activity | 0 | [2] |
In the case of Androgen Receptor (AR) degradation, both flexible and rigid linkers failed to induce significant degradation, suggesting that for some targets, linker composition and flexibility are critical factors that need to be carefully optimized.
Visualizing Key Processes in PROTAC-Mediated Degradation
To better understand the logical relationships and workflows involved in PROTAC development and mechanism of action, the following diagrams are provided.
References
- 1. Protein Degradation and PROTACs [worldwide.promega.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Ternary Complex Formation [promega.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Benzyl-PEG2-acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedures for the safe and compliant disposal of Benzyl-PEG2-acid, a common reagent in scientific research and development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Immediate Safety Precautions
Before handling this compound, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
Hazard Profile:
Based on the Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
The signal word for this chemical is "Warning".[1]
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Safety goggles or glasses with side-shields conforming to government standards (e.g., NIOSH or EN166).[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, inspected for integrity before use.[2] |
| Skin and Body | A standard laboratory coat must be worn to prevent skin contact.[2] For larger quantities, impervious clothing is recommended. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or mists.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
-
Waste Identification and Segregation:
-
Designate as Hazardous Waste: All unused this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent pads) must be treated as hazardous waste.[4]
-
Segregate Waste: Store the waste in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials, such as strong oxidizing agents and strong acids, to prevent accidental reactions.[2][4]
-
-
Containerization and Labeling:
-
Select an Appropriate Container: Use a chemically compatible container that is in good condition with no leaks or cracks. The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4]
-
Label the Container: Affix a "Hazardous Waste" label provided by your EHS department. The label must include:[4]
-
-
Waste Accumulation and Storage:
-
Storage Location: Store the hazardous waste container in a designated and secure satellite accumulation area within your laboratory.[4]
-
Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.
-
-
Disposal of Empty Containers:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][6] The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinseates may also need to be collected as hazardous waste depending on institutional and local regulations.
-
Container Disposal: After triple-rinsing and air-drying in a fume hood, deface the original label, and dispose of the container as directed by your institution's EHS program, which may include regular trash or recycling.[6]
-
-
Arranging for Waste Pickup:
-
Once the waste container is full or you are ready for a pickup, follow your institution's procedures to request a hazardous waste collection from the EHS department. Do not transport hazardous waste yourself.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. This compound | 91555-65-6 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Disposal Guidance for Handling Benzyl-PEG2-acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Benzyl-PEG2-acid, a PEG-based PROTAC linker used in the synthesis of PROTACs. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a harmful substance.[1] The primary hazards include risks if swallowed, in contact with skin, or if inhaled.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment | Standards and Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[2][3] | Conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin | Chemical-resistant, impervious clothing such as a lab coat or apron.[2][3] | Solid front, long sleeves, and tight-fitting cuffs are recommended.[4] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][5] | Gloves must be inspected prior to use and changed frequently, especially after direct contact. Follow EU Directive 89/686/EEC and EN 374 standards.[3] |
| Respiratory | A suitable respirator is advised, particularly if vapors, mists, or aerosols are generated or if working in a poorly ventilated area.[2][6] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Note: The selection of specific PPE should be based on a thorough risk assessment of the planned experiment.
Operational Plans: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[7]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly sealed.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[7][8]
Disposal Plans: Waste Management and Spill Procedures
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste.[3][8]
-
Containerization and Labeling:
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.[3][8]
-
Final Disposal: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[8][10]
Spill Management:
-
Evacuate and Ventilate: In the event of a large spill or a spill in a poorly ventilated area, evacuate personnel immediately and ensure adequate ventilation.[8]
-
Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[8]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[8]
-
Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[8]
-
Clean the Area: Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.[8]
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 91555-65-6 [sigmaaldrich.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. hsa.ie [hsa.ie]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
